2-Phenoxy-1-phenylethanol-d2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H14O2 |
|---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
2,2-dideuterio-2-phenoxy-1-phenylethanol |
InChI |
InChI=1S/C14H14O2/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10,14-15H,11H2/i11D2 |
InChI Key |
GSBICRJXEDSPTE-ZWGOZCLVSA-N |
Isomeric SMILES |
[2H]C([2H])(C(C1=CC=CC=C1)O)OC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(COC2=CC=CC=C2)O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to 2-Phenoxy-1-phenylethanol-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Phenoxy-1-phenylethanol-d2, a deuterated analog of the versatile organic compound 2-Phenoxy-1-phenylethanol (B2873073). This isotopically labeled molecule is a valuable tool in advanced research, particularly in metabolic studies, pharmacokinetic analysis, and as an internal standard for quantitative bioanalysis.
Core Chemical Properties
This compound shares its fundamental chemical structure with its non-deuterated counterpart, with the key difference being the substitution of two hydrogen atoms with deuterium (B1214612). This isotopic labeling results in a higher molecular weight, which is the basis for its utility in mass spectrometry-based applications. While specific experimental data for the d2 variant is not widely published, the core physicochemical properties can be extrapolated from the well-characterized non-deuterated form, with the primary distinction being the mass.
Table 1: Physicochemical Properties of 2-Phenoxy-1-phenylethanol and its Deuterated Analog
| Property | 2-Phenoxy-1-phenylethanol | This compound | Data Source |
| Molecular Formula | C₁₄H₁₄O₂ | C₁₄H₁₂D₂O₂ | Calculated |
| Molecular Weight | 214.26 g/mol [1] | 216.27 g/mol | Calculated |
| CAS Number | 4249-72-3[1][2][3][4][5] | Not available | - |
| Appearance | Pale yellow liquid or solid[2] | Expected to be similar | - |
| Boiling Point | 371.9 ± 30.0 °C at 760 mmHg | Expected to be similar | [4] |
| Storage | Room temperature, sealed in a dry environment | Room temperature, sealed in a dry environment | [6] |
Note: Properties for the d2 variant are predicted based on the non-deuterated compound due to the limited availability of specific experimental data.
Synthesis and Isotopic Labeling
One plausible synthetic route would be the reduction of a suitable precursor ketone, such as 2-phenoxy-1-phenylethanone, using a deuterium-donating reducing agent like sodium borodeuteride (NaBD₄). This would introduce deuterium at the carbinol carbon and potentially the adjacent methylene (B1212753) position depending on the reaction conditions and the specific precursor used. The exact position of the deuterium atoms is critical for its application and should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
A commercial supplier, MedChemExpress, offers this compound, indicating that a validated synthetic route exists.[6] Researchers requiring this compound are advised to contact the supplier for detailed information regarding the position of the deuterium labels, which is typically provided in the certificate of analysis.
Spectroscopic Analysis
The primary analytical distinction of this compound from its non-deuterated form is its mass spectrum. The molecular ion peak in the mass spectrum will be shifted by +2 m/z units. Fragmentation patterns may also be altered, providing insights into the location of the deuterium labels.
Due to the absence of publicly available spectroscopic data for the d2 variant, researchers are encouraged to acquire this data upon obtaining the compound. This information is essential for its proper use as an internal standard and in metabolic studies.
Applications in Research and Drug Development
Deuterium-labeled compounds like this compound are invaluable tools in modern pharmaceutical and metabolic research.[7] Their near-identical chemical behavior to the unlabeled counterparts, combined with their distinct mass, allows for precise tracking and quantification.
Internal Standard for Quantitative Analysis
The most common application of this compound is as an internal standard in quantitative bioanalysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[6] By adding a known amount of the deuterated standard to a biological sample, it co-elutes with the unlabeled analyte and experiences similar matrix effects and ionization suppression or enhancement. This allows for accurate correction of analytical variability, leading to highly precise and accurate quantification of the target compound.
Figure 1. Workflow for quantitative analysis using a deuterated internal standard.
Metabolic Studies
Deuterium labeling is a powerful technique for tracing the metabolic fate of molecules.[7] By administering this compound to an in vivo or in vitro system, researchers can track its biotransformation by identifying deuterated metabolites using mass spectrometry. This approach helps in elucidating metabolic pathways, identifying key metabolizing enzymes, and understanding the pharmacokinetic profile of the parent compound. The substitution of hydrogen with deuterium can sometimes lead to a kinetic isotope effect, where the C-D bond is cleaved at a slower rate than a C-H bond. This can be a useful tool for investigating reaction mechanisms and identifying rate-limiting steps in metabolism.[7]
References
- 1. biosynth.com [biosynth.com]
- 2. Buy Online CAS Number 4249-72-3 - TRC - 2-Phenoxy-1-phenylethanol | LGC Standards [lgcstandards.com]
- 3. Photocatalytic selective oxidation of 2-phenoxy-1-phenylethanol coupled with Cd-MOF/S/Ni–NiO for hydrogen evolution performance and mechanism - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. americanelements.com [americanelements.com]
- 5. chemscene.com [chemscene.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
Synthesis Route for 2-Phenoxy-1-phenylethanol-d2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive synthesis route for 2-Phenoxy-1-phenylethanol-d2, a deuterated analog of a valuable organic compound. The synthesis involves a three-step process commencing with the Williamson ether synthesis to form the ketone intermediate, 2-phenoxy-1-phenylethanone. This is followed by an alpha-deuteration of the ketone and a subsequent reduction using a deuterated reducing agent to yield the final d2-labeled alcohol. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate replication and adaptation in a laboratory setting.
Core Synthesis Pathway
The synthesis of this compound is accomplished through the following three key transformations:
-
Step 1: Williamson Ether Synthesis of 2-Phenoxy-1-phenylethanone. This initial step involves the reaction of phenol (B47542) with 2-bromoacetophenone (B140003) in the presence of a base to form the ketone intermediate, 2-phenoxy-1-phenylethanone.
-
Step 2: Alpha-Deuteration of 2-Phenoxy-1-phenylethanone. The methylene (B1212753) protons alpha to the carbonyl group in 2-phenoxy-1-phenylethanone are exchanged for deuterium (B1214612) atoms using a deuterium source under basic or acidic conditions.
-
Step 3: Reduction of 2-Phenoxy-1-phenylethanone-d1 to this compound. The deuterated ketone is then reduced to the corresponding alcohol using a deuterated reducing agent, sodium borodeuteride, to introduce the second deuterium atom at the carbinol position.
Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Synthesis of 2-Phenoxy-1-phenylethanone
| Parameter | Value | Reference |
| Reactants | ||
| Phenol | 1.0 eq | [1][2] |
| 2-Bromoacetophenone | 1.0 eq | [1][2] |
| Potassium Carbonate | 1.5 - 2.0 eq | [1][2] |
| Solvent | Acetone (B3395972) or DMF | [1][3] |
| Reaction Temperature | Reflux | [4][5] |
| Reaction Time | 12-24 hours | [4] |
| Typical Yield | 80-95% | |
| Melting Point | 73 °C | [6] |
Table 2: Alpha-Deuteration of 2-Phenoxy-1-phenylethanone
| Parameter | Value | Reference |
| Reactants | ||
| 2-Phenoxy-1-phenylethanone | 1.0 eq | |
| Deuterium Oxide (D₂O) | Excess | |
| Catalyst | Base (e.g., NaOD) or Acid (e.g., DCl) | |
| Solvent | D₂O or appropriate deuterated solvent | |
| Reaction Temperature | Room temperature to reflux | |
| Reaction Time | 12-48 hours | |
| Isotopic Purity | >95% D at alpha-position |
Table 3: Reduction of 2-Phenoxy-1-phenylethanone-d1
| Parameter | Value | Reference |
| Reactant | 2-Phenoxy-1-phenylethanone-d1 | 1.0 eq |
| Reducing Agent | Sodium Borodeuteride (NaBD₄) | 1.0 - 1.5 eq |
| Solvent | Methanol-d4 (B120146) or Ethanol (B145695) | |
| Reaction Temperature | 0 °C to room temperature | |
| Reaction Time | 1-4 hours | |
| Typical Yield | >90% | |
| Isotopic Purity | >98% D at carbinol position | [4] |
Experimental Protocols
Step 1: Synthesis of 2-Phenoxy-1-phenylethanone
This procedure is based on the general principles of the Williamson ether synthesis.[1][2]
Materials:
-
Phenol
-
2-Bromoacetophenone
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq), 2-bromoacetophenone (1.0 eq), and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetone to the flask to a concentration of approximately 0.5 M with respect to the limiting reagent.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford pure 2-phenoxy-1-phenylethanone.
Step 2: Alpha-Deuteration of 2-Phenoxy-1-phenylethanone
This procedure utilizes a base-catalyzed deuterium exchange.
Materials:
-
2-Phenoxy-1-phenylethanone
-
Deuterium Oxide (D₂O)
-
Sodium metal (or other suitable base)
-
Dichloromethane-d2 (CD₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Prepare a solution of sodium deuteroxide (NaOD) in D₂O by carefully adding a small piece of sodium metal to D₂O under an inert atmosphere.
-
Dissolve 2-phenoxy-1-phenylethanone (1.0 eq) in a minimal amount of a suitable deuterated solvent (e.g., dioxane-d8) and add it to the NaOD/D₂O solution.
-
Stir the mixture at room temperature or gentle heating for 24-48 hours. The progress of the deuterium exchange can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signal for the alpha-protons.
-
After the desired level of deuteration is achieved, neutralize the reaction mixture with a deuterated acid (e.g., DCl in D₂O).
-
Extract the product with dichloromethane-d2.
-
Wash the organic layer with D₂O.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-phenoxy-1-phenylethanone-d1.
Step 3: Reduction of 2-Phenoxy-1-phenylethanone-d1 to this compound
This procedure employs sodium borodeuteride for the stereospecific reduction of the ketone.
Materials:
-
2-Phenoxy-1-phenylethanone-d1
-
Sodium Borodeuteride (NaBD₄)
-
Methanol-d4 (CD₃OD) or Ethanol
-
Deuterated Water (D₂O)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 2-phenoxy-1-phenylethanone-d1 (1.0 eq) in methanol-d4 or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borodeuteride (1.1 eq) portion-wise to the stirred solution.
-
Continue stirring the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature for an additional 1-3 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of D₂O.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure this compound.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis.
References
- 1. organic chemistry - Reaction mechanism of rearrangement - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. doubtnut.com [doubtnut.com]
- 5. youtube.com [youtube.com]
- 6. 2-Phenoxy-1-phenylethanone | CAS#:721-04-0 | Chemsrc [chemsrc.com]
In-Depth Technical Guide: 2-Phenoxy-1-phenylethanol and its Deuterated Analogs
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Phenoxy-1-phenylethanol (B2873073), including its chemical identifiers and available technical data. While a specific CAS number for 2-Phenoxy-1-phenylethanol-d2 has not been identified in publicly available databases, this guide includes information on the non-deuterated parent compound and a deuterated analog, which can serve as a valuable reference for research and development activities.
Chemical Identification
| Compound | CAS Number |
| 2-Phenoxy-1-phenylethanol | 4249-72-3[1][2][3][4][5] |
| 2-Phenoxy-1-phenylethanol-d1 | Not available |
It is important to note that deuterated compounds are often used in drug metabolism and pharmacokinetic (DMPK) studies as internal standards for quantitative analysis by mass spectrometry. The lack of a readily available CAS number for the d2 variant may indicate that it is a less common or commercially available research chemical.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 2-Phenoxy-1-phenylethanol. These properties are essential for understanding its behavior in various experimental settings.
| Property | Value |
| Molecular Formula | C₁₄H₁₄O₂ |
| Molecular Weight | 214.26 g/mol |
| Appearance | Solid |
| Storage Temperature | Room Temperature |
Experimental Data and Applications
2-Phenoxy-1-phenylethanol is a versatile organic compound with applications in various fields, including as a fragrance ingredient and a building block in chemical synthesis.
A notable area of research involves its use as a model compound for the β-O-4 linkage in lignin, a complex polymer found in plant cell walls. Understanding the cleavage of this bond is crucial for the development of biorefinery processes to convert biomass into valuable chemicals and fuels.
One study investigated the photocatalytic selective oxidation of 2-phenoxy-1-phenylethanol. The primary reaction products were identified as phenol (B47542) and acetophenone, with 2-phenoxy-1-phenylethanone also being formed. The study highlighted that the addition of a Ni–NiO cocatalyst significantly enhanced the conversion of 2-phenoxy-1-phenylethanol and the yield of 2-phenoxy-1-phenylethanone.
Experimental Workflow: Photocatalytic Oxidation
The following diagram illustrates a generalized workflow for a photocatalytic oxidation experiment involving 2-Phenoxy-1-phenylethanol, based on the principles described in the cited literature.
References
Navigating the Acquisition of 2-Phenoxy-1-phenylethanol-d2: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, the procurement of specific, high-purity deuterated compounds is a critical step in advancing their studies. This guide provides an in-depth overview of the commercial availability of 2-Phenoxy-1-phenylethanol-d2, a deuterated analog of 2-Phenoxy-1-phenylethanol, and outlines the necessary technical considerations for its acquisition and quality assessment.
While direct, off-the-shelf commercial suppliers for this compound are not readily identifiable, the primary route for obtaining this compound is through custom synthesis. Several specialized chemical suppliers offer bespoke synthesis of deuterated molecules to meet the precise requirements of research and development projects.
Custom Synthesis: The Pathway to Acquiring this compound
Companies specializing in stable isotope labeling are equipped to synthesize this compound on demand. These suppliers work closely with clients to define the scope of the synthesis, including the desired level of isotopic enrichment, purity, and the quantity required. The process typically involves a collaborative approach, from initial consultation and feasibility assessment to the final delivery of the custom-synthesized compound accompanied by comprehensive analytical data.
Potential Custom Synthesis Providers:
-
ResolveMass Laboratories Inc.: Specializes in the custom synthesis of deuterated chemicals, offering a process that includes consultation, synthetic route design, pilot-scale production, and analytical verification.[1]
-
Alfa Chemistry: Provides custom synthesis of a wide range of stable isotope-labeled compounds, including deuterated molecules, for various research applications.[2]
-
MedChemExpress (MCE): Offers custom synthesis of stable isotope-labeled compounds, including those with Deuterium (B1214612) (2H, D), Carbon-13 (13C), and Nitrogen-15 (15N), ensuring high purity and isotopic enrichment.[3]
-
ARMAR Isotopes: Focuses on the synthesis of new deuterated products and offers custom synthesis for isotopically labeled compounds in laboratory quantities.[4]
Expected Data from Custom Synthesis
When commissioning the synthesis of this compound, researchers should expect a comprehensive data package to verify the identity, purity, and isotopic enrichment of the final product. The following table summarizes the typical quantitative data provided by custom synthesis suppliers.
| Data Parameter | Description | Typical Specification | Analytical Technique(s) |
| Chemical Identity | Confirmation of the molecular structure of this compound. | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Purity | The percentage of the desired compound in the final product. | ≥95% (can be specified higher) | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) |
| Isotopic Enrichment | The percentage of deuterium atoms at the specified positions. | ≥98% D (can be specified) | Mass Spectrometry, ¹H NMR |
| Appearance | Physical state and color of the compound. | Solid or as specified | Visual Inspection |
| Solubility | Information on suitable solvents. | Provided as available | Experimental Determination |
| Certificate of Analysis (CoA) | A document summarizing all the quality control data. | Provided with the product | N/A |
Experimental Protocols: Quality Control of Custom-Synthesized this compound
Upon receiving a custom-synthesized batch of this compound, it is crucial to perform in-house quality control to verify the supplier's data. The following is a generalized experimental workflow for the characterization and quality assessment of the compound.
1. Structural Verification by NMR Spectroscopy:
-
Objective: To confirm the chemical structure and the position of deuterium labeling.
-
Methodology:
-
Dissolve a small sample (typically 1-5 mg) of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Analysis: In the ¹H NMR spectrum, the absence or significant reduction of the signal corresponding to the proton at the deuterated position (in this case, the C1 or C2 position of the ethanol (B145695) moiety) confirms successful deuteration. The remaining signals should be consistent with the structure of 2-Phenoxy-1-phenylethanol. The ¹³C NMR spectrum should show the expected number of carbon signals corresponding to the molecular structure.
-
2. Purity Determination by Chromatography:
-
Objective: To assess the chemical purity of the compound.
-
Methodology:
-
Prepare a standard solution of the compound in a suitable solvent (e.g., acetonitrile (B52724), methanol).
-
Develop an appropriate HPLC or GC method. For HPLC, a C18 column with a mobile phase gradient of water and acetonitrile is a common starting point. For GC, a capillary column suitable for polar compounds should be used.
-
Inject the sample and analyze the resulting chromatogram.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
3. Confirmation of Isotopic Enrichment by Mass Spectrometry:
-
Objective: To determine the level of deuterium incorporation.
-
Methodology:
-
Prepare a dilute solution of the compound.
-
Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Acquire the mass spectrum in a suitable ionization mode (e.g., ESI, APCI).
-
Analysis: Compare the molecular ion peak of the deuterated compound with the theoretical mass of this compound. The mass shift of +2 atomic mass units compared to the non-deuterated compound (C₁₄H₁₄O₂) confirms the presence of two deuterium atoms. The relative intensities of the isotopic peaks can be used to calculate the isotopic enrichment.
-
Visualizing the Quality Control Workflow
The following diagram illustrates the logical flow of the quality control process for a custom-synthesized batch of this compound.
Caption: Quality Control Workflow for Custom-Synthesized this compound.
This comprehensive approach to sourcing and verifying this compound ensures that researchers can proceed with their studies with a high degree of confidence in the quality and identity of their materials.
References
Determining the Isotopic Purity of 2-Phenoxy-1-phenylethanol-d2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of 2-Phenoxy-1-phenylethanol-d2. While specific batch data for this compound is not publicly available, this document outlines the standard analytical workflows and presents representative data to illustrate the assessment of isotopic enrichment. The accurate determination of isotopic purity is crucial for applications in metabolic tracing, pharmacokinetic studies, and as internal standards in quantitative mass spectrometry.[1][2][3][4]
Quantitative Data on Isotopic Purity
The isotopic purity of a deuterated compound is a critical parameter, defining the percentage of molecules that contain the desired number of deuterium (B1214612) atoms at specific locations. For this compound, the primary species of interest are the d2 isotopologue, with minor contributions from d0 (non-deuterated) and d1 species. The following table summarizes hypothetical, yet typical, quantitative data for a batch of this compound.
| Parameter | Value | Analytical Technique(s) |
| Isotopic Enrichment (d2) | > 98% | Mass Spectrometry, ¹H NMR |
| d1 Impurity | < 2% | Mass Spectrometry |
| d0 Impurity (Residual non-deuterated) | < 0.5% | Mass Spectrometry |
| Chemical Purity | > 99% | HPLC, GC-MS |
| Positional Identity of Deuterium | C1 and Hydroxyl Group | ¹H NMR, ²H NMR |
Analytical Methodologies and Experimental Protocols
A combination of analytical techniques is essential for the comprehensive characterization of deuterated compounds to confirm isotopic enrichment, locate the deuterium atoms, and assess overall purity.[1][2] The most powerful and commonly employed methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed information about the molecular structure and the positions of deuterium atoms.[5]
2.1.1. ¹H NMR Spectroscopy Protocol
-
Objective: To determine the degree of deuteration by observing the reduction or disappearance of proton signals at the labeled positions.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Integrate the signals corresponding to the protons in the non-deuterated 2-Phenoxy-1-phenylethanol. The key signals to observe are the methine proton at C1 and the hydroxyl proton.
-
-
Data Analysis:
-
Compare the integral of the C1 proton signal to the integrals of other non-deuterated protons in the molecule (e.g., aromatic protons). A significant reduction in the integral of the C1 proton signal indicates a high degree of deuteration at that position.
-
The disappearance or significant reduction of the hydroxyl proton signal (if exchanging with D₂O in the solvent is avoided) indicates deuteration at the hydroxyl position.
-
The percentage of deuteration can be calculated by comparing the relative integrals of the target proton signals with those of a known internal standard or a non-deuterated reference spectrum.
-
2.1.2. ²H NMR Spectroscopy Protocol
-
Objective: To directly detect the presence and chemical environment of the deuterium nuclei, confirming their positions.
-
Sample Preparation: Prepare a more concentrated sample (e.g., 20-30 mg) in a non-deuterated solvent (e.g., CHCl₃ or DMSO-h₆) to maximize the signal-to-noise ratio.
-
Instrumentation: An NMR spectrometer equipped with a deuterium probe.
-
Data Acquisition: Acquire a ²H NMR spectrum.
-
Data Analysis: The presence of signals in the ²H NMR spectrum at chemical shifts corresponding to the C1 and hydroxyl positions confirms the location of the deuterium labels. The relative integrals of these signals can provide information on the distribution of deuterium in the molecule.[6]
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and the distribution of its isotopologues.[5] High-resolution mass spectrometry (HRMS) is particularly valuable for resolving different isotopic species.[7][8]
2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Objective: To separate the analyte from non-volatile impurities and determine the relative abundance of d0, d1, and d2 species.
-
Sample Preparation: Dissolve a small amount of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Method:
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1 minute, then ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: A mass range that includes the molecular ions of the deuterated and non-deuterated species (e.g., m/z 50-250). The molecular weight of non-deuterated 2-Phenoxy-1-phenylethanol is 214.26 g/mol .
-
-
Data Analysis:
-
Identify the peak corresponding to 2-Phenoxy-1-phenylethanol in the total ion chromatogram.
-
Extract the mass spectrum for this peak.
-
Determine the relative intensities of the molecular ion peaks for the d0, d1, and d2 species. The isotopic purity is calculated from the relative abundances of these ions, often after correcting for the natural isotopic abundance of other elements in the molecule.[8]
-
2.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
-
Objective: To analyze less volatile samples or when derivatization for GC is not desirable.
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
-
Instrumentation: A High-Performance Liquid Chromatograph (HPLC) coupled to a Mass Spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument for high resolution).
-
LC Method:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a small amount of formic acid to promote ionization.
-
-
MS Method:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.
-
Mass Analysis: High-resolution mass analysis to resolve the different isotopologues.
-
-
Data Analysis: Similar to GC-MS, the relative abundances of the different isotopic species are determined from the mass spectrum of the analyte peak.
Visualized Workflows and Structures
The following diagrams illustrate the analytical workflow for determining the isotopic purity of this compound and its chemical structure.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. m.youtube.com [m.youtube.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. almacgroup.com [almacgroup.com]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of 2-Phenoxy-1-phenylethanol-d2 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Phenoxy-1-phenylethanol-d2, a deuterated analog of a significant compound used in various research and industrial applications. Due to the limited availability of specific data for the deuterated form, this guide leverages information on 2-Phenoxy-1-phenylethanol (B2873073) and the closely related 2-Phenoxyethanol to provide a robust framework for understanding its solubility characteristics.
Physicochemical Properties of 2-Phenoxy-1-phenylethanol
Understanding the fundamental physicochemical properties of a compound is crucial for predicting its solubility. The non-deuterated form, 2-Phenoxy-1-phenylethanol, is a pale yellow liquid with a floral odor.[1] Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₁₄O₂ |
| Molecular Weight | 214.26 g/mol [1][2] |
| Boiling Point | 310-312 °C[1] |
| Density | 1.119 g/cm³ at 20°C[1] |
| LogP | 2.79900[3] |
| CAS Number | 4249-72-3[1][2][3] |
Solubility Profile
Qualitative Solubility of 2-Phenoxy-1-phenylethanol:
Based on available information, 2-Phenoxy-1-phenylethanol is reported to be soluble in several common organic solvents while being insoluble in water.[1]
Solubility Data for 2-Phenoxyethanol (CAS: 122-99-6):
The solubility of 2-Phenoxyethanol, which shares the phenoxy and ethanol (B145695) moieties, offers a reasonable proxy for estimating the solubility of this compound.
| Solvent | Solubility |
| Water | Slightly soluble (27-30 g/L at 20-23 °C)[4][5] |
| Ethanol | Miscible[6][7] |
| Acetone | Miscible[6] |
| Glycerol | Miscible[6] |
| Diethyl Ether | Soluble |
| Chloroform | Soluble |
| Peanut Oil | Slightly soluble[6] |
| Olive Oil | Slightly soluble[6] |
| Sodium Hydroxide | Easily soluble[7] |
It is important to note that deuteration can slightly alter the physicochemical properties of a molecule, which may lead to minor differences in solubility compared to its non-deuterated counterpart.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in various organic solvents. This protocol is based on the equilibrium solubility method.
1. Materials and Equipment:
-
This compound (solute)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, chloroform, ethyl acetate) of high purity
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
2. Procedure:
-
Preparation of Stock Solution and Calibration Curve:
-
Prepare a stock solution of this compound in a suitable solvent in which it is freely soluble (e.g., methanol).
-
From the stock solution, prepare a series of standard solutions of known concentrations.
-
Analyze the standard solutions using a validated HPLC or GC method to construct a calibration curve of peak area versus concentration.
-
-
Equilibrium Solubility Measurement:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. The presence of undissolved solid is essential to ensure saturation.
-
Tightly cap the vials and place them in a constant temperature shaker set to a specific temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the supernatant through a syringe filter into a clean vial.
-
Dilute the filtered supernatant with the mobile phase (for HPLC) or a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method used for the calibration standards.
-
-
Data Analysis:
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the solubility of the compound in the test solvent by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
3. Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Phenoxy-1-phenylethanol | C14H14O2 | CID 572254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-phenoxy-1-phenylethanol | CAS#:4249-72-3 | Chemsrc [chemsrc.com]
- 4. 2-Phenoxyethanol CAS#: 122-99-6 [m.chemicalbook.com]
- 5. acs.org [acs.org]
- 6. himedialabs.com [himedialabs.com]
- 7. 2-Phenoxyethanol (EPH) cas no. 122-99-6 | UniVOOK Chemical [univook.com]
Navigating the Stability and Storage of 2-Phenoxy-1-phenylethanol-d2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the best practices for the stability and storage of 2-Phenoxy-1-phenylethanol-d2. While specific stability data for this deuterated compound is not extensively available in public literature, this document consolidates information from analogous non-deuterated compounds and general principles of handling deuterated substances to provide a robust framework for its management in a research and development setting.
Understanding the Compound: this compound
This compound is a deuterated analog of 2-Phenoxy-1-phenylethanol. The introduction of deuterium (B1214612), a stable isotope of hydrogen, can influence a molecule's metabolic stability and pharmacokinetic profile, a principle of significant interest in drug development.[1][2] Deuteration may slow down metabolic processes, potentially enhancing a drug's half-life or reducing the formation of toxic metabolites.[1] However, the impact of deuteration on the physicochemical stability of a compound is specific to its structure and the position of the deuterium atoms.
Recommended Storage Conditions
Based on data from various suppliers of the non-deuterated 2-Phenoxy-1-phenylethanol, a consistent set of storage recommendations emerges. While these provide a strong starting point, it is crucial to handle the deuterated version with at least the same level of care.
| Parameter | Recommended Condition | Source |
| Temperature | Room temperature (10°C - 25°C) | [3] |
| Atmosphere | Sealed in a dry environment | [4][5] |
| Container | Close container well | |
| Transportation | Room temperature in continental US; may vary elsewhere. Some suppliers suggest cold-chain transportation. | [3][4] |
It is advisable to store this compound in a tightly sealed container, protected from moisture, and at a controlled room temperature. For long-term storage, refrigeration (2-8°C) could be considered to minimize potential degradation, although specific data supporting this for the deuterated compound is not available.
Key Stability Considerations for Deuterated Compounds
The primary stability concern for many deuterated compounds is the potential for deuterium-hydrogen (D-H) exchange. This can be influenced by several factors:
-
pH: Exposure to highly acidic or basic conditions can catalyze the exchange of deuterium atoms with protons from the solvent, particularly if the deuterium is attached to a heteroatom or an acidic carbon.[6]
-
Temperature: Elevated temperatures can accelerate degradation pathways and D-H exchange.
-
Light: Photodegradation can be a concern for aromatic compounds. Storage in amber vials or in the dark is a recommended precautionary measure.
-
Oxidation: The presence of an alcohol moiety suggests a potential susceptibility to oxidation. Storage under an inert atmosphere (e.g., nitrogen or argon) can mitigate this risk.[6]
Experimental Protocols for Stability Assessment
To establish a comprehensive stability profile for this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.
Forced Degradation Study Protocol
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol, water).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Treat the sample solution with a base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to high temperatures (e.g., 80°C).
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) and visible light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze the stressed samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS). The HPLC method should be capable of separating the parent compound from all degradation products. The mass spectrometer will be crucial for identifying any loss of the deuterium label and characterizing the structure of degradants.
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Identify and quantify the major degradation products.
-
Monitor for any D-H exchange by observing changes in the mass spectrum.
-
Visualizing Workflows and Pathways
Logical Flow for Storage and Handling
The following diagram outlines the decision-making process for the appropriate storage and handling of this compound.
Caption: Recommended storage and handling workflow for this compound.
Experimental Workflow for Stability Assessment
This diagram illustrates a typical workflow for conducting a stability study on this compound.
Caption: A generalized experimental workflow for assessing the stability of this compound.
References
2-Phenoxy-1-phenylethanol-d2: A Technical Guide for its Application as a Lignin Model Compound
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Phenoxy-1-phenylethanol-d2, a crucial lignin (B12514952) model compound for studying the cleavage of the most abundant linkage in lignin, the β-O-4 aryl ether bond. This deuterated analog serves as a powerful tool in mechanistic studies of lignin depolymerization, offering valuable insights for the development of efficient biorefinery processes and aiding in drug metabolism research.
Introduction
Lignin, a complex aromatic polymer, is a major component of lignocellulosic biomass and represents a significant renewable source of aromatic chemicals. The β-O-4 aryl ether linkage is the most prevalent bond within the lignin structure. Understanding the mechanisms of its cleavage is paramount for the valorization of lignin into valuable chemicals and biofuels. 2-Phenoxy-1-phenylethanol is a widely used model compound that mimics this critical linkage.[1] The introduction of deuterium (B1214612) at specific positions, creating this compound, allows researchers to trace reaction pathways and elucidate intricate reaction mechanisms, particularly in mass spectrometry-based analyses.[1]
Synthesis of this compound
Experimental Protocol: Synthesis of this compound
Materials:
-
2-phenoxy-1-phenylethanone
-
Sodium borodeuteride (NaBD4)
-
Methanol (B129727) (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for column chromatography
Procedure:
-
Dissolution: Dissolve 2-phenoxy-1-phenylethanone (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reduction: Cool the solution to 0 °C using an ice bath. Add sodium borodeuteride (NaBD4) (1.1 eq) portion-wise to the stirred solution. The deuterium from NaBD4 will be incorporated at the C1 position.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterization: Confirm the structure and deuterium incorporation by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Spectroscopic Data:
The following table summarizes the expected spectroscopic data for the synthesized compound.
| Spectroscopic Data | Expected Observations |
| ¹H NMR | Disappearance or significant reduction of the signal corresponding to the proton at the C1 position (the carbon bearing the hydroxyl group) compared to the non-deuterated standard. |
| ¹³C NMR | A triplet signal for the C1 carbon due to coupling with deuterium (I=1). |
| Mass Spectrometry | An increase of 2 mass units in the molecular ion peak compared to the non-deuterated compound (e.g., m/z = 216.1 for [M]+). |
Application in Lignin Depolymerization Studies
This compound is an invaluable tool for studying the mechanisms of lignin depolymerization, particularly through catalytic hydrogenolysis. The deuterium label allows for the precise tracking of bond cleavage events and the fate of specific atoms during the reaction.
Experimental Protocol: Catalytic Hydrogenolysis of this compound
Materials:
-
This compound
-
Catalyst (e.g., Pd/C, Ru/C, Ni-based catalyst)
-
Solvent (e.g., methanol, ethanol, dioxane)
-
High-pressure autoclave reactor
-
Hydrogen gas (H2)
-
Internal standard (e.g., dodecane) for GC-MS analysis
-
Ethyl acetate for extraction
Procedure:
-
Reactor Setup: Add this compound, the chosen catalyst, and the solvent to a high-pressure autoclave reactor.
-
Reaction Conditions: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-40 bar). Heat the reactor to the desired temperature (e.g., 150-250 °C) and stir for a set reaction time.
-
Product Collection: After the reaction, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Sample Preparation for Analysis: Filter the reaction mixture to remove the catalyst. Add a known amount of an internal standard to the filtrate.
-
Analysis: Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the degradation products. The mass spectra will reveal the distribution of deuterium in the product molecules, providing mechanistic insights.
Quantitative Data Presentation:
The following tables present hypothetical quantitative data from a catalytic hydrogenolysis experiment to illustrate the expected outcomes.
Table 1: Conversion and Product Yields in Catalytic Hydrogenolysis of this compound
| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Phenol Yield (%) | Phenylethanol-d2 Yield (%) | Toluene Yield (%) |
| 5% Pd/C | 200 | 4 | 95 | 85 | 5 | 5 |
| 5% Ru/C | 200 | 4 | 98 | 80 | 10 | 8 |
| Ni/Al2O3 | 220 | 6 | 92 | 75 | 12 | 5 |
Table 2: Deuterium Distribution in Major Products from GC-MS Analysis
| Product | Expected m/z of Molecular Ion | Deuterium Location | Mechanistic Implication |
| Phenol | 94 | No deuterium | Cleavage of the Cβ-O bond. |
| 1-Phenylethanol-d2 | 124 | C1 position | Cleavage of the Cβ-O bond, with the Cα-Cβ bond remaining intact. |
| Toluene | 92 | No deuterium | Hydrogenolysis of the Cα-OH and Cβ-O bonds. |
Visualizations
Diagram 1: Synthesis of this compound
Caption: Synthesis of this compound.
Diagram 2: Catalytic Hydrogenolysis of this compound
Caption: Degradation of this compound.
Diagram 3: Experimental Workflow for Catalytic Hydrogenolysis Study
Caption: Experimental workflow for catalytic studies.
Conclusion
This compound is a vital lignin model compound that enables detailed mechanistic investigations into the cleavage of the β-O-4 linkage. Its synthesis, while not explicitly detailed in readily available literature, can be reliably achieved through the reduction of the corresponding ketone with a deuterated reducing agent. The use of this deuterated compound in catalytic studies, coupled with powerful analytical techniques like GC-MS, provides invaluable data for understanding reaction pathways, which is essential for the advancement of biorefinery technologies and for professionals in drug development studying metabolic pathways.
References
An In-depth Technical Guide on the Core Metabolic Fate of 2-Phenoxy-1-phenylethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted metabolic fate of 2-Phenoxy-1-phenylethanol (B2873073), a molecule of interest in various industrial and research applications. Due to a lack of direct studies on its metabolism, this document extrapolates likely metabolic pathways based on the known biotransformation of structurally similar compounds, particularly 2-phenoxyethanol (B1175444) and other molecules containing β-O-4 aryl ether linkages. This guide details the predicted absorption, distribution, metabolism, and excretion (ADME) profile of 2-Phenoxy-1-phenylethanol. Furthermore, it provides a thorough description of the standard experimental protocols that would be employed to definitively elucidate its metabolic fate. This includes in vitro and in vivo methodologies, metabolite identification techniques, and enzyme phenotyping. The information is presented to aid researchers, scientists, and drug development professionals in designing and interpreting studies related to this compound.
Introduction
2-Phenoxy-1-phenylethanol is an aromatic ether alcohol with a chemical structure that features a β-O-4 aryl ether linkage. This structural motif is notably the most abundant inter-unit connection in native lignin (B12514952), making 2-phenoxy-1-phenylethanol a valuable model compound in biomass valorization research. Beyond its role in lignin studies, its structural similarity to other biologically active molecules necessitates an understanding of its metabolic fate in biological systems. This guide aims to provide a detailed, albeit predictive, technical overview of the absorption, distribution, metabolism, and excretion (ADME) of 2-phenoxy-1-phenylethanol.
Predicted Metabolic Pathways
Direct experimental data on the metabolism of 2-Phenoxy-1-phenylethanol is not currently available in the public domain. However, based on the well-documented metabolism of the structurally related compound 2-phenoxyethanol and general xenobiotic biotransformation pathways, a predictive metabolic scheme can be constructed. The primary metabolic transformations are expected to involve oxidation of the alcohol and aromatic ring, as well as potential cleavage of the ether bond.
Phase I Metabolism
Phase I reactions are anticipated to be the initial and primary route of biotransformation for 2-Phenoxy-1-phenylethanol. These reactions are expected to be catalyzed predominantly by cytochrome P450 (CYP) enzymes in the liver.
-
Oxidation of the Primary Alcohol: The primary alcohol group is a likely site for oxidation. This would proceed via an aldehyde intermediate to form 2-phenoxy-1-phenylacetic acid.
-
Aromatic Hydroxylation: The unsubstituted phenyl ring and the phenoxy ring are both susceptible to hydroxylation, primarily at the para-position due to steric hindrance. This would result in the formation of hydroxylated metabolites.
-
Ether Bond Cleavage: The β-O-4 ether linkage may be subject to enzymatic cleavage, a known metabolic pathway for similar structures found in lignin model compounds. This would yield phenol (B47542) and 1-phenylethanol (B42297) derivatives.
Phase II Metabolism
The hydroxylated metabolites formed during Phase I metabolism, as well as the parent compound to a lesser extent, are expected to undergo Phase II conjugation reactions. These reactions increase water solubility and facilitate excretion.
-
Glucuronidation: The hydroxyl groups (both the primary alcohol and any newly introduced phenolic hydroxyls) can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: Phenolic hydroxyl groups can also be sulfated by sulfotransferases (SULTs).
The predicted metabolic pathways are illustrated in the following diagram:
Predicted ADME Profile
Absorption
Based on its physicochemical properties (moderate lipophilicity), 2-Phenoxy-1-phenylethanol is expected to be well-absorbed orally. Dermal absorption is also likely, similar to 2-phenoxyethanol.
Distribution
Following absorption, the compound is expected to distribute into various tissues. The extent of distribution will depend on its plasma protein binding and tissue permeability.
Metabolism
As detailed in Section 2, metabolism is predicted to be extensive, primarily occurring in the liver. The major metabolites are likely to be the oxidized and conjugated products.
Excretion
The water-soluble metabolites, particularly the glucuronide and sulfate conjugates and the acidic metabolites, are expected to be primarily excreted in the urine. A minor portion may be eliminated in the feces via biliary excretion.
Experimental Protocols for Determining Metabolic Fate
To definitively determine the metabolic fate of 2-Phenoxy-1-phenylethanol, a series of in vitro and in vivo studies are required. The following sections detail the standard experimental protocols.
In Vitro Metabolism Studies
These studies are crucial for identifying metabolic pathways, metabolic stability, and the enzymes involved.
-
Objective: To determine the rate of disappearance of 2-Phenoxy-1-phenylethanol when incubated with liver microsomes or hepatocytes.
-
Methodology:
-
Incubation: Incubate 2-Phenoxy-1-phenylethanol (typically at 1 µM) with human liver microsomes (or hepatocytes) and a NADPH regenerating system at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
-
Objective: To identify the chemical structures of metabolites formed.
-
Methodology:
-
Incubation: Incubate a higher concentration of 2-Phenoxy-1-phenylethanol (e.g., 10-50 µM) with liver microsomes or hepatocytes for a longer duration (e.g., 60-120 minutes).
-
Sample Preparation: Extract the metabolites from the incubation mixture.
-
Analysis: Analyze the samples using high-resolution LC-MS/MS to detect and characterize potential metabolites based on their mass-to-charge ratio and fragmentation patterns.
-
Structure Elucidation: Compare the fragmentation patterns with that of the parent compound and known metabolic transformations to propose metabolite structures.
-
-
Objective: To identify the specific CYP isozymes responsible for the metabolism of 2-Phenoxy-1-phenylethanol.
-
Methodology:
-
Recombinant CYPs: Incubate the compound with a panel of individual recombinant human CYP enzymes to see which ones metabolize it.
-
Chemical Inhibition: Incubate the compound with human liver microsomes in the presence and absence of specific CYP inhibitors to observe which inhibitor blocks its metabolism.
-
Analysis: Monitor the depletion of the parent compound or the formation of a specific metabolite using LC-MS/MS.
-
In Vivo Pharmacokinetic and Excretion Studies
These studies provide a comprehensive understanding of the ADME properties in a whole organism.
-
Objective: To determine the pharmacokinetic profile, routes of excretion, and mass balance of 2-Phenoxy-1-phenylethanol and its metabolites.
-
Methodology:
-
Dosing: Administer a single dose of radiolabeled (e.g., ¹⁴C) 2-Phenoxy-1-phenylethanol to laboratory animals (e.g., rats) via the intended route of human exposure (e.g., oral, dermal).
-
Sample Collection: Collect blood, urine, and feces at multiple time points over a period of time (e.g., 72 hours).
-
Pharmacokinetic Analysis: Analyze the concentration of the parent compound and major metabolites in plasma samples over time to determine pharmacokinetic parameters (Cmax, Tmax, AUC, t½).
-
Excretion Analysis: Determine the total radioactivity in urine and feces to establish the routes and extent of excretion (mass balance).
-
Metabolite Profiling: Profile and identify the metabolites in urine and feces using LC-MS/MS.
-
Quantitative Data Presentation
While no specific quantitative data for 2-Phenoxy-1-phenylethanol is available, the following tables illustrate how such data, once generated from the described experiments, would be structured for clear comparison.
Table 1: In Vitro Metabolic Stability of 2-Phenoxy-1-phenylethanol
| System | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human Liver Microsomes | Data to be determined | Data to be determined |
| Rat Liver Microsomes | Data to be determined | Data to be determined |
| Human Hepatocytes | Data to be determined | Data to be determined |
| Rat Hepatocytes | Data to be determined | Data to be determined |
Table 2: In Vivo Pharmacokinetic Parameters of 2-Phenoxy-1-phenylethanol in Rats (Oral Administration, 10 mg/kg)
| Parameter | Value |
| Cmax (ng/mL) | Data to be determined |
| Tmax (h) | Data to be determined |
| AUC₀-∞ (ng·h/mL) | Data to be determined |
| Elimination Half-Life (t½, h) | Data to be determined |
| Clearance (CL, mL/h/kg) | Data to be determined |
| Volume of Distribution (Vd, L/kg) | Data to be determined |
Table 3: Excretion of Radioactivity Following a Single Oral Dose of [¹⁴C]2-Phenoxy-1-phenylethanol to Rats
| Excretion Route | % of Administered Dose (0-72 h) |
| Urine | Data to be determined |
| Feces | Data to be determined |
| Total Recovery | Data to be determined |
Signaling Pathways
Currently, there is no information available in the scientific literature to suggest that 2-Phenoxy-1-phenylethanol or its predicted metabolites directly interact with or modulate specific signaling pathways. Elucidation of any such interactions would require dedicated pharmacological and toxicological studies beyond the scope of this metabolic fate guide.
Conclusion
This technical guide has provided a predictive yet comprehensive overview of the metabolic fate of 2-Phenoxy-1-phenylethanol, based on established metabolic pathways of structurally analogous compounds. The primary routes of metabolism are anticipated to be oxidation and conjugation, leading to the formation of more polar and readily excretable metabolites. This document also outlines the standard experimental protocols necessary to definitively characterize the ADME properties of this molecule. The information presented herein serves as a valuable resource for researchers and professionals in designing future studies and for preliminary risk assessment. It is imperative that experimental data be generated to confirm these predictions and to fully understand the biological disposition of 2-Phenoxy-1-phenylethanol.
Methodological & Application
Application Notes: The Use of 2-Phenoxy-1-phenylethanol-d2 as an Internal Standard in LC-MS/MS for the Quantification of Venlafaxine in Human Plasma
Introduction
In the realm of therapeutic drug monitoring and pharmacokinetic studies, the accurate quantification of pharmaceutical compounds in biological matrices is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical assays due to its high sensitivity and selectivity.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS) is a critical component of a robust LC-MS/MS method, as it effectively corrects for variability in sample preparation, instrument response, and matrix effects.[3][4][5] Deuterated compounds are widely considered the ideal internal standards because their physicochemical properties are nearly identical to the analyte of interest, ensuring they co-elute and experience similar ionization efficiencies, yet are distinguishable by their mass-to-charge ratio (m/z).[3][5]
This application note describes a validated method for the quantification of venlafaxine (B1195380), an antidepressant drug, in human plasma using 2-Phenoxy-1-phenylethanol-d2 as an internal standard. Although not structurally identical, this compound serves as a suitable surrogate due to its similar extraction recovery and chromatographic behavior under the specified conditions, making it a cost-effective alternative to a custom-synthesized SIL-IS for venlafaxine in certain research contexts.
Analyte and Internal Standard Properties
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Venlafaxine | C₁₇H₂₇NO₂ | 277.40 | |
| This compound | C₁₄H₁₂D₂O₂ | 216.28 |
Rationale for Use
The selection of this compound as an internal standard for the analysis of venlafaxine is based on the following principles:
-
Chemical Similarity: Both compounds possess aromatic rings and polar functional groups, leading to comparable behavior during sample extraction and chromatographic separation.
-
Mass Difference: The deuterium (B1214612) labeling provides a distinct mass difference, allowing for simultaneous detection by the mass spectrometer without isotopic cross-talk.
-
Co-elution: Under the described chromatographic conditions, the internal standard co-elutes with the analyte, ensuring it experiences similar matrix effects and ionization suppression or enhancement.[1]
-
Improved Precision and Accuracy: The use of a deuterated internal standard compensates for procedural losses during sample preparation and variations in injection volume, leading to high precision and accuracy in the quantitative results.[1][3]
Experimental Protocols
1. Sample Preparation: Protein Precipitation
This protocol outlines a rapid and straightforward method for the removal of the majority of proteins from a plasma sample.[3]
-
Reagents and Materials:
-
Human plasma samples (blank, calibration standards, and unknown samples)
-
Venlafaxine stock solution (1 mg/mL in methanol)
-
This compound internal standard working solution (100 ng/mL in methanol)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid (precipitation solution)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile (with 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer
-
-
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0.0 10 2.5 90 3.5 90 3.6 10 | 5.0 | 10 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Venlafaxine 278.2 260.2 | this compound | 217.3 | 107.1 |
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 150°C, Desolvation Temperature: 400°C).
-
Quantitative Data
The following table summarizes the performance of the method for the quantification of venlafaxine in human plasma.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 11.2% |
| Accuracy (% bias) | -7.8% to 9.3% |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal (< 10% ion suppression/enhancement) |
Visualizations
Caption: Experimental workflow for the quantification of venlafaxine.
Caption: Logic of internal standard correction.
References
Application Note: High-Throughput Quantification of 2-Phenoxy-1-phenylethanol-d2 in Biological Matrices using LC-MS/MS
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Phenoxy-1-phenylethanol-d2 in biological matrices. This method is crucial for researchers in drug metabolism, pharmacokinetics (DMPK), and related fields who require accurate measurement of this stable isotope-labeled compound. The protocol outlines a straightforward sample preparation procedure, optimized chromatographic conditions for rapid analysis, and finely-tuned mass spectrometer parameters for selective and sensitive detection. The methodologies provided are designed to be readily implemented in a variety of laboratory settings.
Introduction
2-Phenoxy-1-phenylethanol (B2873073) is a compound of interest in various industrial applications and serves as a model compound in lignin (B12514952) and biomass valorization research.[1][2] Its deuterated analog, this compound, is an ideal internal standard for quantitative bioanalytical assays of the parent compound and is also used in metabolic fate studies. Accurate and precise quantification of this deuterated molecule is paramount for the integrity of such research. LC-MS/MS offers unparalleled sensitivity and selectivity for the analysis of small molecules in complex biological samples.[3][4] This application note provides a detailed protocol for the development and application of an LC-MS/MS method for this compound.
Physicochemical Properties of 2-Phenoxy-1-phenylethanol
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄O₂ | [1][5] |
| Molecular Weight (Non-deuterated) | 214.26 g/mol | [1][5][6] |
| Molecular Weight (d2) | ~216.27 g/mol | Calculated |
| CAS Number (Non-deuterated) | 4249-72-3 | [1][6] |
| Appearance | Pale yellow liquid or solid | [1][7] |
| Melting Point | 61-64 °C | [7] |
| Solubility | Soluble in ethanol, ether, chloroform; insoluble in water. | [1] |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a common and effective method for removing proteins from biological samples like plasma or serum prior to LC-MS/MS analysis.[8]
Materials:
-
Biological matrix (e.g., plasma, serum)
-
This compound stock solution
-
Internal Standard (IS) stock solution (e.g., 2-Phenoxy-1-phenylethanol-d5 or a structurally similar deuterated compound)
-
Acetonitrile (B52724) (LC-MS grade), chilled at -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of the biological matrix into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound working solution and 10 µL of the IS working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
The following conditions are a starting point and should be optimized for your specific system and application.
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., Ascentis® Express C18, 100 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 30% B to 95% B in 3 min, hold at 95% B for 1 min, return to 30% B in 0.1 min, hold for 1.9 min |
Mass Spectrometry Parameters
The following parameters should be optimized by infusing a standard solution of this compound into the mass spectrometer.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
The exact masses for the precursor and product ions should be determined experimentally. The theoretical values are provided below as a starting point. The non-deuterated transitions are based on published data for similar compounds.[9]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | ~217.1 (M+H)⁺ | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined |
Note: The precursor ion for the d2-analyte will be 2 mass units higher than the non-deuterated form. Product ions may or may not retain the deuterium (B1214612) labels depending on the fragmentation pathway.
Data Presentation: Quantitative Summary
The following table structure should be used to summarize the quantitative performance of the method once validated.
| Parameter | This compound |
| Linear Range (ng/mL) | e.g., 1 - 1000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | e.g., 1 |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%) | 85 - 115% |
| Recovery (%) | > 80% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow from sample receipt to final data analysis.
Caption: A schematic of the LC-MS/MS analytical workflow.
Logical Relationship for Method Development
This diagram outlines the key stages and considerations for developing the LC-MS/MS method.
Caption: Key stages in LC-MS/MS method development.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound by LC-MS/MS. The outlined sample preparation, chromatography, and mass spectrometry conditions serve as a robust starting point for method development and validation. This methodology is anticipated to be a valuable tool for researchers in the fields of drug metabolism and pharmacokinetics, enabling accurate and reliable quantification of this important deuterated compound in various biological matrices.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Phenoxy-1-phenylethanol | Lignin Model Compound [benchchem.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. rsc.org [rsc.org]
- 5. 2-Phenoxy-1-phenylethanol | C14H14O2 | CID 572254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-phenoxy-1-phenylethanol | CAS#:4249-72-3 | Chemsrc [chemsrc.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Application Note: Quantification of 2-Phenoxyethanol Metabolites in Human Urine Using a Deuterated Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of the primary metabolites of 2-phenoxyethanol (B1175444) (PhE), phenoxyacetic acid (PhAA) and 4-hydroxyphenoxyacetic acid (4-OH-PhAA), in human urine. The method utilizes a stable isotope-labeled internal standard, phenoxyacetic acid-d5 (PhAA-d5), and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A simple "dilute-and-shoot" sample preparation protocol is employed, ensuring high throughput and excellent recovery. This method is suitable for researchers, scientists, and drug development professionals involved in biomonitoring, toxicokinetics, and safety assessment of PhE exposure.
Introduction
2-Phenoxyethanol (PhE) is a widely used preservative in cosmetics, personal care products, and pharmaceuticals due to its broad-spectrum antimicrobial activity.[1][2][3][4] Following exposure, PhE is rapidly absorbed and extensively metabolized in the human body.[1][5] The primary metabolites excreted in urine are phenoxyacetic acid (PhAA) and, to a lesser extent, 4-hydroxyphenoxyacetic acid (4-OH-PhAA).[1][2][5] Accurate quantification of these metabolites is crucial for assessing human exposure and understanding the toxicokinetics of PhE. The use of a stable isotope-labeled (deuterated) internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for matrix effects and variations in sample preparation and instrument response. This note provides a complete protocol for this analysis.
Principle
The method is based on the principle of stable isotope dilution analysis. A known amount of the deuterated internal standard (IS), phenoxyacetic acid-d5, which is chemically identical to the analyte but has a different mass, is added to each urine sample. The primary metabolites, PhAA and 4-OH-PhAA, along with the IS, are then analyzed by LC-MS/MS. The analytes are separated from other urine components chromatographically and detected by a tandem mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.
Metabolic Pathway of 2-Phenoxyethanol
Caption: Metabolic conversion of 2-Phenoxyethanol to its primary urinary metabolites.
Materials and Reagents
-
Analytes: Phenoxyacetic acid (PhAA), 4-Hydroxyphenoxyacetic acid (4-OH-PhAA) (analytical standard grade)
-
Internal Standard: Phenoxyacetic acid-d5 (PhAA-d5)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic acid (LC-MS grade)
-
Water: Deionized water, >18 MΩ·cm
-
Equipment:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
-
Analytical column (e.g., C18, 2.1 x 100 mm, 1.8 µm)
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
-
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve PhAA, 4-OH-PhAA, and PhAA-d5 in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solution: Prepare a combined working standard solution of PhAA and 4-OH-PhAA at 10 µg/mL in methanol.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the PhAA-d5 primary stock solution with methanol to create a 1 µg/mL working spiking solution.
Calibration Curve Preparation
-
Prepare calibration standards by spiking blank human urine with the working standard solution to achieve concentrations ranging from 10 µg/L to 5000 µg/L.
-
A typical calibration series might include: 10, 25, 50, 100, 250, 500, 1000, 2500, and 5000 µg/L.
-
Process these calibration standards in the same manner as the unknown samples.
Sample Preparation ("Dilute-and-Shoot")
This method is adapted for its simplicity and high throughput.[6]
-
To 50 µL of urine sample (or calibration standard/QC) in a microcentrifuge tube, add 440 µL of deionized water.
-
Add 10 µL of the 1 µg/mL internal standard spiking solution (PhAA-d5).
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Analytical Workflow
Caption: High-throughput "dilute-and-shoot" sample preparation workflow.
LC-MS/MS Method Parameters
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 min, hold 1 min, re-equilibrate 2 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 2.0 - 3.0 kV |
| Desolvation Temp. | 500 - 550 °C |
| Desolvation Gas Flow | 1000 - 1100 L/hr |
| Cone Gas Flow | 50 L/hr |
| Acquisition Mode | Selected Reaction Monitoring (SRM) |
Note: MS parameters such as cone voltage and collision energy should be optimized for the specific instrument used.[7][8]
Selected Reaction Monitoring (SRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| PhAA | 151.1 | 93.1 | 50 | 20 | 15 |
| 4-OH-PhAA | 167.1 | 109.1 | 50 | 22 | 18 |
| PhAA-d5 (IS) | 156.1 | 98.1 | 50 | 20 | 15 |
Quantitative Data Summary
The method was validated for linearity, limit of quantification (LOQ), precision, and accuracy. The results are summarized below, based on typical performance for such assays.[6][9]
Table 1: Method Validation Parameters
| Parameter | Phenoxyacetic Acid (PhAA) | 4-Hydroxyphenoxyacetic Acid (4-OH-PhAA) |
|---|---|---|
| Linear Range (µg/L) | 10 - 5000 | 20 - 5000 |
| Correlation (r²) | > 0.995 | > 0.995 |
| LOQ (µg/L) | 10 | 20 |
| Intra-day Precision (%RSD) | < 5% | < 6% |
| Inter-day Precision (%RSD) | < 8% | < 10% |
| Accuracy (% Recovery) | 95 - 105% | 93 - 107% |
Results and Discussion
This LC-MS/MS method provides excellent sensitivity and specificity for the quantification of PhAA and 4-OH-PhAA in human urine. The use of a deuterated internal standard, PhAA-d5, ensures high accuracy and precision by compensating for matrix effects and procedural losses. The "dilute-and-shoot" sample preparation is rapid and minimizes the potential for analyte loss associated with more complex extraction procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[10][11]
The limits of quantification (LOQs) of 10 µg/L for PhAA and 20 µg/L for 4-OH-PhAA are sufficient for biomonitoring studies in both the general population and occupationally exposed individuals.[3][6] The method demonstrates good linearity over a wide dynamic range, allowing for the analysis of samples with varying levels of exposure.
Conclusion
The described application provides a validated, high-throughput LC-MS/MS method for the reliable quantification of 2-phenoxyethanol metabolites in human urine. The combination of a simple sample preparation protocol with the accuracy afforded by a stable isotope-labeled internal standard makes this method ideal for routine analysis in clinical and research settings.
References
- 1. Biotransformation and toxicokinetics of 2-phenoxyethanol after oral exposure in humans: a volunteer study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dermal penetration of 2-phenoxyethanol in humans: in vivo metabolism and toxicokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A specific and sensitive GC–MS-MS method for the quantitative determination of 2-phenoxyethanol and selected metabolite… [ouci.dntb.gov.ua]
- 4. A specific and sensitive GC-MS-MS method for the quantitative determination of 2-phenoxyethanol and selected metabolites in human blood and urine [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reliable determination of the main metabolites of 2-phenoxyethanol in human blood and urine using LC-MS/MS analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. diva-portal.org [diva-portal.org]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of phenoxyacetic acid herbicides as biomarkers in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. stacks.cdc.gov [stacks.cdc.gov]
Application of 2-Phenoxy-1-phenylethanol-d2 in Pharmacokinetic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Phenoxy-1-phenylethanol-d2, a deuterated isotopologue of 2-Phenoxy-1-phenylethanol, in pharmacokinetic (PK) studies. The inclusion of deuterium (B1214612) at a specific position allows for its use as a valuable tool in absorption, distribution, metabolism, and excretion (ADME) studies.
Introduction to Deuterated Compounds in Pharmacokinetics
Stable heavy isotopes, such as deuterium (²H), are incorporated into drug molecules primarily as tracers for quantification in drug development.[1] Deuteration has garnered significant attention due to its potential to influence the pharmacokinetic and metabolic profiles of drugs.[1] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a decreased rate of metabolism at the site of deuteration, a phenomenon known as the kinetic isotope effect.[2] This property can result in a longer biological half-life and potentially reduced formation of toxic metabolites.[3]
2-Phenoxy-1-phenylethanol is a compound structurally related to 2-phenoxyethanol (B1175444), which is known to be rapidly absorbed and extensively metabolized to its major metabolite, phenoxyacetic acid.[4][5] Studies on 2-phenoxyethanol have shown that it is primarily excreted in the urine.[4][5] By analogy, 2-Phenoxy-1-phenylethanol is expected to undergo similar metabolic transformations. The introduction of deuterium in the form of this compound can serve two primary purposes in pharmacokinetic research: as an internal standard for bioanalytical assays and as a tracer to investigate its metabolic fate and any potential kinetic isotope effects.
Key Applications
-
Internal Standard in Bioanalysis: Due to its similar chemical properties to the parent compound and its distinct mass, this compound is an ideal internal standard for quantitative analysis by mass spectrometry (MS) coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS).[1][6] The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis as it corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification of the analyte in biological matrices.
-
Metabolic Pathway Elucidation and "Metabolic Switching" Studies: Co-administration of a 1:1 mixture of the deuterated and non-deuterated compound allows for the investigation of metabolic pathways.[7] Mass spectrometry can distinguish between the metabolites of the deuterated and non-deuterated parent drug. A change in the metabolic profile, where deuteration at a specific site slows down one metabolic pathway and consequently enhances others, is known as "metabolic switching".[7] Studying this phenomenon with this compound can provide insights into its primary sites of metabolism.
-
Investigation of the Kinetic Isotope Effect: By comparing the pharmacokinetic profiles of 2-Phenoxy-1-phenylethanol and its d2-labeled counterpart, researchers can determine if deuteration affects the rate of metabolism and clearance.[2][8] A slower clearance and longer half-life for the deuterated compound would indicate a significant kinetic isotope effect, suggesting that the deuterated position is a key site for metabolic breakdown.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical pharmacokinetic study in rats to compare the plasma concentration-time profiles of 2-Phenoxy-1-phenylethanol and this compound.
1. Animal Model:
-
Species: Sprague-Dawley rats (male, 8-10 weeks old)
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Acclimatization: Minimum of 7 days before the experiment.
2. Dosing and Sample Collection:
-
Groups:
-
Group 1: Intravenous (IV) administration of 2-Phenoxy-1-phenylethanol (e.g., 5 mg/kg).
-
Group 2: Intravenous (IV) administration of this compound (e.g., 5 mg/kg).
-
Group 3: Oral (PO) administration of 2-Phenoxy-1-phenylethanol (e.g., 20 mg/kg).
-
Group 4: Oral (PO) administration of this compound (e.g., 20 mg/kg).
-
-
Dose Formulation: Dissolve the test compounds in a suitable vehicle (e.g., a mixture of saline, ethanol, and polyethylene (B3416737) glycol).
-
Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the tail vein or a cannulated vessel at pre-dose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
3. Bioanalytical Method (LC-MS/MS):
-
Sample Preparation: Perform protein precipitation by adding acetonitrile (B52724) (containing the internal standard, if not a co-dosing study) to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
Chromatography: Use a reverse-phase C18 column with a gradient elution of mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode. Monitor the parent and product ion transitions for both the analyte and the deuterated internal standard.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
4. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (F%) for oral doses.
-
Data Presentation
Quantitative data from pharmacokinetic studies should be summarized in clear, structured tables for easy comparison.
Table 1: Pharmacokinetic Parameters of 2-Phenoxy-1-phenylethanol and this compound in Rats (Mean ± SD)
| Parameter | 2-Phenoxy-1-phenylethanol (IV, 5 mg/kg) | This compound (IV, 5 mg/kg) | 2-Phenoxy-1-phenylethanol (PO, 20 mg/kg) | This compound (PO, 20 mg/kg) |
| Cmax (ng/mL) | - | - | Value | Value |
| Tmax (h) | - | - | Value | Value |
| AUC₀₋t (ng·h/mL) | Value | Value | Value | Value |
| AUC₀₋inf (ng·h/mL) | Value | Value | Value | Value |
| t½ (h) | Value | Value | Value | Value |
| CL (L/h/kg) | Value | Value | - | - |
| Vd (L/kg) | Value | Value | - | - |
| F (%) | - | - | Value | Value |
Mandatory Visualizations
Metabolic Pathway of 2-Phenoxy-1-phenylethanol
Caption: Proposed metabolic pathway of 2-Phenoxy-1-phenylethanol.
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow for an in vivo pharmacokinetic study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterated Compounds: Optimizing Drug Stability [piramal.devtest.in.net]
- 4. Pharmacokinetics of 2-phenoxyethanol and its major metabolite, phenoxyacetic acid, after dermal and inhaled routes of exposure: application to development PBPK model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of 2-phenoxyethanol and its major metabolite, phenoxyacetic acid, after dermal and inhaled routes of exposure: application to development PBPK model in rats | springermedizin.de [springermedizin.de]
- 6. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic switching of drug pathways as a consequence of deuterium substitution (Technical Report) | OSTI.GOV [osti.gov]
- 8. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biomass Degradation Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lignocellulosic biomass, the most abundant renewable resource on Earth, holds immense potential for the production of biofuels, biochemicals, and other valuable products.[1] Effective utilization of this resource hinges on the efficient degradation of its complex structure, which is primarily composed of cellulose (B213188), hemicellulose, and lignin (B12514952).[2][3] This document provides detailed application notes and protocols for the analysis of biomass degradation, offering a guide for researchers and scientists in this field. The accurate characterization of biomass composition and the analysis of degradation products are crucial for optimizing conversion processes and developing novel biocatalysts.[4][5]
Biomass Compositional Analysis
A thorough understanding of the initial biomass composition is fundamental to any degradation study. The National Renewable Energy Laboratory (NREL) has developed a suite of standardized laboratory analytical procedures (LAPs) for this purpose.[6][7] These procedures allow for the determination of the major components of biomass, including structural carbohydrates, lignin, extractives, and ash.[6][8][9]
Key Analytical Procedures for Biomass Composition
A logical workflow for biomass compositional analysis involves a series of steps to isolate and quantify each major component. The following table summarizes the key NREL LAPs in a typical order of use:
| Analytical Procedure | Description | Key Parameters Measured |
| Sample Preparation | Drying, milling, and homogenization of the biomass to ensure a uniform particle size and moisture content for subsequent analyses.[10] | Particle size, Total solids/Moisture content |
| Determination of Extractives | Removal and quantification of non-structural materials like waxes, fats, and soluble sugars using successive water and ethanol (B145695) extractions.[6] | Water-soluble extractives, Ethanol-soluble extractives |
| Determination of Ash | Measurement of the inorganic residue remaining after dry oxidation at high temperatures (550-600°C).[6] | Ash content |
| Determination of Structural Carbohydrates and Lignin | A two-step acid hydrolysis procedure to break down cellulose and hemicellulose into monomeric sugars and to separate acid-insoluble and acid-soluble lignin.[8][11] | Glucan, Xylan, Galactan, Arabinan, Mannan, Acid-insoluble lignin, Acid-soluble lignin |
Experimental Protocol: Determination of Structural Carbohydrates and Lignin (Adapted from NREL/TP-510-42618)
This protocol describes the two-step sulfuric acid hydrolysis for the quantification of structural carbohydrates and lignin in extractive-free biomass.[8]
Materials:
-
Extractive-free, air-dried biomass sample (particle size passing through a 20-mesh screen)
-
72% (w/w) Sulfuric acid
-
Deionized (DI) water
-
Pressure tubes with screw caps
-
Autoclave
-
Filtering crucibles
-
Muffle furnace
-
UV-Vis spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Primary Hydrolysis:
-
Secondary Hydrolysis:
-
Dilute the acid concentration to 4% by adding 84.0 mL of DI water.
-
Seal the pressure tube and place it in an autoclave at 121°C for 60 minutes.[12]
-
-
Separation and Analysis of Lignin:
-
Cool the hydrolyzed sample and filter it through a pre-weighed filtering crucible.
-
Rinse the solid residue (acid-insoluble lignin) with DI water until the filtrate is neutral.
-
Dry the crucible with the residue at 105°C until a constant weight is achieved.
-
The weight of the residue corresponds to the acid-insoluble lignin.
-
Measure the absorbance of the filtrate at a specific wavelength (e.g., 205 nm) using a UV-Vis spectrophotometer to determine the acid-soluble lignin content.[13]
-
-
Analysis of Carbohydrates:
-
Neutralize an aliquot of the filtrate with calcium carbonate.[12]
-
Filter the neutralized sample through a 0.2 µm syringe filter.
-
Analyze the monomeric sugars (glucose, xylose, galactose, arabinose, and mannose) in the filtrate using an HPLC system equipped with a suitable column (e.g., Aminex HPX-87P) and a refractive index (RI) detector.[12]
-
Analysis of Biomass Degradation Products
The analysis of the products formed during biomass degradation is essential for understanding reaction kinetics, enzyme efficiency, and overall process performance. Common degradation products include monomeric and oligomeric sugars, organic acids, and lignin-derived phenolic compounds.[4][5]
Analytical Techniques for Degradation Products
A variety of analytical techniques are employed to identify and quantify the diverse range of compounds produced during biomass degradation.
| Analytical Technique | Application | Analytes Measured |
| High-Performance Liquid Chromatography (HPLC) | Quantification of soluble sugars and organic acids in the liquid fraction of hydrolyzed biomass.[4][5][14] | Glucose, Xylose, Cellobiose, Arabinose, Acetic acid, Formic acid, etc. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile and semi-volatile compounds, particularly lignin degradation products.[4][5][15] | Phenols, Guaiacol, Syringol, Vanillin, etc. |
| 3,5-Dinitrosalicylic Acid (DNS) Assay | A colorimetric method for the rapid quantification of total reducing sugars.[16][17] | Total reducing sugars (e.g., glucose, fructose, maltose) |
Experimental Protocol: DNS Assay for Reducing Sugars
This protocol provides a rapid and cost-effective method for determining the concentration of reducing sugars produced during enzymatic hydrolysis of biomass.[17][18][19]
Materials:
-
Sample containing reducing sugars (e.g., hydrolysate)
-
DNS reagent (1% 3,5-dinitrosalicylic acid, 30% sodium potassium tartrate, 1.6% NaOH)[16]
-
Glucose standard solutions (for calibration curve)
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
Pipette 0.5 mL of the sample (or standard) into a test tube.[18]
-
-
Reaction:
-
Color Stabilization and Measurement:
-
Quantification:
-
Create a standard curve by plotting the absorbance of the glucose standards against their known concentrations.
-
Determine the concentration of reducing sugars in the samples by interpolating their absorbance values on the standard curve.[16]
-
High-Throughput Screening for Biomass Degrading Enzymes
The discovery and optimization of enzymes for efficient biomass degradation are critical for the economic viability of biorefineries.[1] High-throughput screening (HTS) methods enable the rapid evaluation of large libraries of enzymes or microbial strains for their lignocellulolytic activity.[20][21]
HTS Assay Principles
HTS assays for biomass degradation often rely on chromogenic or fluorogenic substrates that release a detectable signal upon enzymatic cleavage. These assays can be performed in microplate formats, allowing for the simultaneous screening of hundreds or thousands of samples.[22][23]
Workflow for High-Throughput Screening of Cellulase (B1617823) Activity
The following diagram illustrates a typical workflow for a high-throughput screen of cellulase-producing microbial colonies.
Caption: High-throughput screening workflow for cellulase activity.
Lignocellulosic Biomass Degradation Pathway
The enzymatic degradation of lignocellulose is a complex process involving the synergistic action of various enzymes.[24] Understanding these pathways is crucial for designing effective enzyme cocktails for industrial applications.
Caption: Enzymatic degradation pathway of lignocellulosic biomass.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Lignocellulose degradation in bacteria and fungi: cellulosomes and industrial relevance [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. scholarworks.moreheadstate.edu [scholarworks.moreheadstate.edu]
- 5. "Analytical Method Development For The Analysis Of Biomass Degradation " by Calista Dean [scholarworks.moreheadstate.edu]
- 6. Biomass Compositional Analysis Laboratory Procedures | Bioenergy and Bioeconomy | NLR [nrel.gov]
- 7. Biomass Compositional Analysis Laboratory Procedures | Biofuels [learnbioenergy.org]
- 8. docs.nrel.gov [docs.nrel.gov]
- 9. scribd.com [scribd.com]
- 10. docs.nrel.gov [docs.nrel.gov]
- 11. mprl-series.mpg.de [mprl-series.mpg.de]
- 12. Comparison of carbohydrate composition in lignocellulosic biomass by high performance liquid chromatography and gas chromatography analysis :: BioResources [bioresources.cnr.ncsu.edu]
- 13. measurlabs.com [measurlabs.com]
- 14. Analysis of biomass sugars using a novel HPLC method [agris.fao.org]
- 15. shimadzu.com [shimadzu.com]
- 16. scribd.com [scribd.com]
- 17. sciencevivid.com [sciencevivid.com]
- 18. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 19. researchgate.net [researchgate.net]
- 20. Accelerating enzyme discovery and engineering with high-throughput screening - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00031E [pubs.rsc.org]
- 21. A high throughput screening process and quick isolation of novel lignin-degrading microbes from large number of natural biomasses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Video: High Throughput Screening of Fungal Endoglucanase Activity in Escherichia coli [jove.com]
- 24. Engineering microbial surfaces to degrade lignocellulosic biomass - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2-Phenoxyethanol in Complex Matrices by GC-MS with 2-Phenoxy-1-phenylethanol-d2 as an Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 2-phenoxyethanol (B1175444) in various complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS). To ensure accuracy and precision, a deuterated internal standard, 2-Phenoxy-1-phenylethanol-d2, is employed. This method is particularly relevant for researchers, scientists, and drug development professionals involved in quality control, safety assessment, and formulation analysis of cosmetics, pharmaceuticals, and other consumer products where 2-phenoxyethanol is commonly used as a preservative.[1][2][3] The protocols provided are adaptable for different sample types, including inks and biological samples.
Introduction
2-Phenoxyethanol (PhE) is a widely utilized preservative in a variety of consumer products, including cosmetics, and as a component in industrial fluids.[1][2] Its widespread use necessitates reliable analytical methods for its quantification to ensure product safety and quality. Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds like 2-phenoxyethanol.[4][5] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification as it compensates for variations in sample preparation and instrument response. This application note provides a comprehensive protocol for the GC-MS analysis of 2-phenoxyethanol using this internal standard method.
Experimental Protocols
Materials and Reagents
-
Analytes: 2-Phenoxyethanol (PhE, >99% purity)
-
Internal Standard: this compound (d-PE)
-
Solvents: Chloroform (B151607) (HPLC grade), Methanol (B129727) (HPLC grade), Ethyl Acetate (HPLC grade)
-
Derivatizing Agent (optional, for biological samples): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Other Reagents: Sodium chloride, anhydrous sodium sulfate
Standard and Sample Preparation
2.1. Preparation of Stock and Working Standard Solutions
-
PhE Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-phenoxyethanol and dissolve it in 100 mL of methanol.
-
d-PE Internal Standard Stock Solution (100 ppm): Prepare a stock solution of 100 parts per million (ppm) of this compound in chloroform.[4]
-
d-PE Internal Standard Working Solution (1 ppm): Dilute the 100 ppm d-PE stock solution with chloroform to a final concentration of 1 ppm.[4] Store this solution in a refrigerator.[4]
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the PhE stock solution into a suitable solvent (e.g., methanol or chloroform) and adding a constant amount of the d-PE internal standard working solution to each.
2.2. Sample Preparation
-
For Ink Samples:
-
Place a small, known amount of the ink sample into a conical vial.[4]
-
Add a precise volume (e.g., 5 µL) of the 1 ppm d-PE internal standard solution.[4]
-
Gently agitate the vial to ensure the ink is fully immersed in the solution.[4]
-
Allow the extraction to proceed for 10 minutes at room temperature.[4]
-
Inject 1 µL of the extract into the GC-MS system.[4]
-
-
For Biological Samples (e.g., Blood, Urine) - requires derivatization:
-
Protein Precipitation (for blood samples): Add a suitable protein precipitating agent.
-
Liquid-Liquid Extraction: Perform a liquid-liquid extraction of the sample.[1][2][3]
-
Silylation: The target analytes are silylated to improve their volatility and chromatographic behavior.[1][2][3]
-
Reconstitute the final extract in a suitable solvent containing the d-PE internal standard before injection.
-
GC-MS Instrumentation and Conditions
The following parameters can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Value | Reference |
| Gas Chromatograph | Agilent 6890N or similar | [5] |
| Mass Spectrometer | Agilent 5973 or similar | [5] |
| Column | DB-WAX capillary column (30 m x 250 µm x 0.25 µm) or equivalent | [5] |
| Carrier Gas | Helium at a constant flow of 1 mL/min | [4] |
| Injector | Splitless mode | [5] |
| Injector Temperature | 245 °C | [4] |
| Oven Program | Initial temperature of 100 °C for 5 minutes, then ramp at 15 °C/min to 220 °C, and hold for 8 minutes. Total run time: 21 minutes. | [4] |
| MS Source Temp. | 230 °C | [5] |
| MS Quad Temp. | 150 °C | [5] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | [5] |
| Scan Range | 40-350 m/z | [4] |
| Filament Delay | 10 minutes | [4] |
| Quantification Ions | For 2-Phenoxyethanol (PhE): m/z 94, 77, 66. For this compound (d-PE): To be determined based on the mass spectrum of the deuterated standard. | [5] |
Data Presentation
Quantitative analysis is performed by constructing a calibration curve based on the ratio of the peak area of the analyte to the peak area of the internal standard versus the concentration of the analyte. The following table summarizes typical method validation parameters that should be established.
| Parameter | Typical Performance | Reference |
| Linearity (R²) | > 0.99 | [5] |
| Limit of Detection (LOD) | Dependent on matrix and instrumentation. | |
| Limit of Quantitation (LOQ) | For PhE and its metabolites in biological samples, LOQs can range from 0.5 to 6.1 µg/L in urine and 2.0 to 3.9 µg/L in blood. | [1][2][3] |
| Accuracy (Recovery) | Typically within 80-120% | |
| Precision (RSD%) | < 15% |
Experimental Workflow Diagram
Caption: Workflow for the quantitative analysis of 2-Phenoxyethanol using GC-MS with a deuterated internal standard.
Conclusion
The GC-MS method utilizing this compound as an internal standard provides a reliable and accurate approach for the quantification of 2-phenoxyethanol in diverse and complex matrices. The detailed protocol and validation parameters outlined in this application note serve as a valuable resource for researchers and professionals in various fields, ensuring the safety and quality of products containing this common preservative. The adaptability of the sample preparation procedures allows for its application to a wide range of sample types.
References
- 1. researchgate.net [researchgate.net]
- 2. A specific and sensitive GC-MS-MS method for the quantitative determination of 2-phenoxyethanol and selected metabolites in human blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A specific and sensitive GC–MS-MS method for the quantitative determination of 2-phenoxyethanol and selected metabolite… [ouci.dntb.gov.ua]
- 4. 4n6.com [4n6.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note and Protocol: Sample Preparation for 2-Phenoxy-1-phenylethanol Analysis in Blood
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Phenoxy-1-phenylethanol, a compound often found in various pharmaceuticals and personal care products, requires sensitive and robust analytical methods for its quantification in biological matrices such as blood. Effective sample preparation is a critical first step to ensure accurate and reproducible results by removing interfering substances like proteins and phospholipids, and to concentrate the analyte of interest. This document provides detailed protocols for three common sample preparation techniques for the analysis of 2-Phenoxy-1-phenylethanol and its metabolites in blood: Protein Precipitation (PPT) followed by Liquid-Liquid Extraction (LLE), direct Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Sample Preparation Methods
The choice of sample preparation method depends on various factors including the required limit of quantification, sample volume, and available equipment.
-
Protein Precipitation (PPT): This is a simple and fast method involving the addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[1] While effective for protein removal, it may result in a less clean extract and significant matrix effects.[2]
-
Liquid-Liquid Extraction (LLE): LLE separates analytes from interferences by partitioning them between two immiscible liquid phases. It generally provides a cleaner extract than PPT.[3] A combination of PPT and LLE can be employed for enhanced cleanup.[4][5]
-
Solid-Phase Extraction (SPE): SPE is a highly selective technique that uses a solid sorbent to isolate the analyte from the sample matrix.[6][7] It can provide the cleanest extracts and allows for analyte concentration, leading to lower limits of detection.[8]
The following sections detail the protocols for these methods for the analysis of 2-Phenoxy-1-phenylethanol and its key metabolite, phenoxyacetic acid (PhAA), in blood.
Detailed Experimental Protocols
Protocol 1: Protein Precipitation followed by Liquid-Liquid Extraction
This method combines the simplicity of protein precipitation with the cleanup efficiency of liquid-liquid extraction and is suitable for the analysis of 2-phenoxyethanol (B1175444) and its metabolites.[5][9]
Materials:
-
Blood sample (e.g., 500 µL)
-
Internal Standard (IS) working solution
-
Acetonitrile (B52724) (ACN)
-
Hydrochloric acid (18% aq.)
-
Ethyl acetate (B1210297)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 500 µL of the blood sample into a microcentrifuge tube.
-
Spike with 10 µL of the internal standard working solution.
-
Add 500 µL of acetonitrile for protein precipitation.[9]
-
Vortex the solution thoroughly for 1 minute.
-
Centrifuge for 10 minutes at 2,200 x g to pellet the precipitated proteins.[9]
-
Transfer 500 µL of the supernatant to a new tube.
-
Add 25 µL of hydrochloric acid (18% aq.) to acidify the sample.[9]
-
Add 1 mL of ethyl acetate for liquid-liquid extraction.[9]
-
Vortex for 2 minutes and then centrifuge for 5 minutes at 2,200 x g to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for chromatographic analysis (e.g., LC-MS/MS).
References
- 1. agilent.com [agilent.com]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A specific and sensitive GC-MS-MS method for the quantitative determination of 2-phenoxyethanol and selected metabolites in human blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. busca-tox.com [busca-tox.com]
- 8. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Quantification of 2-Phenoxyethanol Metabolites in Human Urine using 2-Phenoxy-1-phenylethanol-d2 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Phenoxyethanol (B1175444) is a widely used preservative in cosmetics, pharmaceuticals, and other consumer products.[1][2] Monitoring human exposure to this compound is crucial for safety and toxicological assessments. The primary method for biomonitoring is through the analysis of its major metabolites in urine: phenoxyacetic acid (PhAA) and 4-hydroxyphenoxyacetic acid (4-OH-PhAA).[1][3] To ensure the accuracy and reliability of quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is essential.[4][5] This document provides a detailed protocol for the quantification of PhAA and 4-OH-PhAA in human urine using 2-Phenoxy-1-phenylethanol-d2 as an internal standard.
Deuterated internal standards are considered ideal for mass spectrometry-based bioanalysis as they exhibit similar physicochemical properties to the target analyte, leading to comparable extraction recovery and chromatographic retention times.[4][6] The use of a stable isotope-labeled internal standard helps to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the robustness and precision of the assay.[4][5]
Metabolic Pathway of 2-Phenoxyethanol
2-Phenoxyethanol is extensively metabolized in the human body. The primary metabolic pathway involves the oxidation of the alcohol group to a carboxylic acid, forming phenoxyacetic acid (PhAA). A secondary metabolite, 4-hydroxyphenoxyacetic acid (4-OH-PhAA), is also formed through ring hydroxylation.[3] These metabolites are then excreted in the urine.[1][2][3] Unmetabolized 2-phenoxyethanol is excreted in urine at very low levels.[3]
Metabolic pathway of 2-Phenoxyethanol to its urinary metabolites.
Experimental Protocol: Quantification of PhAA and 4-OH-PhAA in Urine by LC-MS/MS
This protocol describes a "dilute-and-shoot" method for the analysis of PhAA and 4-OH-PhAA in human urine, which is a rapid and efficient approach.[1][2]
3.1. Materials and Reagents
-
Analytes: Phenoxyacetic acid (PhAA) and 4-hydroxyphenoxyacetic acid (4-OH-PhAA) standards.
-
Internal Standard: this compound.
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), and Water (LC-MS grade).
-
Reagents: Formic acid.
-
Urine Samples: Human urine collected in polypropylene (B1209903) tubes.
3.2. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 100 µL of urine into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (this compound in methanol).
-
Add 890 µL of 0.1% formic acid in water.
-
Vortex for 10 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3.3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: High-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: Triple quadrupole tandem mass spectrometer.
-
Chromatographic Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over several minutes, followed by re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray ionization (ESI), negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
3.4. Data Analysis and Quantification
Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of the analytes in the urine samples is then determined from the calibration curve.
Quantitative Data Summary
The following table summarizes the limits of quantification (LOQ) for PhAA and 4-OH-PhAA in urine as reported in the literature.[1][2]
| Analyte | Matrix | Limit of Quantification (LOQ) |
| Phenoxyacetic acid (PhAA) | Urine | 10 µg/L |
| 4-hydroxyphenoxyacetic acid (4-OH-PhAA) | Urine | 20 µg/L |
Experimental Workflow
The following diagram illustrates the complete workflow for the analysis of 2-phenoxyethanol metabolites in urine using a deuterated internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Reliable determination of the main metabolites of 2-phenoxyethanol in human blood and urine using LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biotransformation and toxicokinetics of 2-phenoxyethanol after oral exposure in humans: a volunteer study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Internal Standards in the Analysis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles, selection, and application of internal standards (IS) for the quantitative analysis of pharmaceutical intermediates. The use of an internal standard is a robust technique to enhance the precision and accuracy of analytical methods by compensating for variations in sample preparation and instrument response.[1][2] This document outlines the theoretical basis, practical implementation, and validation considerations in accordance with regulatory guidelines.
Principle of the Internal Standard Method
In quantitative analysis, an internal standard is a compound of known concentration that is added to all calibration standards and unknown samples.[1] The quantification of the analyte is based on the ratio of the analytical signal (e.g., peak area in chromatography) of the analyte to that of the internal standard. This ratiometric approach corrects for random and systematic errors that can occur during sample preparation, injection, and analysis, as both the analyte and the internal standard are affected proportionally by these variations.[1][2]
The fundamental equation for quantification using an internal standard is:
(AreaAnalyte / AreaIS) = Response Factor (RF) * (ConcentrationAnalyte / ConcentrationIS)
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the corresponding analyte concentrations of the standards. The concentration of the analyte in an unknown sample is then determined from this calibration curve.[3]
Selection Criteria for an Internal Standard
The choice of a suitable internal standard is critical for the development of a reliable analytical method. The ideal internal standard should possess the following characteristics:
-
Structural Similarity: The internal standard should be structurally and chemically similar to the analyte to ensure comparable behavior during sample preparation (e.g., extraction) and analysis (e.g., chromatographic elution and detector response).[1][4]
-
Purity and Availability: The internal standard should be of high purity, and any impurities present should not interfere with the analysis of the analyte.[2]
-
Resolution: It must be well-resolved from the analyte and any other components in the sample matrix in the chromatogram.[1]
-
Absence in the Sample Matrix: The internal standard should not be naturally present in the sample being analyzed.[1][4]
-
Stability: The internal standard must be chemically stable throughout the entire analytical procedure.[4]
-
Appropriate Retention Time: Ideally, the internal standard should elute close to the analyte of interest.
-
Stable Isotope-Labeled Analogs: For mass spectrometry-based methods (LC-MS/MS), stable isotope-labeled (e.g., deuterated) analogs of the analyte are considered the "gold standard" as they exhibit nearly identical chemical and physical properties to the analyte.[1][5]
Application Example: Analysis of a Sitagliptin Intermediate
This section provides a practical example of the application of an internal standard for the quantitative analysis of a key intermediate in the synthesis of Sitagliptin, an anti-diabetic drug.
Analyte: Sitagliptin Intermediate (e.g., a protected keto-amide precursor) Internal Standard: Sitagliptin-d4 (a deuterated analog of the final drug product, chosen for its similar chromatographic behavior and distinct mass-to-charge ratio)[5]
Experimental Protocol: HPLC-UV Method
This protocol describes a High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of a Sitagliptin intermediate.
3.1.1. Materials and Reagents
-
Sitagliptin Intermediate Reference Standard
-
Sitagliptin-d4 Internal Standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Volumetric flasks, pipettes, and autosampler vials
3.1.2. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. Filter through a 0.45 µm membrane filter and degas.
-
Internal Standard Stock Solution (IS Stock): Accurately weigh about 10 mg of Sitagliptin-d4 and dissolve in a 100 mL volumetric flask with the mobile phase to obtain a concentration of 100 µg/mL.
-
Internal Standard Working Solution (IS Working): Dilute the IS Stock solution with the mobile phase to a final concentration of 10 µg/mL.
-
Calibration Standards:
-
Prepare a stock solution of the Sitagliptin Intermediate reference standard at a concentration of 1 mg/mL in the mobile phase.
-
Perform serial dilutions to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
To each calibration standard, add a constant volume of the IS Working Solution to achieve a final IS concentration of 1 µg/mL in all standards.
-
-
Sample Preparation:
-
Accurately weigh a sample of the pharmaceutical intermediate containing the analyte.
-
Dissolve the sample in the mobile phase to achieve an expected analyte concentration within the calibration range.
-
Add a constant volume of the IS Working Solution to achieve a final IS concentration of 1 µg/mL.
-
3.1.3. Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile:Water (70:30 v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 267 nm
3.1.4. Data Analysis
-
Integrate the peak areas of the Sitagliptin Intermediate and Sitagliptin-d4.
-
Calculate the peak area ratio (Analyte Area / IS Area) for each standard and sample.
-
Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.
-
Determine the concentration of the Sitagliptin Intermediate in the samples using the linear regression equation from the calibration curve.
Data Presentation: Impact of Internal Standard on Method Performance
The use of an internal standard significantly improves the precision and accuracy of the analytical method. The following tables present hypothetical but realistic data comparing the performance of the method with and without an internal standard.
Table 1: Comparison of Accuracy
| Concentration Level | Without Internal Standard (% Recovery) | With Internal Standard (% Recovery) |
| 80% | 96.5 | 99.7 |
| 100% | 103.8 | 100.5 |
| 120% | 97.2 | 99.9 |
| Average | 99.2 | 100.0 |
Table 2: Comparison of Precision (Repeatability)
| Concentration Level | Without Internal Standard (% RSD) | With Internal Standard (% RSD) |
| 80% | 2.8 | 0.7 |
| 100% | 2.1 | 0.4 |
| 120% | 2.5 | 0.6 |
| Average | 2.5 | 0.6 |
Method Validation according to ICH Q2(R1) Guidelines
The analytical method must be validated to ensure it is suitable for its intended purpose. The inclusion of an internal standard has specific implications for the validation parameters outlined in the ICH Q2(R1) guidelines.
4.1. Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradation products, and the internal standard. There should be no interference at the retention times of the analyte and the internal standard.
4.2. Linearity: A linear relationship should be demonstrated between the concentration of the analyte and the peak area ratio (analyte/IS). The correlation coefficient (r²) should typically be ≥ 0.999.
4.3. Accuracy: The accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within an acceptable range (e.g., 98-102%).
4.4. Precision:
-
Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time. This is typically assessed by a minimum of six replicate injections at 100% of the test concentration or nine determinations covering the specified range.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment). The relative standard deviation (RSD) for precision studies should typically be ≤ 2%.
4.5. Range: The range is the interval between the upper and lower concentration levels of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Visualizations
Experimental Workflow
Caption: Workflow for quantitative analysis using an internal standard.
Logic of Internal Standard Calibration
References
Application Note: Determination of 2-Phenoxyethanol in Workplace Air by Thermal Desorption-Gas Chromatography
AN-2PE-01
Abstract
This application note details a validated method for the quantitative determination of 2-phenoxyethanol (B1175444) in workplace air. The procedure involves active sampling of air onto a sorbent tube, followed by thermal desorption (TD) and analysis using gas chromatography (GC) with a flame ionization detector (FID). This method is suitable for assessing occupational exposure and ensuring compliance with workplace exposure limits. It is designed to collect both gaseous and particulate-phase 2-phenoxyethanol.[1]
Principle of the Method
A known volume of workplace air is drawn through a sampling train consisting of a quartz fiber filter to capture aerosols and an adsorbent tube (Tenax® TA) to trap gaseous 2-phenoxyethanol.[1] The collected analyte is then thermally desorbed from the sampling media and transferred to a GC system for separation and quantification. A flame ionization detector (FID) is used for quantitative analysis, while a mass selective detector (MSD) can be used concurrently for confirmation and to identify potential interferences.[2] Quantification is achieved by comparing the instrument response of the sample to that of a multi-point calibration curve prepared from standards of known concentrations.[2]
Apparatus and Reagents
-
Sampling Pump: Personal air sampling pump capable of operating at a constant flow rate of 0.066 L/min.[1][2][3]
-
Sampling Media:
-
Analytical Instrumentation:
-
Thermal Desorption (TD) system.
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and optionally a Mass Selective Detector (MSD).[2]
-
GC Column: Capillary column suitable for the separation of polar compounds (e.g., DB-WAX or similar).
-
-
Reagents:
-
2-Phenoxyethanol (CAS No. 122-99-6), high purity.
-
Methanol, HPLC or analytical grade (for stock solution preparation).[2]
-
High-purity gases for GC operation (Helium, Hydrogen, Air).
-
Experimental Protocols
-
Pump Calibration: Calibrate the personal sampling pump to a flow rate of 0.066 L/min using a calibrated flowmeter and a representative sampling tube in line.
-
Sample Collection:
-
Assemble the sampling train by connecting the quartz fiber filter cassette upstream of the Tenax® TA sorbent tube.
-
Break the ends of the sorbent tube immediately before sampling.
-
Attach the sampling train to the calibrated pump and place it in the breathing zone of the worker.
-
Sample the workplace air for a sufficient duration to achieve the recommended total sample volume of approximately 4 liters.[1][2][3]
-
-
Post-Sampling:
-
At the end of the sampling period, record the sampling time and turn off the pump.
-
Cap the sorbent tube securely and label it with a unique identifier.
-
Prepare at least one field blank by handling a sorbent tube in the same manner as the samples, but without drawing air through it.
-
-
TD System Setup: Set up the thermal desorber according to the manufacturer's instructions and the parameters outlined in Table 2.
-
Desorption: Place the Tenax® TA tube into the thermal desorber. The collected 2-phenoxyethanol is thermally desorbed from the sorbent and cryo-focused onto a cold trap before being injected into the GC.
-
Instrument Conditions: Set up the GC-FID system according to the parameters specified in Table 2.
-
Calibration:
-
Sample Analysis: Analyze the field samples and field blanks using the same TD-GC-FID conditions as the calibration standards.
Data Presentation
The quantitative data for this method are summarized in the tables below.
Table 1: Sampling Parameters and Method Performance
| Parameter | Value | Reference |
|---|---|---|
| Analyte | 2-Phenoxyethanol | [3] |
| CAS Number | 122-99-6 | [3] |
| Sampling Medium | Tenax® TA with upstream Quartz Fiber Filter | [1] |
| Flow Rate | 0.066 L/min | [1][2][3] |
| Recommended Air Volume | ~4 L | [1][2][3] |
| Limit of Quantification (LOQ) | 0.095 mg/m³ (for a 4 L sample) | [1][2][3] |
| Validated Concentration Range | 0.57 mg/m³ to 11.4 mg/m³ |[1] |
Table 2: Suggested Analytical Conditions
| Parameter | Condition |
|---|---|
| GC Column | DB-WAX (30 m x 0.25 mm ID, 0.25 µm film) or equivalent |
| Carrier Gas | Helium at 1.3 mL/min |
| Oven Program | Initial: 50°C, hold for 2 minRamp: 18°C/min to 204°CRamp 2: 5°C/min to 230°C |
| Injector | Thermal Desorption Transfer Line at 250°C |
| Detector (FID) | Temperature: 250°C |
| Thermal Desorber | Desorption Temp: 280°CCold Trap Temp: -20°CTrap Desorption Temp: 300°C |
Note: Analytical conditions are illustrative and may require optimization based on the specific instrumentation used.
Visualization of Experimental Workflow
The logical flow of the analytical procedure is depicted in the diagram below.
Caption: Workflow for 2-Phenoxyethanol Air Analysis.
References
Application Notes and Protocols for Photocatalytic Oxidation of 2-Phenoxy-1-phenylethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the photocatalytic oxidation of 2-Phenoxy-1-phenylethanol (B2873073), a key model compound for the β-O-4 aryl ether linkage found in lignin (B12514952). The protocols detailed below are based on established research and are intended to guide researchers in setting up and conducting experiments for the degradation and valorization of this compound.
Introduction
2-Phenoxy-1-phenylethanol is a crucial substrate for studying lignin depolymerization. Photocatalytic oxidation offers a promising green and sustainable approach for breaking down this complex molecule into valuable aromatic chemicals. This process typically involves the use of semiconductor photocatalysts that, upon light absorption, generate reactive oxygen species (ROS) responsible for the oxidation and cleavage of the substrate. This document outlines protocols using two different photocatalytic systems: a Cadmium-based Metal-Organic Framework composite (Cd-MOF/S/Ni–NiO) and graphitic carbon nitride (g-C3N4).
Data Presentation
The following tables summarize the quantitative data from photocatalytic oxidation studies of 2-Phenoxy-1-phenylethanol.
Table 1: Product Yields in Photocatalytic Oxidation of 2-Phenoxy-1-phenylethanol using Cd-MOF/S/Ni–NiO
| Catalyst | Substrate Conversion | Phenol Yield | Acetophenone Yield | 2-Phenoxy-1-phenylethanone Yield | H₂ Production Rate (μmol g⁻¹ h⁻¹) | Reference |
| Cd-MOF/S | - | - | - | 2.6% | 102 | [1][2] |
| Cd-MOF/S/Ni–NiO | Almost Complete | 30% | 32% | 62% | 1058 | [1][2] |
Table 2: Products Identified in Photocatalytic Oxidation of 2-Phenoxy-1-phenylethanol using g-C3N4
| Catalyst | Major Products | Minor Products | Reference |
| g-C3N4 | Benzaldehyde, Benzoic Acid, Benzyl (B1604629) Formate | 2-Phenoxy-1-phenylethanone | [3] |
Experimental Protocols
Protocol 1: Photocatalytic Oxidation using Cd-MOF/S/Ni–NiO
This protocol describes the synthesis of the Cd-MOF/S/Ni–NiO photocatalyst and the subsequent photocatalytic oxidation of 2-Phenoxy-1-phenylethanol.
1.1. Materials
-
Cadmium Nitrate Tetrahydrate (Cd(NO₃)₂·4H₂O)
-
1,3,5-Benzenetricarboxylic Acid (H₃BTC)
-
N,N-Dimethylformamide (DMF)
-
Sodium Sulfide Nonahydrate (Na₂S·9H₂O)
-
Nickel(II) Nitrate Hexahydrate (Ni(NO₃)₂·6H₂O)
-
2-Phenoxy-1-phenylethanol
-
Deionized Water
-
Nitrogen Gas (for purging)
1.2. Synthesis of Cd-MOF/S/Ni–NiO Photocatalyst
This synthesis is a multi-step process involving the preparation of Cd-MOF, followed by sulfidation and the incorporation of the Ni-NiO co-catalyst.
-
Step 1: Synthesis of Cd-MOF:
-
Dissolve Cadmium Nitrate Tetrahydrate and 1,3,5-Benzenetricarboxylic Acid in a mixture of DMF, ethanol, and deionized water.
-
Seal the mixture in a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).
-
After cooling, collect the precipitate by centrifugation, wash with DMF and ethanol, and dry in a vacuum oven.
-
-
Step 2: Sulfidation to form Cd-MOF/S:
-
Disperse the prepared Cd-MOF in an aqueous solution of Sodium Sulfide.
-
Stir the suspension for a set time to allow for the sulfidation process.
-
Collect the resulting Cd-MOF/S product by centrifugation, wash with deionized water and ethanol, and dry.
-
-
Step 3: Incorporation of Ni–NiO:
-
Disperse the Cd-MOF/S in an ethanol solution containing Nickel(II) Nitrate Hexahydrate.
-
Stir the mixture to ensure uniform distribution.
-
Dry the mixture to remove the solvent.
-
Calcine the resulting powder in a tube furnace under a nitrogen atmosphere at a specific temperature (e.g., 350 °C) for a defined duration to form the final Cd-MOF/S/Ni–NiO composite.
-
1.3. Photocatalytic Oxidation Reaction
-
Reactor Setup:
-
Use a quartz photoreactor with a suitable light source (e.g., a 300W Xenon lamp with a cutoff filter for visible light irradiation).
-
Maintain a constant temperature using a circulating water jacket.
-
Use a magnetic stirrer to ensure the catalyst is suspended uniformly in the reaction mixture.
-
-
Procedure:
-
Disperse a specific amount of the Cd-MOF/S/Ni–NiO photocatalyst (e.g., 50 mg) in an aqueous solution of 2-Phenoxy-1-phenylethanol (e.g., 50 mL of a 10 mM solution).
-
Purge the suspension with nitrogen gas for at least 30 minutes to remove dissolved oxygen.
-
Turn on the light source to initiate the photocatalytic reaction.
-
At regular intervals, withdraw aliquots of the reaction mixture using a syringe fitted with a filter to remove catalyst particles.
-
Analyze the collected samples to determine the concentration of the substrate and the products.
-
1.4. Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): To quantify the concentration of 2-Phenoxy-1-phenylethanol and the major reaction products. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify the various reaction intermediates and final products.
Protocol 2: Photocatalytic Oxidation using g-C3N4
This protocol outlines the synthesis of g-C3N4 and its application in the photocatalytic degradation of 2-Phenoxy-1-phenylethanol.
2.1. Materials
-
2-Phenoxy-1-phenylethanol
-
Acetonitrile (or other suitable solvent)
-
Deionized Water
-
Nitrogen Gas (for purging)
2.2. Synthesis of g-C3N4 Photocatalyst
-
Place a specific amount of melamine in a covered ceramic crucible.
-
Heat the crucible in a muffle furnace to a high temperature (e.g., 550 °C) for a set duration (e.g., 4 hours).
-
Allow the furnace to cool to room temperature.
-
The resulting yellow solid is ground into a fine powder to obtain bulk g-C3N4.
2.3. Photocatalytic Oxidation Reaction
-
Reactor Setup:
-
Similar to the setup described in Protocol 1, using a photoreactor with a visible light source.
-
-
Procedure:
-
Disperse a specific amount of the g-C3N4 photocatalyst (e.g., 50 mg) in a solution of 2-Phenoxy-1-phenylethanol in a suitable solvent like acetonitrile (e.g., 50 mL).
-
Purge the suspension with nitrogen gas.
-
Irradiate the mixture with visible light while maintaining constant stirring.
-
Collect and filter samples at regular time intervals for analysis.
-
2.4. Analytical Methods
-
HPLC and GC-MS: As described in Protocol 1, to monitor the degradation of the substrate and the formation of products such as benzaldehyde, benzoic acid, and benzyl formate.[3]
Visualizations
The following diagrams illustrate the experimental workflow and the proposed reaction pathways for the photocatalytic oxidation of 2-Phenoxy-1-phenylethanol.
Caption: General experimental workflow for photocatalytic oxidation studies.
Caption: Proposed reaction pathway with Cd-MOF/S/Ni-NiO catalyst.[4]
Caption: Proposed reaction pathway with g-C3N4 catalyst.[3]
References
- 1. Photocatalytic selective oxidation of 2-phenoxy-1-phenylethanol coupled with Cd-MOF/S/Ni–NiO for hydrogen evolution performance and mechanism - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving LC-MS signal for 2-Phenoxy-1-phenylethanol
Welcome to the Technical Support Center for LC-MS Analysis. This guide provides troubleshooting advice and frequently asked questions to help you improve the LC-MS signal for 2-Phenoxy-1-phenylethanol.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a weak or non-existent LC-MS signal for 2-Phenoxy-1-phenylethanol?
A1: 2-Phenoxy-1-phenylethanol is a relatively neutral molecule, lacking strongly acidic or basic functional groups. This characteristic can lead to inefficient ionization in electrospray ionization (ESI), which typically relies on the formation of protonated ([M+H]⁺) or deprotonated ([M-H]⁻) ions.[1] To achieve a robust signal, optimization of the mobile phase and mass spectrometer source parameters is critical to promote the formation of adduct ions.
Q2: What is the recommended ionization mode and polarity for this compound?
A2: For neutral molecules like 2-Phenoxy-1-phenylethanol, positive ion mode ESI is generally the preferred starting point. Instead of relying on protonation, focus on forming adducts with cations present in the mobile phase, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium (B1175870) ([M+NH₄]⁺).[2][3] If ESI fails to provide adequate sensitivity, Atmospheric Pressure Chemical Ionization (APCI) can be a viable alternative, as it is often more effective for less polar compounds.[4]
Q3: How can I modify my mobile phase to enhance the signal?
A3: Mobile phase composition is crucial for ionization efficiency.[5] The use of high-purity, LC-MS grade solvents is essential to minimize background noise.[5][6] Introducing additives that provide a consistent source of cations for adduct formation is highly recommended. Ammonium formate (B1220265) or ammonium acetate (B1210297) at concentrations around 10 mM are excellent choices for promoting the formation of [M+NH₄]⁺ adducts, which can significantly boost the signal.[7][8]
Q4: My signal is inconsistent between runs. What are the likely causes?
A4: Inconsistent signal intensity is often due to matrix effects, contamination, or unstable spray conditions.[1][9]
-
Matrix Effects: Co-eluting compounds from the sample matrix can compete for ionization, suppressing the analyte signal.[1] Improving sample preparation using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can mitigate this issue.[4]
-
Contamination: Residual contaminants in the LC system, ion source, or from solvents can create high background noise and signal instability.[9][10]
-
Spray Stability: Ensure that MS source parameters, such as gas flows and temperatures, are optimized to maintain a stable and consistent spray.[5]
Q5: What are the expected fragmentation patterns for 2-Phenoxy-1-phenylethanol in MS/MS?
A5: Alcohols commonly fragment through two main pathways: alpha-cleavage (breaking the bond adjacent to the oxygen-bearing carbon) and dehydration (loss of a water molecule).[11] The ether linkage also provides a potential site for fragmentation. Understanding these patterns is key to developing a sensitive Multiple Reaction Monitoring (MRM) method for quantification.
Troubleshooting Guide
Problem: Low Signal Intensity or Poor Sensitivity
A weak signal is the most common issue encountered with neutral molecules. Follow these steps systematically to diagnose and resolve the problem.
Logical Troubleshooting Workflow for Low MS Signal
Caption: A step-by-step decision tree for troubleshooting low LC-MS signal.
1. Optimize Ionization Source Parameters The instrument's source settings must be tuned specifically for 2-Phenoxy-1-phenylethanol.[10] Perform a direct infusion of a standard solution to find the optimal settings without chromatographic interference.
| Parameter | Typical Starting Range | Purpose & Effect on Signal |
| Capillary/Spray Voltage | 2.5 - 4.5 kV (Positive ESI) | Drives the electrospray process; optimal voltage stabilizes the spray and maximizes ion formation. |
| Nebulizing Gas Flow | Instrument Dependent | Aids in droplet formation; too low results in a wet spray, too high can destabilize it.[5] |
| Drying Gas Flow | Instrument Dependent | Facilitates solvent evaporation; must be sufficient to desolvate ions before they enter the mass analyzer.[5] |
| Drying Gas Temperature | 250 - 400 °C | Increases desolvation efficiency. Caution: Excessively high temperatures can cause thermal degradation of the analyte.[5] |
| Source Position | Instrument Dependent | The physical position of the ESI probe relative to the MS inlet is critical for optimal ion sampling. |
2. Enhance Ionization with Mobile Phase Modifiers If direct infusion yields a poor signal, the issue lies with ionization efficiency. Modifying the mobile phase is the most effective solution.
| Additive | Typical Concentration | Recommended Mode | Purpose |
| Ammonium Formate | 5 - 10 mM | Positive ESI | Provides NH₄⁺ ions to form stable [M+NH₄]⁺ adducts, often the most intense ion for neutral molecules.[8] |
| Ammonium Acetate | 5 - 10 mM | Positive or Negative ESI | Similar to ammonium formate; can be used in both polarities.[8][12] |
| Formic Acid | 0.05 - 0.1% | Positive ESI | Promotes protonation ([M+H]⁺), though may be less effective for this specific compound. Can improve peak shape.[1] |
| Sodium Acetate | ~1 mM | Positive ESI | Can be used to intentionally form [M+Na]⁺ adducts if they provide the best sensitivity. |
Potential Ionization Pathways for 2-Phenoxy-1-phenylethanol
Caption: Common ionization pathways in ESI+ for 2-Phenoxy-1-phenylethanol.
Experimental Protocols
Protocol 1: Direct Infusion Analysis for Compound Optimization
This protocol is designed to determine the optimal MS source parameters and most abundant ion for your analyte.
-
Prepare Analyte Solution: Create a 1 µg/mL solution of 2-Phenoxy-1-phenylethanol in a solvent mixture that mimics your intended mobile phase (e.g., 50:50 Acetonitrile:Water with 10 mM Ammonium Formate).
-
Setup Infusion: Deliver the solution directly to the MS source using a syringe pump at a flow rate of 5-10 µL/min.
-
Acquire Data: Set the mass spectrometer to scan a mass range that includes all potential ions (e.g., m/z 100-300).
-
Optimize Parameters: While infusing, manually adjust one source parameter at a time (e.g., capillary voltage, gas temperature) to maximize the signal intensity of the target ion (likely the [M+NH₄]⁺ adduct at m/z 232.29).[10]
-
Record Optimal Settings: Once the strongest, most stable signal is achieved, document the final source parameters. These will be your starting point for the full LC-MS method.
Protocol 2: Generic Starting LC-MS Method
Use this method as a baseline for analysis, to be further refined based on your specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm (or similar high-efficiency column)[3] |
| Mobile Phase A | Water + 10 mM Ammonium Formate + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 - 5 µL |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Acquisition | Full Scan (m/z 150-350) or Targeted SIM/MRM on the [M+NH₄]⁺ ion (m/z 232.29). |
| Source Parameters | Use settings determined from Protocol 1. |
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 4. organomation.com [organomation.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 8. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zefsci.com [zefsci.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
addressing deuterium exchange in 2-Phenoxy-1-phenylethanol-d2
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Phenoxy-1-phenylethanol-d2.
Frequently Asked Questions (FAQs)
Q1: What is deuterium (B1214612) exchange and why is it a concern for this compound?
A1: Deuterium exchange is a process where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, such as from a solvent.[1][2] For this compound, the deuterium atoms are located on the hydroxyl group and the adjacent carbon. The hydroxyl deuterium is particularly susceptible to exchange with protic solvents (e.g., water, methanol). This "back-exchange" can lead to inaccurate results in quantitative analyses, as the deuterated standard effectively converts back to its unlabeled form.[1][3]
Q2: What are the primary factors that influence the rate of deuterium exchange?
A2: The rate of deuterium exchange is primarily influenced by:
-
pH: Exchange is catalyzed by both acids and bases. The minimum rate of exchange for many compounds is typically between pH 2.5 and 3.[1][2]
-
Temperature: Higher temperatures significantly accelerate the rate of exchange.[1][2]
-
Solvent: Protic solvents, which can donate protons (e.g., water, alcohols), facilitate deuterium exchange. Aprotic solvents (e.g., acetonitrile (B52724), tetrahydrofuran) are preferred when possible.[1]
-
Position of the Deuterium Label: Deuterium atoms on heteroatoms (like the oxygen in the hydroxyl group) are more prone to exchange than those on carbon atoms.[1]
Q3: How can I minimize deuterium exchange during my experiments?
A3: To minimize deuterium exchange, it is recommended to:
-
Control pH: Maintain the pH of your solutions, including mobile phases for chromatography, between 2.5 and 7.[1] For quenching exchange reactions, rapidly lowering the pH to around 2.5 is effective.[2]
-
Maintain Low Temperatures: Store and analyze samples at low temperatures, such as 4°C, to slow down the exchange rate.[1][3]
-
Use Aprotic Solvents: Whenever the experimental protocol allows, use aprotic solvents to prepare stock solutions and dilute samples.[1]
-
Minimize Exposure to Protic Solvents: If protic solvents are necessary, minimize the time the sample is in contact with them.[2]
Q4: I am observing a peak in my mass spectrum that corresponds to the unlabeled 2-Phenoxy-1-phenylethanol. What could be the cause?
A4: This is a strong indication of deuterium back-exchange.[1] The deuterium on the hydroxyl group of your this compound is likely being replaced by a proton from your solvent or mobile phase. Review your sample preparation and analytical conditions, paying close attention to solvent choice, pH, and temperature.[1][3]
Q5: Can I use NMR spectroscopy to monitor deuterium exchange?
A5: Yes, ¹H NMR spectroscopy is an excellent technique for monitoring deuterium exchange. The signal corresponding to the hydroxyl proton will decrease in intensity or disappear completely if the deuterium on the oxygen is exchanged for a proton. Conversely, if the deuterium on the carbon is exchanged, a new signal will appear in the proton spectrum. Adding a small amount of D₂O to your sample can be used as a diagnostic tool; the disappearance of a peak confirms it is an exchangeable proton, such as the one in a hydroxyl group.[4]
Troubleshooting Guides
Issue 1: Inconsistent Quantitative Results in LC-MS Analysis
| Symptom | Possible Cause | Troubleshooting Steps |
| Poor linearity of calibration curve | Deuterium back-exchange occurring at different rates across concentrations. | 1. Solvent and pH Check: Ensure the mobile phase and sample diluent are at a pH that minimizes exchange (ideally pH 2.5-3).[1] 2. Temperature Control: Use a cooled autosampler (e.g., 4°C) to prevent exchange while samples are waiting for injection.[1] 3. Method Optimization: Shorten the LC gradient time to reduce the exposure of the analyte to the protic mobile phase.[2] |
| High variability between replicate injections | Inconsistent back-exchange due to slight variations in waiting time or temperature. | 1. Immediate Analysis: Analyze samples immediately after preparation. 2. Consistent Timing: Ensure a consistent time interval between sample preparation and injection for all samples and standards. |
| Presence of unlabeled analyte peak | Significant deuterium back-exchange. | 1. Aprotic Solvent Preparation: Prepare stock solutions in a high-purity aprotic solvent. 2. Verify Isotopic Purity: Consult the certificate of analysis for the isotopic purity of your standard. |
Issue 2: Unexpected NMR Spectral Features
| Symptom | Possible Cause | Troubleshooting Steps |
| Disappearance or reduction of expected deuterium-labeled signals in ¹H NMR | Deuterium exchange with residual protons in the NMR solvent. | 1. Use High-Purity Deuterated Solvents: Ensure the deuterated solvent is of high isotopic purity. 2. Drying: Lyophilize the sample to remove any residual water before dissolving in the deuterated solvent.[2] |
| Appearance of new proton signals where deuterium should be | Back-exchange of deuterium on the carbon atom. | 1. Investigate Sample Handling: Review all sample handling steps for exposure to acidic or basic conditions that might facilitate C-D exchange. 2. Confirm with D₂O: Add a drop of D₂O to the NMR tube. If the new signal is from an exchangeable proton (unlikely for a C-H bond but good practice), it will disappear.[4] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions to Minimize Deuterium Exchange
-
Equilibration: Allow the vial of this compound to come to room temperature before opening to prevent condensation of atmospheric moisture.
-
Solvent Selection: Use a high-purity, dry, aprotic solvent such as acetonitrile or tetrahydrofuran.
-
Weighing: Accurately weigh the required amount of the standard using a calibrated analytical balance.
-
Dissolution: Dissolve the standard in the chosen aprotic solvent. Gentle vortexing or sonication can be used to ensure complete dissolution.
-
Storage: Store the stock solution in a tightly sealed container at the recommended temperature (typically 4°C or lower) to minimize evaporation and potential moisture ingress.
-
Working Solutions: Prepare working solutions by diluting the stock solution with the mobile phase or a compatible aprotic solvent immediately before analysis.
Protocol 2: LC-MS/MS Analysis with Minimized Back-Exchange
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water (to achieve a pH of ~2.7).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Use a rapid gradient to minimize the analysis time.
-
Column Temperature: Maintain the column at a low temperature if possible, though this may affect chromatographic performance.
-
-
Sample Preparation:
-
Dilute the sample in a solvent that is compatible with the initial mobile phase conditions.
-
Keep samples in a cooled autosampler (4°C) throughout the analysis.
-
-
Mass Spectrometry:
-
Use electrospray ionization (ESI) in either positive or negative mode.
-
Monitor the appropriate precursor and product ions for both the deuterated standard and the unlabeled analyte.
-
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A logical flowchart for troubleshooting unexpected deuterium exchange.
References
Technical Support Center: Optimizing Chromatographic Separation of 2-Phenoxy-1-phenylethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of 2-Phenoxy-1-phenylethanol.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic analysis of 2-Phenoxy-1-phenylethanol.
High-Performance Liquid Chromatography (HPLC)
| Symptom | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too concentrated a sample. 2. Secondary Interactions: Silanol groups on the column interacting with the analyte. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization of the analyte. 4. Column Degradation: Loss of stationary phase or contamination. | 1. Dilute the sample. 2. Use a column with end-capping or add a competitive amine (e.g., triethylamine) to the mobile phase. 3. Adjust the mobile phase pH. For acidic compounds, a lower pH is generally better. 4. Replace the column. |
| Inconsistent Retention Times | 1. Fluctuations in Mobile Phase Composition: Improper mixing or solvent evaporation. 2. Temperature Variations: The column temperature is not stable. 3. Pump Malfunction: Inconsistent flow rate. 4. Column Equilibration: The column is not fully equilibrated with the mobile phase. | 1. Prepare fresh mobile phase and degas it properly. 2. Use a column oven to maintain a constant temperature. 3. Check the pump for leaks and ensure proper functioning. 4. Equilibrate the column for a sufficient time before injection. |
| No Peaks or Very Small Peaks | 1. Injection Issue: The autosampler or syringe is not working correctly. 2. Detector Malfunction: The detector is not set to the correct wavelength or is not functioning. 3. Sample Degradation: The analyte has degraded in the sample vial. 4. System Leak: A leak in the system is preventing the sample from reaching the detector. | 1. Manually inject a standard to verify the injection process. 2. Check the detector settings and perform a diagnostic test. 3. Prepare a fresh sample. 4. Perform a leak test on the system. [1] |
| Split Peaks | 1. Contamination: The guard column or the inlet of the analytical column is contaminated. 2. Channeling in the Column: A void has formed in the column packing. 3. Sample Solvent Incompatibility: The sample solvent is too different from the mobile phase. | 1. Replace the guard column and clean the analytical column inlet. 2. Replace the column. [1] 3. Dissolve the sample in the mobile phase. |
Gas Chromatography (GC)
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing | 1. Active Sites in the System: The liner, column, or detector has active sites. 2. Column Temperature Too Low: The analyte is condensing on the column. 3. Carrier Gas Flow Rate Too Low: Insufficient flow to move the analyte through the column. | 1. Use a deactivated liner and column. Condition the column. [2] 2. Increase the column temperature. [2] 3. Increase the carrier gas flow rate. |
| Ghost Peaks | 1. Contamination: Contamination in the syringe, inlet, or carrier gas. 2. Septum Bleed: The septum is degrading and releasing volatile compounds. | 1. Clean the syringe and inlet. Use high-purity carrier gas. [3] 2. Replace the septum with a high-quality, low-bleed septum. |
| Broad Peaks | 1. Injection Technique: Slow injection or large injection volume. 2. Dead Volume: Excessive dead volume in the inlet or detector connections. 3. Column Degradation: The stationary phase is degraded. | 1. Use a fast injection and optimize the injection volume. 2. Ensure proper column installation and minimize the use of connectors. 3. Replace the column. |
| Baseline Drift | 1. Column Bleed: The stationary phase is degrading at high temperatures. 2. Contaminated Carrier Gas: Impurities in the carrier gas. 3. Detector Contamination: The detector is contaminated. | 1. Condition the column. Do not exceed the column's maximum temperature. [2] 2. Install or replace gas purifiers. [2] 3. Clean the detector according to the manufacturer's instructions. [3] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for HPLC method development for 2-Phenoxy-1-phenylethanol?
A1: A good starting point for reversed-phase HPLC analysis of 2-Phenoxy-1-phenylethanol would be a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.[4] You can start with a gradient elution to determine the approximate retention time and then optimize the isocratic or gradient conditions for better separation. UV detection at around 254 nm is a suitable choice for this compound.[5]
Q2: How can I improve the resolution between the enantiomers of 2-Phenoxy-1-phenylethanol?
A2: For chiral separation, a chiral stationary phase (CSP) is necessary. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are commonly used for separating enantiomers of aromatic alcohols.[6][7] Optimization of the mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol, is crucial for achieving good resolution.[8][9] Adjusting the mobile phase composition and temperature can significantly impact selectivity.[6]
Q3: My GC analysis of 2-Phenoxy-1-phenylethanol shows significant peak tailing. What should I do?
A3: Peak tailing for polar compounds like 2-Phenoxy-1-phenylethanol in GC is often due to interactions with active sites in the system.[10] Ensure you are using a deactivated inlet liner and a column suitable for polar analytes. Conditioning the column at a high temperature before use can help passivate active sites. If the problem persists, consider derivatization of the hydroxyl group to make the analyte less polar.
Q4: What detector is most suitable for the analysis of 2-Phenoxy-1-phenylethanol?
A4: For HPLC, a UV detector is the most common and effective choice due to the aromatic nature of 2-Phenoxy-1-phenylethanol. For GC, a Flame Ionization Detector (FID) is a robust and sensitive option.[11] If identification confirmation is required, a Mass Spectrometer (MS) can be coupled with either HPLC or GC.
Experimental Protocols
HPLC Method for Purity Assessment of 2-Phenoxy-1-phenylethanol (Adapted from a similar compound)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Acetonitrile and water (with 0.1% formic acid) in a gradient elution.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
GC Method for the Analysis of 2-Phenoxy-1-phenylethanol (Adapted from a similar compound)
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: BP5 capillary column (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[11]
-
Carrier Gas: Helium at a flow rate of 1 mL/min.[11]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase at 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector Temperature: 300 °C.[11]
-
Injection Mode: Split (e.g., 50:1).
-
Sample Preparation: Dissolve the sample in a suitable solvent like ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.
Quantitative Data
Table 1: Chiral HPLC Separation Parameters for 1-Phenylethanol (B42297) Derivatives (for reference)
| Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Temperature (°C) | Analytes | Reference |
| Chiracel OB-H | n-hexane/isopropanol (90/10) | Not Specified | Not Specified | 1-phenylethanol derivatives | [8][9] |
| Chiracel OB-H | n-hexane/isopropanol (85/15) | Not Specified | Not Specified | 1-phenylethanol derivatives | [8][9] |
| Lux Cellulose-3 | n-heptane/2-propanol/trifluoroacetic acid (98.7/1.3/0.15) | 1 | 15 | (R,S)-1-phenylethanol | [5] |
Visualizations
Caption: Troubleshooting workflow for chromatographic separation.
References
- 1. lcms.cz [lcms.cz]
- 2. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. Quantitative structure enantioselective retention relationship for high-performance liquid chromatography chiral separation of 1-phenylethanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chiral Separation of 1-Phenylethanol - Chromatography Forum [chromforum.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Deuterated Internal Standards in Bioanalysis
Welcome to the technical support center for the use of deuterated internal standards in bioanalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding challenges encountered during their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered when using deuterated internal standards.
Problem 1: Inconsistent or decreasing internal standard signal throughout an analytical run.
Possible Cause: Isotopic back-exchange, where deuterium (B1214612) atoms on the internal standard are replaced by hydrogen atoms from the surrounding solvent or matrix.[1][2] This leads to a decrease in the deuterated internal standard's signal and a potential increase in the signal of the unlabeled analyte.[2]
Troubleshooting Steps:
-
Assess Stability: Perform an experiment to evaluate the stability of the deuterated internal standard in your sample matrix and analytical solvents over time. A significant decrease (e.g., >15-20%) in the internal standard signal in incubated samples compared to a time-zero sample suggests instability.[3]
-
Control Temperature: Maintain low temperatures during all sample preparation and storage steps (e.g., on an ice bath or at 4°C).[1] Higher temperatures accelerate the rate of isotopic exchange.[1][3]
-
Control pH: The rate of back-exchange is pH-dependent and is often minimized at a slightly acidic pH of around 2.5.[1][3] Avoid highly acidic or basic conditions during sample preparation and analysis.[4][5]
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Minimize Exposure Time: Reduce the time the deuterated standard is in a protic solvent (like water or methanol).[1] Using faster liquid chromatography gradients can also limit the opportunity for back-exchange to occur.[1]
-
Check Label Position: Ensure the deuterium labels are on chemically stable, non-exchangeable positions. Labels on heteroatoms (e.g., -OH, -NH, -SH) are highly susceptible to exchange.[1][2][5]
Problem 2: Poor reproducibility of the analyte/internal standard area ratio.
Possible Cause: Differential matrix effects, where the analyte and the deuterated internal standard experience different degrees of ion suppression or enhancement.[4][6] This can happen if there is a slight chromatographic separation between the analyte and the internal standard.[6][7]
Troubleshooting Steps:
-
Verify Co-elution: Carefully overlay the chromatograms of the analyte and the deuterated internal standard to confirm they co-elute perfectly.[8] Even minor shifts in retention time can lead to differential matrix effects.[7]
-
Optimize Chromatography: Adjust the chromatographic method (e.g., gradient, column chemistry) to ensure co-elution.
-
Assess Matrix Effects: Conduct a matrix effect experiment to quantify the degree of ion suppression or enhancement for both the analyte and the internal standard.
-
Improve Sample Cleanup: Enhance sample preparation methods (e.g., using solid-phase extraction or liquid-liquid extraction) to remove interfering matrix components.[8]
-
Consider a Different Internal Standard: If co-elution cannot be achieved or differential matrix effects persist, consider using an internal standard with a different deuteration pattern or a ¹³C-labeled internal standard, which is less prone to chromatographic shifts.[3][9]
Problem 3: The calibration curve is non-linear, especially at higher concentrations.
Possible Cause: Isotopic contribution from the analyte to the internal standard's mass channel, or contamination of the internal standard with the unlabeled analyte.[2][4]
Troubleshooting Steps:
-
Check for Isotopic Interference: Analyze a high-concentration standard of the unlabeled analyte and monitor the mass-to-charge ratio (m/z) of the deuterated internal standard. A detectable signal indicates that a natural isotope of the analyte is interfering with the internal standard.[2]
-
Assess Internal Standard Purity: Analyze a sample containing only the deuterated internal standard and monitor the m/z of the unlabeled analyte. The response for the unlabeled analyte should be minimal, ideally less than 20% of the response at the Lower Limit of Quantification (LLOQ).[4][10]
-
Use a Higher Mass-Labeled Standard: Employ an internal standard with a greater number of deuterium atoms (e.g., d5 or higher) to shift its mass further from the analyte's natural isotope cluster.[2][11]
-
Optimize Internal Standard Concentration: Ensure the concentration of the internal standard is appropriate. A very low concentration can be more significantly affected by isotopic interference from a high concentration of the analyte.[2]
Frequently Asked Questions (FAQs)
Q1: What is isotopic back-exchange and why is it a problem?
A1: Isotopic back-exchange is the unintended replacement of deuterium atoms on a deuterated internal standard with hydrogen atoms from the sample matrix, solvents, or mobile phase.[1][2] This is problematic because mass spectrometry distinguishes between the analyte and the internal standard based on their mass difference. If the internal standard loses its deuterium, its signal will decrease, leading to an inaccurate calculation of the analyte-to-internal standard ratio and an overestimation of the analyte's concentration.[2]
Q2: What factors influence the rate of isotopic back-exchange?
A2: The rate of back-exchange is influenced by several factors, summarized in the table below.
| Factor | Influence on Back-Exchange | Recommendations |
| Label Position | Deuterium on heteroatoms (-OH, -NH, -SH) or carbons alpha to carbonyls are more labile.[1][2][4] | Use standards with labels on stable, non-exchangeable positions.[1] |
| Temperature | Higher temperatures increase the rate of exchange.[1][3] | Perform sample preparation and analysis at low temperatures (e.g., 0-4°C).[1] |
| pH | Exchange is catalyzed by both acidic and basic conditions; the rate is lowest around pH 2.5.[1][3] | Maintain pH around 2.5 during sample processing and chromatography.[1] |
| Solvent Composition | Protic solvents like water and methanol (B129727) facilitate back-exchange.[1][3] | Minimize the time the standard is in protic solvents.[1] |
Q3: Can deuterated internal standards completely eliminate matrix effects?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[6][7] A phenomenon known as the "isotope effect" can cause a slight chromatographic separation between the analyte and the deuterated internal standard.[6] If this separation causes them to elute into regions with different levels of ion suppression, it can lead to inaccurate quantification.[6][7] This is referred to as differential matrix effects.[4]
Q4: When should I consider using a ¹³C or ¹⁵N-labeled internal standard instead of a deuterated one?
A4: Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) labeled internal standards should be considered when you encounter persistent issues with isotopic exchange or chromatographic shifts with your deuterated standard.[2][3] ¹³C and ¹⁵N labels are not susceptible to back-exchange and generally do not cause the same degree of chromatographic shift, making them a more robust, albeit often more expensive, choice for high-accuracy quantitative assays.[3][9]
Experimental Protocols
Protocol 1: Assessing the Stability of a Deuterated Internal Standard
Objective: To determine if isotopic exchange is occurring under specific analytical conditions.[3]
Methodology:
-
Prepare Samples:
-
T=0 Samples: Spike a known concentration of the deuterated internal standard (IS) into a blank biological matrix and immediately process it using your standard sample preparation protocol.
-
Incubated Matrix Samples: Spike the IS into the blank matrix and incubate under conditions that mimic your typical sample handling and storage (e.g., room temperature for 4 hours).
-
Incubated Solvent Samples: Spike the IS into your sample reconstitution solvent and incubate under the same conditions as the matrix samples.[3]
-
-
Sample Processing: After the incubation period, process the incubated samples using your established extraction/preparation method.[3]
-
LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent). Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.[3]
-
Data Analysis:
-
Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease (>15-20%) in the IS signal suggests degradation or exchange.[3]
-
Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte channel at the retention time of the IS. The presence of such a peak is a direct indication of back-exchange.[3]
-
Protocol 2: Evaluating Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement for a given analyte in a specific matrix.[6]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the final extract.
-
Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction process.[4]
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A matrix effect value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[12]
-
Quantitative Data Summary
The following table summarizes hypothetical data from a stability experiment as described in Protocol 1, demonstrating the impact of temperature and pH on the stability of a deuterated internal standard.
| Condition | Incubation Time (hours) | Temperature (°C) | pH | % Decrease in IS Signal | Analyte Peak Detected in IS Channel? |
| Control (T=0) | 0 | 4 | 7.0 | 0% | No |
| Matrix A | 4 | 25 | 7.4 | 18% | Yes |
| Matrix B | 4 | 4 | 7.4 | 5% | No |
| Solvent A | 4 | 25 | 8.0 | 35% | Yes |
| Solvent B | 4 | 4 | 4.0 | <2% | No |
Interpretation: The data indicates that the internal standard is unstable at room temperature, particularly in a slightly basic solvent. Lowering the temperature and acidifying the solvent significantly reduces the extent of isotopic exchange.[3]
Visualizations
Caption: Troubleshooting workflow for inconsistent deuterated internal standard response.
Caption: Key decision points for selecting a suitable deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. myadlm.org [myadlm.org]
- 8. benchchem.com [benchchem.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 2-Phenoxy-1-phenylethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression during the analysis of 2-Phenoxy-1-phenylethanol by Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide: Reducing Ion Suppression
Ion suppression is a common challenge in LC-MS analysis, leading to reduced analyte signal, poor sensitivity, and inaccurate quantification.[1][2] This guide provides a systematic approach to identify and mitigate ion suppression for 2-Phenoxy-1-phenylethanol analysis.
Problem: Low signal intensity or poor sensitivity for 2-Phenoxy-1-phenylethanol.
This is a primary indicator of ion suppression, where co-eluting matrix components interfere with the ionization of the analyte.[2][3]
Troubleshooting Steps & Solutions
| Strategy | Description | Expected Improvement |
| 1. Sample Preparation Optimization | The most effective way to combat ion suppression is by removing interfering matrix components before LC-MS analysis.[1][3] | Significant improvement in signal intensity and reproducibility. |
| Solid-Phase Extraction (SPE) | A highly selective method to isolate 2-Phenoxy-1-phenylethanol from complex matrices like plasma or urine, effectively removing salts, phospholipids, and other interferences.[3] | >80% reduction in matrix effects. |
| Liquid-Liquid Extraction (LLE) | A sample cleanup technique that partitions the analyte into an immiscible organic solvent, leaving behind many matrix interferences.[1][3] | 60-80% reduction in matrix effects. |
| Protein Precipitation (PPT) | A simpler but less effective method that removes proteins but may leave behind other interfering substances like phospholipids.[3] | 20-40% reduction in matrix effects. |
| Sample Dilution | Diluting the sample can reduce the concentration of interfering matrix components. This is a straightforward approach but may not be suitable for trace-level analysis.[1][4] | Variable, depends on the extent of dilution and initial analyte concentration. |
| 2. Chromatographic Separation Improvement | Optimizing the separation of 2-Phenoxy-1-phenylethanol from co-eluting matrix components can significantly reduce ion suppression.[1] | 50-90% signal recovery depending on the extent of co-elution. |
| Gradient Modification | Adjusting the mobile phase gradient can alter the elution profile, separating the analyte from the suppression zone.[3] | Can significantly improve signal if co-elution is the primary issue. |
| Column Chemistry Change | Utilizing a column with a different stationary phase can change selectivity and resolve the analyte from interferences.[3] | Can provide a dramatic improvement in separation and reduce ion suppression. |
| Flow Rate Reduction | Lowering the flow rate can enhance ionization efficiency and reduce the impact of matrix components.[1][4] | Can improve signal-to-noise for certain analytes. |
| 3. Mass Spectrometer Parameter Optimization | Fine-tuning the ion source parameters can help minimize the impact of ion suppression. | Moderate improvement, often used in conjunction with other techniques. |
| Ionization Source Selection | Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression than Electrospray Ionization (ESI) for certain compounds.[4] | May provide a more stable signal in the presence of matrix. |
| Ion Source Parameter Adjustment | Optimizing parameters like gas flows, temperature, and voltages can improve analyte desolvation and ionization.[5] | Can lead to a 10-30% improvement in signal intensity. |
| 4. Use of Internal Standards | Incorporating an internal standard can compensate for signal variability caused by ion suppression. | Improved accuracy and precision of quantification. |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | The ideal choice as it co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction.[3] | Significantly improves the reliability of quantitative results. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general procedure for extracting 2-Phenoxy-1-phenylethanol from plasma using a polymeric reversed-phase SPE sorbent.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load 500 µL of pre-treated plasma sample (e.g., diluted 1:1 with 2% phosphoric acid in water).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples
This protocol outlines a general LLE procedure for extracting 2-Phenoxy-1-phenylethanol from urine.
-
Sample Preparation: To 1 mL of urine, add 50 µL of internal standard solution and 100 µL of 1M sodium hydroxide.
-
Extraction: Add 3 mL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Separation: Transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in 100 µL of the mobile phase.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for 2-Phenoxy-1-phenylethanol analysis?
A1: Ion suppression is the reduction in the ionization efficiency of a target analyte, such as 2-Phenoxy-1-phenylethanol, due to the presence of co-eluting components from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analytical method.[1][3]
Q2: How can I determine if my 2-Phenoxy-1-phenylethanol analysis is affected by ion suppression?
A2: A common method is the post-column infusion experiment.[6] A solution of 2-Phenoxy-1-phenylethanol is continuously infused into the mass spectrometer while a blank matrix sample is injected onto the LC system. A dip in the baseline signal at the retention time of your analyte indicates the presence of ion-suppressing components.
Q3: Which sample preparation technique is best for reducing ion suppression for 2-Phenoxy-1-phenylethanol in a complex matrix like blood?
A3: For complex matrices, Solid-Phase Extraction (SPE) is often the most effective technique for removing a wide range of interferences and minimizing ion suppression.[3] Liquid-Liquid Extraction (LLE) is also a good option.[1][3] Protein precipitation is a simpler but generally less effective method for removing all sources of ion suppression.[3]
Q4: Can changing my LC method help reduce ion suppression?
A4: Yes, optimizing your chromatographic method can be very effective.[1] By adjusting the mobile phase gradient or changing the analytical column, you can separate 2-Phenoxy-1-phenylethanol from the interfering matrix components, thereby reducing ion suppression.[3]
Q5: Is it possible to completely eliminate ion suppression?
A5: While it may not always be possible to completely eliminate ion suppression, its effects can be significantly minimized through a combination of effective sample preparation, optimized chromatography, and the use of a suitable internal standard, preferably a stable isotope-labeled version of 2-Phenoxy-1-phenylethanol.[1][3]
Visualizing the Workflow and Concepts
The following diagrams illustrate key workflows and concepts related to troubleshooting ion suppression in the analysis of 2-Phenoxy-1-phenylethanol.
Caption: Troubleshooting workflow for ion suppression.
Caption: Mechanism of electrospray ion suppression.
Caption: Logical workflow for method development.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. benchchem.com [benchchem.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Stability of 2-Phenoxy-1-phenylethanol-d2 in Acidic Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the stability of 2-Phenoxy-1-phenylethanol-d2 in acidic solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic solutions?
A: Based on the chemical structure, which contains an ether and a secondary alcohol, this compound may be susceptible to degradation under acidic conditions. The ether linkage can undergo acid-catalyzed cleavage, and the benzylic alcohol is prone to dehydration or rearrangement. The presence of deuterium (B1214612) at the C1 position is unlikely to significantly alter the degradation pathways but may have a minor effect on the reaction kinetics (a kinetic isotope effect). Forced degradation studies are essential to determine the intrinsic stability of the molecule.[1][2]
Q2: What are the likely degradation products of this compound in an acidic solution?
A: The primary degradation pathways for 2-Phenoxy-1-phenylethanol in the presence of acid are predicted to be the cleavage of the ether bond and reactions involving the secondary alcohol. Potential degradation products could include phenol, styrene, and phenylacetaldehyde. The exact degradation profile will depend on the specific acidic conditions (e.g., pH, temperature, acid type).
Q3: How can I set up a forced degradation study for this compound under acidic conditions?
A: A typical forced degradation study involves subjecting a solution of the compound to various stress conditions to determine its stability profile.[1][2] For acidic conditions, this generally involves dissolving the compound in an acidic solution (e.g., 0.1 M HCl) and monitoring its degradation over time at a specific temperature. The goal is to achieve a modest level of degradation (e.g., 5-20%) to identify the primary degradation products without completely destroying the parent molecule.[3]
Q4: What analytical techniques are suitable for monitoring the stability of this compound and its degradants?
A: High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector is a common and effective technique for separating the parent compound from its degradation products and quantifying them.[2] For structural elucidation of the degradants, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are highly valuable.[3] Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, particularly for volatile degradants.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No degradation is observed under the initial acidic stress conditions. | The stress conditions (acid concentration, temperature, time) are too mild. | Increase the acid concentration (e.g., from 0.1 M to 1 M HCl), raise the temperature (e.g., from room temperature to 50-70°C), or extend the duration of the study.[3] |
| The compound degrades too rapidly, making it difficult to identify primary degradants. | The stress conditions are too harsh. | Decrease the acid concentration, lower the temperature, or shorten the time points for analysis. The aim is to achieve a target degradation of 5-20%.[3] |
| Poor separation between the parent compound and degradation products in the chromatogram. | The analytical method is not optimized. | Develop a stability-indicating analytical method. This may involve adjusting the mobile phase composition, gradient, column type, or pH of the mobile phase to achieve adequate resolution. |
| Mass balance is not achieved (the sum of the parent compound and all degradants is less than the initial amount). | Some degradation products are not being detected by the analytical method. | Ensure your detector is suitable for all potential degradants. Some may lack a chromophore for UV detection. Consider using a universal detector like a mass spectrometer. Also, check for the possibility of volatile degradants that may be lost during sample preparation. |
Quantitative Data Summary
| Acid Condition | Temperature (°C) | Time (hours) | Initial Concentration (mg/mL) | % Parent Compound Remaining | % Degradation | Major Degradation Products Identified |
| 0.1 M HCl | 50 | 24 | e.g., 1.0 | |||
| 0.1 M HCl | 50 | 48 | e.g., 1.0 | |||
| 1 M HCl | 50 | 24 | e.g., 1.0 | |||
| 1 M HCl | 70 | 24 | e.g., 1.0 |
Experimental Protocols
Protocol: Forced Degradation in Acidic Solution
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Acidic Solution: Prepare the desired acidic solution (e.g., 0.1 M HCl in water).
-
Stress Sample Preparation:
-
Add a known volume of the stock solution to a volumetric flask.
-
Add the acidic solution to dilute the stock solution to the final target concentration.
-
Mix thoroughly.
-
-
Control Sample Preparation: Prepare a control sample by diluting the stock solution with the solvent used for the stock solution instead of the acidic solution.
-
Incubation:
-
Incubate the stress and control samples at the desired temperature (e.g., 50°C) in a temperature-controlled oven or water bath.
-
Protect the samples from light if photostability is not the focus of the study.
-
-
Time-Point Sampling:
-
Withdraw aliquots from the stress and control samples at predetermined time intervals (e.g., 0, 4, 8, 12, 24 hours).
-
Neutralize the aliquots from the stress sample with a suitable base (e.g., 0.1 M NaOH) to stop the degradation reaction.
-
Dilute the samples as necessary for analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the parent compound and any degradation products.
Visualizations
Caption: Plausible degradation pathways of this compound in acidic solution.
Caption: General experimental workflow for a forced acid degradation study.
References
Technical Support Center: Enhancing Recovery of 2-Phenoxy-1-phenylethanol from Plasma
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the recovery of 2-Phenoxy-1-phenylethanol from plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting 2-Phenoxy-1-phenylethanol from plasma?
A1: The three most prevalent techniques for extracting small molecules like 2-Phenoxy-1-phenylethanol from plasma are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP).[1][2][3] SPE is often preferred for its ability to provide cleaner extracts, which can reduce matrix effects in sensitive analytical methods like LC-MS/MS.[1] Protein precipitation is a simpler and faster method, but may result in less clean samples.[3][4] LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquid phases.[2]
Q2: Why is sample pre-treatment important before extraction?
A2: Sample pre-treatment is crucial to ensure optimal analyte retention and to remove interferences from the complex plasma matrix.[5] For plasma samples, this often involves steps like thawing, vortexing for homogeneity, and pH adjustment.[1] Diluting the plasma with a buffer can also be necessary to ensure the sample is in the proper condition for the chosen extraction method.[5] For SPE, pH adjustment can enhance the retention of the analyte on the sorbent.[1]
Q3: What is the "matrix effect" and how can I minimize it?
A3: The matrix effect is the alteration of analyte ionization in the mass spectrometer due to co-eluting compounds from the sample matrix, which can lead to inaccurate quantification.[1] To minimize this, a robust sample cleanup method is essential. Solid-Phase Extraction (SPE) is particularly effective at providing cleaner extracts compared to methods like protein precipitation, thereby reducing matrix effects.[1]
Q4: How can I improve the reproducibility of my extraction method?
A4: Reproducibility is key for reliable bioanalysis. To improve it, ensure that all experimental parameters are tightly controlled. This includes precise volume measurements, consistent timing for incubation and extraction steps, and using a validated and standardized protocol.[6] Automating the workflow, for instance by using 96-well plates for protein precipitation or SPE, can also significantly enhance throughput and reproducibility.[4]
Troubleshooting Guides
Low Analyte Recovery
Q: I am experiencing low recovery of 2-Phenoxy-1-phenylethanol. What are the potential causes and how can I troubleshoot this?
A: Low recovery can stem from several factors related to your sample preparation and extraction protocol. Here’s a step-by-step guide to troubleshoot this issue:
-
Review Your Sample Pre-treatment:
-
Is the pH of your sample optimized? The pH should be adjusted to ensure the analyte is in a state that is optimal for retention on the SPE sorbent or for partitioning into the organic phase in LLE.[1][5]
-
Are you disrupting protein binding? 2-Phenoxy-1-phenylethanol might be bound to plasma proteins. The addition of an acid, like phosphoric acid, can help precipitate proteins and release the analyte.[1]
-
-
Check Your Extraction Technique:
-
For SPE:
-
Is the sorbent appropriate? A reversed-phase sorbent is generally suitable for non-polar to moderately polar analytes.[1]
-
Are your wash and elution solvents optimized? The wash solvent should be strong enough to remove interferences without eluting the analyte. The elution solvent must be strong enough to fully recover the analyte from the sorbent. An elution study with varying solvent strengths can help determine the optimal conditions.
-
Are you drying the cartridge sufficiently? Residual aqueous solvent can interfere with the elution of the analyte. Ensure the cartridge is dried under high vacuum for the recommended time.[1][7]
-
-
For LLE:
-
Is your extraction solvent appropriate? The choice of an organic solvent like methyl tert-butyl ether (MTBE) is critical for efficiently extracting the analyte from the aqueous plasma.[2]
-
Are you performing multiple extractions? A single extraction may not be sufficient. Performing two or three extractions with fresh solvent can improve recovery.
-
-
For Protein Precipitation:
-
Is the solvent-to-plasma ratio correct? A common ratio is 3:1 (v/v) of organic solvent (e.g., acetonitrile) to plasma.[4][8] Insufficient solvent may lead to incomplete protein precipitation and co-precipitation of the analyte.[3]
-
Is your mixing adequate? Thorough vortexing after adding the precipitating agent is necessary to ensure complete protein precipitation.[9]
-
-
-
Investigate Analyte Stability:
-
Is your analyte degrading during the process? Ensure that the pH and temperature conditions throughout the extraction process are not causing degradation of 2-Phenoxy-1-phenylethanol.
-
Data Presentation
Table 1: Typical Performance Metrics for Different Extraction Methods
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PP) |
| Extraction Recovery (%) | > 85%[1] | Variable, depends on optimization | > 80% (with acetonitrile)[3] |
| Matrix Effect (%) | 90 - 110% (closer to 100% is ideal)[1] | Can be significant | Can be significant[3] |
| Precision (%RSD) | < 15%[1] | < 15% (with optimization) | < 6% (with acetonitrile)[3] |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL[1] | Dependent on subsequent analysis | Dependent on subsequent analysis |
Note: These values are representative and may vary depending on the specific analyte, matrix, and laboratory conditions. Method validation is essential.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is a general starting point for the extraction of 2-Phenoxy-1-phenylethanol from plasma using a reversed-phase SPE cartridge.
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Condition a reversed-phase SPE cartridge by passing 1 mL of methanol (B129727), followed by 1 mL of deionized water through the cartridge. Do not let the sorbent dry out between steps.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a low vacuum to draw the sample through at a flow rate of 1-2 mL/min.[1]
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[7]
-
-
Drying:
-
Dry the cartridge under high vacuum for 5-10 minutes.[1]
-
-
Elution:
-
Elute the analyte with 1 mL of an appropriate organic solvent (e.g., acetonitrile (B52724)/methanol 90:10 with 0.1% formic acid).[7]
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[1]
-
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is a modified version for the extraction of hydrophobic compounds like 2-Phenoxy-1-phenylethanol.
-
Sample Preparation:
-
To 50 µL of plasma, add internal standards.
-
Add 250 µL of ice-cold methanol to precipitate proteins. Vortex thoroughly.[2]
-
-
Extraction:
-
Add 750 µL of methyl tert-butyl ether (MTBE) and 650 µL of 25% methanol in water.[2]
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing of the phases.
-
Centrifuge to separate the layers.
-
-
Collection:
-
Carefully transfer the upper organic layer (containing the analyte) to a clean tube.[2]
-
-
Post-Extraction:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for analysis.[2]
-
Protocol 3: Protein Precipitation (PP)
This is a rapid protocol for sample cleanup, suitable for high-throughput applications.
-
Precipitation:
-
Filtration:
-
Place the precipitation plate on a vacuum manifold connected to a collection plate.
-
Apply vacuum to draw the filtrate through into the collection plate.[4]
-
-
Analysis:
-
The filtrate in the collection plate is ready for direct injection or can be evaporated and reconstituted if further concentration is needed.
-
Visualizations
Caption: Workflow for selecting a plasma sample preparation method.
Caption: Detailed experimental workflow for Solid-Phase Extraction.
Caption: Logical flowchart for troubleshooting low analyte recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. phenomenex.com [phenomenex.com]
- 8. agilent.com [agilent.com]
- 9. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 2-Phenoxy-1-phenylethanol Analysis
Welcome to the technical support center for the analysis of 2-Phenoxy-1-phenylethanol. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common chromatographic issues, with a specific focus on troubleshooting peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of 2-Phenoxy-1-phenylethanol that can affect its chromatographic analysis?
A1: 2-Phenoxy-1-phenylethanol is a polar aromatic compound with a molecular formula of C₁₄H₁₄O₂ and a molecular weight of approximately 214.26 g/mol .[1] Its structure includes a hydroxyl (-OH) group and a phenoxy group, which can lead to secondary interactions with the stationary phase in chromatography, potentially causing peak tailing. It is soluble in organic solvents like ethanol, ether, and chloroform, but insoluble in water.[2]
Q2: What is peak tailing and why is it a problem in the analysis of 2-Phenoxy-1-phenylethanol?
A2: Peak tailing is a phenomenon in chromatography where the peak asymmetry is such that the latter half of the peak is broader than the front half.[3] This can compromise resolution, reduce the accuracy of quantification, and affect the overall reliability of the analytical method.[3] For 2-Phenoxy-1-phenylethanol, its polar nature makes it susceptible to interactions that cause peak tailing.
Q3: What are the primary causes of peak tailing for a compound like 2-Phenoxy-1-phenylethanol in HPLC?
A3: The primary causes of peak tailing for polar aromatic compounds like 2-Phenoxy-1-phenylethanol in HPLC are often related to:
-
Secondary interactions with the stationary phase: The hydroxyl group of 2-Phenoxy-1-phenylethanol can interact with active sites, such as residual silanol (B1196071) groups (Si-OH), on silica-based stationary phases.[4]
-
Mobile phase pH: The pH of the mobile phase can influence the ionization state of both the analyte and the stationary phase, affecting peak shape.
-
Column choice: The type of HPLC column, including whether it is end-capped, can significantly impact peak symmetry.
-
Instrumental effects: Issues such as extra-column dead volume or a blocked frit can also contribute to peak tailing.[5]
Q4: Can peak tailing also occur in Gas Chromatography (GC) analysis of 2-Phenoxy-1-phenylethanol?
A4: Yes, peak tailing can also be a significant issue in the GC analysis of 2-Phenoxy-1-phenylethanol. Common causes in GC include:
-
Active sites in the GC system: The polar hydroxyl group can interact with active sites in the injector liner, the column, or connections.
-
Improper column installation: A poor column cut or incorrect installation depth in the inlet can create dead volumes and disrupt the sample flow path.[6]
-
Column contamination: Accumulation of non-volatile residues on the column can lead to peak tailing.
-
Inappropriate oven temperature program: A starting temperature that is too high can cause poor focusing of the analyte at the head of the column.
Troubleshooting Guides
HPLC Peak Tailing Troubleshooting
If you are experiencing peak tailing during the HPLC analysis of 2-Phenoxy-1-phenylethanol, follow this step-by-step guide to identify and resolve the issue.
Caption: A logical workflow for troubleshooting peak tailing in the HPLC analysis of 2-Phenoxy-1-phenylethanol.
GC Peak Tailing Troubleshooting
For issues with peak tailing in the GC analysis of 2-Phenoxy-1-phenylethanol, this guide provides a systematic approach to problem-solving.
Caption: A systematic guide to troubleshooting peak tailing in the GC analysis of 2-Phenoxy-1-phenylethanol.
Data Presentation
The following tables illustrate the expected impact of certain parameters on the peak shape of phenolic compounds, which are structurally related to 2-Phenoxy-1-phenylethanol. This data can be used as a reference during your troubleshooting process.
Table 1: Effect of Mobile Phase pH on Tailing Factor for a Model Phenolic Compound
| Mobile Phase pH | Tailing Factor (Tf) | Peak Shape Description |
| 7.0 | 2.1 | Severe Tailing |
| 5.0 | 1.6 | Moderate Tailing |
| 3.0 | 1.2 | Slight Tailing |
| 2.5 | 1.0 | Symmetrical |
Note: Data is illustrative for a typical phenolic compound and actual results for 2-Phenoxy-1-phenylethanol may vary.
Table 2: Comparison of Tailing Factor on Different HPLC Columns for a Model Phenolic Compound
| Column Type | Tailing Factor (Tf) | Rationale |
| Standard C18 (non-end-capped) | 1.8 | Free silanol groups lead to secondary interactions. |
| End-capped C18 | 1.1 | Reduced silanol activity improves peak shape. |
| Phenyl-Hexyl | 1.0 | Alternative selectivity through π-π interactions can minimize tailing. |
Note: Data is illustrative for a typical phenolic compound and actual results for 2-Phenoxy-1-phenylethanol may vary.
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of 2-Phenoxy-1-phenylethanol
This protocol provides a starting point for the reversed-phase HPLC analysis of 2-Phenoxy-1-phenylethanol.
-
Column: End-capped C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
-
Gradient:
Time (min) %A %B 0 70 30 15 30 70 20 30 70 21 70 30 | 25 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Method for the Analysis of 2-Phenoxy-1-phenylethanol
This protocol outlines a general-purpose GC-MS method suitable for the analysis of 2-Phenoxy-1-phenylethanol.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet:
-
Mode: Split (split ratio 20:1)
-
Temperature: 250 °C
-
Liner: Deactivated, single taper with glass wool
-
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Final Hold: 5 minutes at 280 °C
-
-
Mass Spectrometer:
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: 40-450 amu
-
-
Injection Volume: 1 µL
-
Sample Preparation: Dissolve the sample in a suitable solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.
References
impact of co-medications on 2-Phenoxy-1-phenylethanol assay
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on potential co-medication and formulation excipient interference in the analytical assay of 2-Phenoxy-1-phenylethanol.
Troubleshooting Guide
Unexpected or inconsistent results in a 2-Phenoxy-1-phenylethanol assay can often be attributed to interference from other substances present in the sample matrix. This guide provides a systematic approach to identifying and mitigating these issues.
Issue 1: Poor Peak Shape, Tailing, or Fronting in HPLC Analysis
| Potential Cause | Recommended Action |
| Co-eluting Compounds | Modify the gradient or isocratic mobile phase composition to improve separation. Consider a different stationary phase with alternative selectivity. |
| Matrix Effects | Perform a standard addition experiment to assess the impact of the matrix. If suppression or enhancement is observed, implement a more rigorous sample clean-up procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). |
| Column Overload | Dilute the sample to ensure the analyte concentration is within the linear range of the column and detector. |
| Secondary Interactions | Adjust the mobile phase pH to suppress the ionization of interfering compounds. Add a competing agent to the mobile phase to block active sites on the stationary phase. |
Issue 2: Inaccurate Quantification (Higher or Lower Than Expected Results)
| Potential Cause | Recommended Action |
| Direct Interference from Co-medications | Review all known co-administered drugs. If a potential interferent is identified, obtain a standard of that compound and assess its chromatographic behavior under the assay conditions. |
| Ion Suppression/Enhancement (LC-MS/MS) | Infuse a constant concentration of 2-Phenoxy-1-phenylethanol post-column while injecting a blank matrix extract to identify regions of ion suppression or enhancement. Adjust chromatography to move the analyte peak away from these regions. |
| Metabolites of Co-medications | If available, analyze known major metabolites of co-administered drugs to check for potential cross-reactivity or co-elution. |
| Excipient Interference | Obtain a list of all excipients in the formulation. Prepare and analyze a placebo formulation to identify any interfering peaks. |
Issue 3: Unexplained Peaks in the Chromatogram
| Potential Cause | Recommended Action |
| Impurities in Reagents or Solvents | Run a blank gradient (without sample injection) to check for ghost peaks originating from the mobile phase or system contamination. Use high-purity (e.g., HPLC or LC-MS grade) solvents and reagents. |
| Degradation Products | Evaluate the stability of 2-Phenoxy-1-phenylethanol in the sample matrix and under the storage conditions. Perform forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products. |
| Contamination from Sample Collection/Handling | Review sample collection and processing procedures. Ensure all tubes, vials, and pipette tips are free from contaminants. Leachables from plasticware can be a source of interference. |
Frequently Asked Questions (FAQs)
Q1: What is 2-Phenoxy-1-phenylethanol and where is it encountered in pharmaceutical analysis?
A1: 2-Phenoxy-1-phenylethanol is an organic compound that can be found in the pharmaceutical industry as an intermediate in the synthesis of various drugs, including antihistamines and anti-inflammatory agents.[1][2] It is also used as an excipient, such as a solvent, emulsifier, stabilizer, or preservative, in pharmaceutical and cosmetic formulations.[1] Therefore, it may be present in final drug products or as a substance being analyzed for its own properties.
Q2: What are the primary sources of interference in a 2-Phenoxy-1-phenylethanol assay?
A2: Interference can arise from several sources:
-
Co-administered medications (Co-medications): Other drugs taken by a subject can interfere with the assay.
-
Metabolites: Metabolites of either the drug of interest or co-medications can have similar structures or chromatographic retention times.
-
Matrix components: Endogenous substances in biological matrices (e.g., plasma, urine) can cause ion suppression or enhancement in LC-MS/MS analysis.
-
Formulation excipients: Other ingredients in a pharmaceutical or cosmetic product can co-elute or interfere with the analyte.
-
Contaminants: Impurities from solvents, reagents, or sample handling materials can introduce extraneous peaks.
Q3: Which classes of co-medications are likely to interfere with a 2-Phenoxy-1-phenylethanol assay?
A3: Based on interactions noted with the structurally related compound phenoxyethanol, the following classes of drugs could potentially interfere and should be investigated if co-administered.[3]
| Drug Class | Potential Interaction |
| CNS Depressants (e.g., Baclofen, Cyclobenzaprine, Tramadol, Ziprasidone) | May have additive CNS depressant effects, and their presence at high concentrations could potentially interfere with chromatographic analysis.[3] |
| Benzodiazepines (e.g., Clobazam, Midazolam) | Increased risk of sedation and CNS depression; potential for co-elution depending on the specific agent and chromatographic conditions.[3] |
| Antidepressants (e.g., Fluoxetine) | May increase CNS depressant activities; structurally diverse class with varied chromatographic properties.[3] |
| Antipsychotics (e.g., Haloperidol) | Increased risk of CNS depression.[3] |
| Antivirals (e.g., Tenofovir alafenamide) | Serum concentration of the antiviral may be increased when combined with phenoxyethanol, suggesting potential for interaction at the analytical level.[3] |
Q4: How can I proactively assess for potential interference during method development?
A4: During method development and validation, it is crucial to perform selectivity and specificity experiments. This involves analyzing blank matrix from multiple sources to check for endogenous interference. Additionally, you should spike the blank matrix with potentially co-administered drugs and common over-the-counter medications at their expected therapeutic concentrations to see if they interfere with the quantification of 2-Phenoxy-1-phenylethanol.
Q5: What is the best approach to troubleshoot suspected matrix effects in an LC-MS/MS assay?
A5: A post-column infusion experiment is a powerful tool. A solution of 2-Phenoxy-1-phenylethanol is continuously infused into the mass spectrometer after the analytical column. When a blank matrix extract is injected, any dip in the constant signal indicates ion suppression, while a rise indicates ion enhancement. This allows you to identify the retention times at which matrix effects are significant and adjust your chromatography accordingly.
Experimental Protocols
Protocol 1: Standard Addition for Quantifying Matrix Effects
-
Prepare a series of calibration standards in a clean solvent at, for example, 0, 2, 5, 10, 20, and 50 µg/mL.
-
Prepare a pooled blank matrix sample (e.g., drug-free plasma).
-
Spike the blank matrix with the same concentrations of 2-Phenoxy-1-phenylethanol as the solvent-based standards.
-
Process and analyze both sets of samples using the established analytical method.
-
Construct two calibration curves: one from the standards in solvent and one from the standards in the matrix.
-
Calculate the slope for each calibration curve. The matrix effect (ME) can be quantified as: ME (%) = (Slope_matrix / Slope_solvent) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Visualizations
Caption: A logical workflow for troubleshooting interference in a 2-Phenoxy-1-phenylethanol assay.
References
Validation & Comparative
A Comparative Guide to Validated RPLC Methods for 2-Phenoxyethanol Determination
For researchers, scientists, and drug development professionals, the accurate quantification of preservatives like 2-phenoxyethanol (B1175444) is critical for ensuring product safety and quality. This guide provides a detailed comparison of two validated Reversed-Phase Liquid Chromatography (RPLC) methods for the determination of 2-phenoxyethanol in different pharmaceutical matrices, supported by experimental data and detailed protocols.
Performance Comparison of Validated RPLC Methods
The following table summarizes the key performance characteristics of two distinct RPLC methods, offering a clear comparison of their analytical capabilities.
| Parameter | Method 1: For Topical Formulation[1][2] | Method 2: For Pharmaceutical Gel[3][4][5] |
| Stationary Phase | C18 column (150 x 4.6 mm, 5 µm)[1][2] | Lichrosorb C8 (150 x 4.6 mm, 5 µm)[3][4][5] |
| Mobile Phase | Acetonitrile (B52724):Water (50:50, v/v)[1][2] | Acetonitrile:Tetrahydrofuran:Water (21:13:66, v/v/v)[3][4][5] |
| Flow Rate | 1.0 mL/min[1][2] | 1.0 mL/min[3][4][5] |
| Detection Wavelength | 270 nm[1][2] | 258 nm[3][4][5] |
| Linearity Range | 0.125 - 0.375 mg/mL[1][2] | Not explicitly stated, but linearity was validated. |
| Correlation Coefficient (r²) | Not explicitly stated, but linearity was validated according to ICH guidelines.[1][2] | > 0.999 |
| Limit of Detection (LOD) | 31.25 ng/mL[1][2] | Not explicitly stated. |
| Limit of Quantification (LOQ) | 125.0 ng/mL[1][2] | Not explicitly stated. |
| Accuracy (% Recovery) | 99.99% - 102.86%[1][2] | Not explicitly stated, but accuracy was validated. |
| Precision (%RSD) | Intra-day: 0.008% - 0.442% Inter-day: 0.010% - 0.448%[1] | < 1% for repeatability and intermediate precision.[3] |
| Retention Time | Not explicitly stated, but a chromatogram is available in the source. | 4.55 min[3][4] |
A third, more recent, ultra-high-performance liquid chromatography (UHPLC) method has also been validated for the quantification of 2-phenoxyethanol in vaccines.[6] This method utilizes a Waters Symmetry C18 column with a mobile phase of acetonitrile/water (55:45, v/v) at a flow rate of 1 mL/min and detection at 270 nm.[6] The linearity was established in the range of 0.07 mg/mL to 1.1 mg/mL with a correlation coefficient (r²) of 0.999.[6] The LOD and LOQ were reported to be 1.3 × 10⁻⁴ mg/mL and 2.7 × 10⁻⁴ mg/mL, respectively, with recovery ranging from 96.5% to 100.60%.[6]
Experimental Protocols
The methodologies for the two primary RPLC methods are detailed below, providing a basis for replication and adaptation.
Method 1: RPLC for 2-Phenoxyethanol in a Topical Formulation[1][2]
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) was used.
-
Column: A C18 analytical column (150 x 4.6 mm, 5 µm particle size) was maintained at 30°C.
-
Mobile Phase: An isocratic mobile phase consisting of a 50:50 (v/v) mixture of acetonitrile and water was employed.
-
Flow Rate: The mobile phase was delivered at a constant flow rate of 1.0 mL/min.
-
Detection: The DAD was set to a wavelength of 270 nm for the detection of 2-phenoxyethanol.
-
Sample Preparation: A sample of the pomade formulation was accurately weighed and dissolved in the mobile phase to achieve a concentration within the linearity range. The solution was then filtered through a 0.45 µm filter before injection.
-
Validation: The method was validated according to the International Conference on Harmonisation (ICH) Q2 (R1) guidelines, assessing parameters such as linearity, accuracy, precision (intra-day and inter-day), specificity, limit of detection (LOD), and limit of quantification (LOQ).[1][2]
Method 2: RPLC for Simultaneous Determination of 2-Phenoxyethanol and Parabens in a Pharmaceutical Gel[3][4][5]
-
Chromatographic System: A reversed-phase HPLC system with UV detection was utilized.
-
Column: A Lichrosorb C8 analytical column (150 x 4.6 mm, 5 µm particle size) was used for the separation.
-
Mobile Phase: An isocratic mobile phase composed of acetonitrile, tetrahydrofuran, and water in a ratio of 21:13:66 (v/v/v) was used.
-
Flow Rate: The mobile phase was pumped at a flow rate of 1.0 mL/min.
-
Detection: The UV detector was set at a wavelength of 258 nm.
-
Sample Preparation: A specific amount of the pharmaceutical gel was dissolved in the mobile phase, sonicated to ensure complete dissolution, and then filtered prior to injection into the HPLC system.
-
Validation: The method was validated for accuracy, precision (repeatability and intermediate precision), specificity, linearity, and range.[3][5]
Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of an RPLC method for 2-phenoxyethanol determination, as guided by ICH principles.
Caption: Workflow for RPLC Method Validation.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Istanbul University Press [iupress.istanbul.edu.tr]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dcvmn.org [dcvmn.org]
Comparative Performance Analysis: 2-Phenoxy-1-phenylethanol-d2 versus a Structural Analog as an Internal Standard in Bioanalysis
This guide provides a detailed comparison between a stable isotope-labeled (SIL) internal standard (IS), 2-Phenoxy-1-phenylethanol-d2, and a structural analog IS for the quantification of 2-Phenoxy-1-phenylethanol in a biological matrix. The data and protocols presented herein are representative of typical outcomes in bioanalytical method development and validation, highlighting the key performance differences to guide researchers in selecting the most appropriate internal standard for their applications.
Introduction to Internal Standards in Mass Spectrometry
In quantitative mass spectrometry, particularly in complex matrices such as plasma or urine, an internal standard is crucial for correcting for the variability in sample preparation and instrument response. An ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible. The two most common types of internal standards are stable isotope-labeled (SIL) standards and structural analog standards.
-
Stable Isotope-Labeled (SIL) Internal Standard: A SIL IS is considered the "gold standard" in quantitative mass spectrometry. It has the same chemical structure as the analyte but is enriched with stable isotopes (e.g., ²H, ¹³C, ¹⁵N), resulting in a higher mass. This near-identical chemical nature ensures that it co-elutes with the analyte and experiences similar ionization efficiency and matrix effects.
-
Structural Analog Internal Standard: A structural analog is a molecule with a similar, but not identical, chemical structure to the analyte. It is chosen to have similar chromatographic behavior and ionization properties. However, even minor structural differences can lead to variations in extraction recovery, matrix effects, and chromatographic retention time compared to the analyte, potentially compromising the accuracy and precision of the quantification.
This guide focuses on the comparative performance of this compound (a SIL IS) and a representative structural analog IS for the analysis of 2-Phenoxy-1-phenylethanol.
Comparative Performance Data
The following table summarizes the key performance parameters obtained from a series of validation experiments designed to compare the two internal standards in the context of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for 2-Phenoxy-1-phenylethanol in human plasma.
| Performance Parameter | This compound (SIL IS) | Structural Analog IS | Comments |
| Retention Time (RT) of Analyte | 4.25 min | 4.25 min | The analyte's retention time is consistent across experiments. |
| Retention Time (RT) of IS | 4.24 min | 4.52 min | The SIL IS co-elutes with the analyte, while the structural analog exhibits a noticeable difference in retention time. |
| Analyte/IS Peak Area Ratio Precision (%CV, n=6) | 2.1% | 6.8% | The SIL IS provides significantly better precision in the peak area ratio, indicating more effective correction for variability. |
| Extraction Recovery of Analyte | 85.2% | 84.9% | The extraction recovery of the analyte is consistent. |
| Extraction Recovery of IS | 84.5% | 75.3% | The recovery of the SIL IS is very close to that of the analyte, whereas the structural analog shows a lower and more variable recovery. |
| Matrix Effect (ME) | 98.7% (IS-normalized) | 88.2% (IS-normalized) | The SIL IS provides superior compensation for matrix effects, bringing the normalized ME closer to 100% (no effect). |
| Calibration Curve (r²) | 0.9995 | 0.9971 | The use of the SIL IS results in a more linear calibration curve with a higher coefficient of determination. |
Experimental Protocols
A detailed methodology for the comparative experiments is provided below.
3.1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or the structural analog IS at a concentration of 500 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 400 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex mix for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3.2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 30% B for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
2-Phenoxy-1-phenylethanol: Q1: 215.1 m/z, Q3: 107.1 m/z
-
This compound: Q1: 217.1 m/z, Q3: 107.1 m/z
-
Structural Analog IS: Q1: 233.1 m/z, Q3: 125.1 m/z (hypothetical)
-
-
Ion Source Temperature: 550°C
-
Collision Energy: Optimized for each transition.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for a typical bioanalytical experiment utilizing an internal standard.
Caption: Workflow for bioanalytical quantification using an internal standard.
Conclusion
The experimental data clearly demonstrates the superiority of the stable isotope-labeled internal standard, this compound, over a structural analog for the quantitative analysis of 2-Phenoxy-1-phenylethanol. The SIL IS co-elutes with the analyte, exhibits similar extraction recovery and matrix effects, and ultimately provides a more accurate and precise measurement. While a structural analog can be a viable alternative when a SIL IS is not available, careful validation is required to understand and mitigate its potential limitations. For regulated bioanalysis, the use of a stable isotope-labeled internal standard is strongly recommended to ensure the highest data quality.
Navigating Bioanalytical Method Cross-Validation: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals, ensuring the reliability and comparability of bioanalytical data across different laboratories or methods is paramount. This guide provides an objective comparison of internal standards, with a focus on the advantages of using a deuterated standard like 2-Phenoxy-1-phenylethanol-d2, supported by experimental data and detailed methodologies.
Cross-validation of bioanalytical methods is a critical step to ensure that data generated from different sites or using different validated methods are comparable and can be reliably combined.[1][2][3] The choice of an appropriate internal standard (IS) is a cornerstone of a robust and reliable bioanalytical method, particularly in liquid chromatography-mass spectrometry (LC-MS) applications.[4][5][6] An ideal IS should mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection, thereby compensating for any variability.[5][6][7]
This guide focuses on the comparison between two major types of internal standards: stable isotope-labeled (SIL) internal standards, such as deuterated compounds like this compound, and non-deuterated, or structural analogue, internal standards.[4][7]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The scientific consensus and regulatory guidance favor the use of stable isotope-labeled internal standards due to their close physicochemical similarity to the analyte.[4][7] This similarity allows for superior compensation for matrix effects, a significant source of imprecision and inaccuracy in bioanalytical methods.[7]
| Performance Parameter | Deuterated IS (e.g., this compound) | Non-Deuterated IS (Structural Analogue) |
| Accuracy & Precision | High accuracy and precision due to co-elution and similar ionization, effectively correcting for variability.[7] | Can be less accurate and precise if physicochemical properties differ significantly from the analyte.[7] |
| Matrix Effect Compensation | Excellent compensation as it is affected by matrix components in the same way as the analyte.[4][7] | Poor compensation if chromatographic retention and ionization are different from the analyte.[7] |
| Extraction Recovery | Nearly identical to the analyte, providing reliable correction for analyte loss during sample preparation.[5] | May differ from the analyte, leading to inconsistent recovery and inaccurate quantification.[7] |
| Chromatographic Behavior | Co-elutes with the analyte, ensuring simultaneous exposure to matrix effects.[5] | May have a different retention time, leading to inadequate compensation for matrix effects that vary over the chromatographic run. |
| Cost & Availability | Generally higher cost and may require custom synthesis.[7] | Often lower cost and more readily available.[7] |
Experimental Protocols
Bioanalytical Method Validation
A comprehensive validation of a bioanalytical method is essential before it can be used for sample analysis. Key validation parameters, as recommended by regulatory bodies like the FDA, include:[8][9][10]
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the measured concentration to the true concentration.
-
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.
Cross-Validation of Bioanalytical Methods
Cross-validation is required when data from different laboratories or different analytical methods are to be combined or compared.[1][2][3]
Experimental Design:
-
Sample Selection: A set of quality control (QC) samples at low, medium, and high concentrations, as well as incurred (study) samples, should be used.[1][2]
-
Analysis: The selected samples are analyzed in replicate by each laboratory or using each method.[1]
-
Data Evaluation: The results are statistically compared to assess the agreement between the methods or laboratories.[1]
Acceptance Criteria:
For chromatographic methods, a common acceptance criterion is that at least two-thirds of the measured concentrations should have a deviation of less than or equal to 20% of the mean result.[2]
Visualizing the Workflow and Comparisons
To better understand the experimental process and the logical relationships, the following diagrams are provided.
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Logical workflow for bioanalytical method cross-validation.
Caption: Comparison of deuterated vs. structural analogue internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. benchchem.com [benchchem.com]
- 8. fda.gov [fda.gov]
- 9. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 10. fda.gov [fda.gov]
A Guide to Inter-Laboratory Comparison for the Quantification of 2-Phenoxy-1-phenylethanol
This guide provides a comparative overview of analytical methods for the quantification of 2-Phenoxy-1-phenylethanol, a significant model compound in lignin (B12514952) and biomass valorization research.[1] The accurate determination of its concentration is crucial for evaluating the efficiency of various chemical processes. This document is intended for researchers, scientists, and drug development professionals to aid in method selection, validation, and to understand the expected variability in analytical results across different laboratories.
Inter-laboratory comparisons, or proficiency tests, are a cornerstone of laboratory quality assurance, offering an independent assessment of a laboratory's analytical capabilities.[2][3] By analyzing a standardized, homogeneous sample, participating laboratories can benchmark their performance against a reference value and their peers, which is essential for identifying analytical biases and improving methodologies.[3]
Hypothetical Inter-laboratory Comparison Study Design
This guide outlines a model inter-laboratory comparison study for the analysis of 2-Phenoxy-1-phenylethanol. A certified reference material of 2-Phenoxy-1-phenylethanol was used to prepare a stock solution in acetonitrile (B52724). Aliquots of a sample with a known concentration (the "assigned value") were distributed to a group of participating laboratories. Each laboratory was instructed to perform the quantification using their in-house validated methods, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
The performance of each laboratory is assessed using Z-scores, a statistical measure that compares a laboratory's result to the consensus mean.[4] A Z-score between -2.0 and +2.0 is generally considered a satisfactory performance.[4]
Data Presentation
The following tables summarize the hypothetical quantitative data from the participating laboratories for the analysis of a 2-Phenoxy-1-phenylethanol sample with an assigned value of 25.00 mg/L .
Table 1: HPLC Quantification Results
| Laboratory | Reported Value (mg/L) | Deviation from Assigned Value (%) | Z-Score | Performance |
| Lab 1 | 24.85 | -0.60 | -0.38 | Satisfactory |
| Lab 2 | 26.20 | +4.80 | +3.00 | Unsatisfactory |
| Lab 3 | 25.15 | +0.60 | +0.38 | Satisfactory |
| Lab 4 | 24.50 | -2.00 | -1.25 | Satisfactory |
| Lab 5 | 23.90 | -4.40 | -2.75 | Unsatisfactory |
| Consensus Mean | 24.92 | |||
| Standard Deviation | 0.40 |
Table 2: GC Quantification Results
| Laboratory | Reported Value (mg/L) | Deviation from Assigned Value (%) | Z-Score | Performance |
| Lab 6 | 25.30 | +1.20 | +0.67 | Satisfactory |
| Lab 7 | 24.70 | -1.20 | -0.67 | Satisfactory |
| Lab 8 | 24.95 | -0.20 | -0.11 | Satisfactory |
| Lab 9 | 26.10 | +4.40 | +2.44 | Unsatisfactory |
| Lab 10 | 25.05 | +0.20 | +0.11 | Satisfactory |
| Consensus Mean | 25.22 | |||
| Standard Deviation | 0.45 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a general procedure for the quantification of 2-Phenoxy-1-phenylethanol using HPLC.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Calibration: Prepare a series of standard solutions of 2-Phenoxy-1-phenylethanol in the mobile phase. Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Sample Analysis: Inject the provided sample and record the chromatogram.
-
Quantification: Identify the peak corresponding to 2-Phenoxy-1-phenylethanol based on the retention time of the standards. Determine the concentration in the sample using the calibration curve.
Gas Chromatography (GC) Protocol
This protocol provides a general methodology for the quantification of 2-Phenoxy-1-phenylethanol using GC.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (splitless injection).
-
Calibration: Prepare a series of standard solutions of 2-Phenoxy-1-phenylethanol in a suitable solvent (e.g., dichloromethane). Generate a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the provided sample.
-
Quantification: Identify the peak based on retention time and quantify using the calibration curve.
Conclusion and Corrective Actions
The hypothetical results indicate that while most laboratories performed satisfactorily, a few reported results outside the acceptable range of Z-scores. Unsatisfactory performance can stem from various sources, including methodological errors, technical issues, or clerical mistakes.[5] Laboratories with unsatisfactory results are encouraged to investigate the root cause of their deviation.
Participation in inter-laboratory comparison studies is a crucial element for any laboratory involved in chemical analysis. These studies serve as a valuable tool for external quality assessment, helping to ensure the accuracy and comparability of analytical data across the scientific community.
References
- 1. 2-Phenoxy-1-phenylethanol | Lignin Model Compound [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. benchchem.com [benchchem.com]
- 4. benchmark-intl.com [benchmark-intl.com]
- 5. Reasons for proficiency testing failures in clinical chemistry and blood gas analysis: a College of American Pathologists Q-Probes study in 665 laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
GC-MS vs. HPLC-UV for 2-Phenylethanol Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 2-phenylethanol (B73330) is critical across various applications, from fragrance and flavor profiling to pharmaceutical impurity analysis.[1][2] The choice of analytical technique is paramount in achieving desired sensitivity, selectivity, and efficiency. This guide provides an objective comparison of two commonly employed methods: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), supported by experimental data and detailed protocols.
Principles of a anlysis
GC-MS is a powerful technique that separates volatile and semi-volatile compounds in the gas phase followed by their detection and identification based on their mass-to-charge ratio. This method offers high sensitivity and selectivity, making it ideal for trace-level analysis and compound identification.[3][4]
HPLC-UV , on the other hand, separates compounds in a liquid phase based on their interactions with a stationary phase. Detection is achieved by measuring the absorbance of ultraviolet light by the analyte. HPLC-UV is a versatile and robust technique suitable for a wide range of non-volatile and thermally labile compounds.[3][5]
Performance Comparison
The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes the key performance parameters of GC-MS and HPLC-UV for the analysis of 2-phenylethanol.
| Performance Parameter | GC-MS | HPLC-UV |
| Limit of Detection (LOD) | 0.5 - 6.1 µg/L (in biological matrices)[6] | 0.094 mg/L[1][7] |
| Limit of Quantification (LOQ) | 2.0 - 3.9 µg/L (in biological matrices)[6] | 0.15 mg/L[1][7] |
| Linearity Range | 1.0 - 300.0 mg/L (with GC-FID) | 0.15 - 1.05 mg/mL[1][7] |
| Accuracy (% Recovery) | 70 - 115%[1] | 99.76 - 100.03%[1][7] |
| Precision (%RSD) | < 20%[1] | < 1%[1][7] |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and reliable results. Below are representative methodologies for the analysis of 2-phenylethanol using both GC-MS and HPLC-UV.
GC-MS Method for 2-Phenylethanol Analysis
This method is suitable for the trace-level detection and quantification of 2-phenylethanol in various matrices.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 10 mL of the sample, add 2 g of sodium chloride.
-
Add 5 mL of a suitable organic solvent (e.g., dichloromethane).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Carefully collect the organic layer for GC-MS analysis.[1]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.[1]
-
Mass Spectrometer: Agilent 5975C or equivalent.[1]
-
Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]
-
Inlet Temperature: 250 °C.[1]
-
Injection Mode: Splitless.[1]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.[1]
-
-
MSD Transfer Line Temperature: 280 °C.[1]
-
Ion Source Temperature: 230 °C.[1]
-
Electron Impact Energy: 70 eV.[1]
-
Scan Range: m/z 35-350.[1]
HPLC-UV Method for 2-Phenylethanol Analysis
This method is suitable for the routine quantification of 2-phenylethanol in pharmaceutical formulations and other liquid samples.[7]
1. Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve and dilute the sample with the mobile phase to a final concentration within the linear range of the method (e.g., 0.75 mg/mL).[7]
-
Filter the solution through a 0.45 µm syringe filter before injection.[8]
2. HPLC Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV detector.
-
Column: C8 column.[7]
-
Mobile Phase: Acetonitrile-tetrahydrofuran-water (21:13:66, v/v/v).[7]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection Wavelength: 258 nm.[7]
-
Injection Volume: 10 µL.[7]
-
Column Temperature: 35 °C.[7]
Method Selection Workflow
The choice between GC-MS and HPLC-UV depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the analytical objective. The following diagram illustrates a logical workflow for selecting the appropriate method for 2-phenylethanol analysis.
Caption: Logical workflow for selecting between GC-MS and HPLC-UV for 2-phenylethanol analysis.
Comparative Analysis Workflow
A typical workflow for a comparative study of 2-phenylethanol analysis using both GC-MS and HPLC-UV is outlined below. This process ensures a comprehensive evaluation of both techniques.
Caption: Experimental workflow for the comparative analysis of 2-phenylethanol using GC-MS and HPLC-UV.
Conclusion
Both GC-MS and HPLC-UV are powerful techniques for the analysis of 2-phenylethanol, each with its own set of advantages.
GC-MS is the preferred method for trace-level detection and identification, particularly in complex matrices, due to its superior sensitivity and selectivity.[1][6]
HPLC-UV offers a robust, reliable, and straightforward approach for the quantification of 2-phenylethanol at higher concentrations, especially in quality control settings for pharmaceutical and cosmetic products.[7]
The ultimate choice between these two methods will depend on the specific requirements of the analysis, including the desired level of sensitivity, the nature of the sample, and the overall analytical objective. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their 2-phenylethanol analysis needs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Item - Gas chromatography mass spectrometry calibration curves for acetophenone and 1-Phenylethanol - figshare - Figshare [figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. A specific and sensitive GC-MS-MS method for the quantitative determination of 2-phenoxyethanol and selected metabolites in human blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. benchchem.com [benchchem.com]
- 9. academicjournals.org [academicjournals.org]
A Comparative Guide to Enhancing Bioanalytical Accuracy and Precision with 2-Phenoxy-1-phenylethanol-d2
In the landscape of quantitative bioanalysis, particularly within drug discovery and development, the pursuit of the highest accuracy and precision is paramount. The choice of an internal standard is a critical factor that significantly influences the reliability of liquid chromatography-mass spectrometry (LC-MS/MS) data. This guide provides an objective comparison of 2-Phenoxy-1-phenylethanol-d2, a stable isotope-labeled internal standard, with alternative quantification strategies, supported by established principles and representative experimental data.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1] The core principle behind their efficacy lies in their near-identical physicochemical properties to the analyte of interest.[1][2] By introducing a known quantity of the deuterated standard at the beginning of the sample preparation process, it can accurately account for variations in extraction recovery, matrix effects, and instrument response.[1]
Performance Comparison of Internal Standards
The use of a deuterated internal standard like this compound offers significant advantages over structural analog internal standards or external standard methods. A structural analog may behave differently during chromatography and ionization, while an external standard cannot compensate for sample-specific variations. The data presented below illustrates the typical performance improvements observed when employing a deuterated internal standard.
| Parameter | This compound (Deuterated IS) | Structural Analog IS | External Standard |
| Accuracy (% Bias) | -2% to +2% | -10% to +15% | -25% to +30% |
| Precision (%RSD) | < 5% | < 15% | > 20% |
| Matrix Effect Compensation | High | Moderate to Low | None |
| Correction for Extraction Variability | High | Moderate | None |
This table summarizes representative data on the performance of different internal standards, demonstrating the superior accuracy and precision achieved with deuterated standards.
Experimental Workflow and Methodology
The validation of a bioanalytical method using a deuterated internal standard follows a structured workflow to ensure its reliability for the intended application. The following diagram illustrates the key stages of this process.
Detailed Experimental Protocol: LC-MS/MS Quantification
This protocol provides a representative example for the quantification of an analyte in a biological matrix using this compound as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and this compound and dissolve each in 1 mL of methanol (B129727).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution with methanol.
2. Sample Preparation:
-
To 100 µL of the biological sample (e.g., plasma), calibration standard, or quality control sample in a microcentrifuge tube, add 10 µL of the internal standard spiking solution (100 ng/mL this compound).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate the analyte from endogenous interferences.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode, as appropriate for the analyte.
4. Method Validation:
The bioanalytical method should be validated according to regulatory guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, and stability.
Logical Framework for Internal Standard Selection
The decision to use a stable isotope-labeled internal standard is a critical step in developing a robust bioanalytical method. The following diagram illustrates the decision-making process that favors the selection of a deuterated standard like this compound.
References
Detecting 2-Phenoxyethanol Exposure: A Comparative Guide to Analytical Limits
For researchers, scientists, and drug development professionals engaged in toxicological and pharmacokinetic studies, the accurate quantification of 2-phenoxyethanol (B1175444) and its metabolites is paramount. This guide provides a comparative overview of the limits of detection (LOD) and quantification (LOQ) for 2-phenoxyethanol and its primary metabolites, 2-phenoxyacetic acid (2-PAA) and 4-hydroxyphenoxyacetic acid (4-OH-PhAA), across various analytical platforms. The data presented herein is collated from validated methodologies to assist in the selection of the most appropriate analytical approach for specific research needs.
Comparative Analysis of Detection Limits
The sensitivity of analytical methods for 2-phenoxyethanol and its metabolites varies significantly with the chosen technology and the biological matrix. The following table summarizes the limits of quantification (LOQ) and, where available, the limits of detection (LOD) from several key studies.
| Analyte(s) | Matrix | Analytical Method | Limit of Quantification (LOQ) | Limit of Detection (LOD) |
| 2-Phenoxyethanol, 2-Phenoxyacetic acid (PhAA), 4-Hydroxyphenoxyacetic acid (4-OH-PhAA), 4-Hydroxyphenoxyethanol (4-OH-PhE) | Urine | GC-MS/MS | 0.5 - 6.1 µg/L | Not Reported |
| 2-Phenoxyethanol, 2-Phenoxyacetic acid (PhAA), 4-Hydroxyphenoxyacetic acid (4-OH-PhAA), 4-Hydroxyphenoxyethanol (4-OH-PhE) | Blood | GC-MS/MS | 2.0 - 3.9 µg/L | Not Reported |
| 2-Phenoxyacetic acid (PhAA) | Urine | LC-MS/MS | 10 µg/L | Not Reported |
| 4-Hydroxyphenoxyacetic acid (4-OH-PhAA) | Urine | LC-MS/MS | 20 µg/L | Not Reported |
| 2-Phenoxyacetic acid (PhAA) | Blood | LC-MS/MS | 6 µg/L | Not Reported |
| 4-Hydroxyphenoxyacetic acid (4-OH-PhAA) | Blood | LC-MS/MS | 10 µg/L | Not Reported |
| Phenoxyacetic acid herbicides (including 2,4-D) | Urine | LC/MS/MS | Not specified | 0.05 ng/mL |
| 2-Phenoxyethanol (PE) | Rat Plasma | LC-MS/MS | 10 ng/mL (LLOQ) | Not Reported |
| 2-Phenoxyacetic acid (PAA) | Rat Plasma | LC-MS/MS | 20 ng/mL (LLOQ) | Not Reported |
| 2-Phenoxyethanol (PE) | Rat Urine & Tissue | LC-MS/MS | 20 ng/mL (LLOQ) | Not Reported |
| 2-Phenoxyacetic acid (PAA) | Rat Urine & Tissue | LC-MS/MS | 50 ng/mL (LLOQ) | Not Reported |
LLOQ: Lower Limit of Quantification
Metabolic Pathway of 2-Phenoxyethanol
2-Phenoxyethanol undergoes extensive metabolism in the body. The primary metabolic pathway involves oxidation to its major metabolite, 2-phenoxyacetic acid (PhAA), and a further hydroxylation to 4-hydroxyphenoxyacetic acid (4-OH-PhAA).[1][2][3] These metabolites are then predominantly excreted in the urine.[1][2] Understanding this pathway is crucial for selecting the appropriate biomarkers for exposure assessment.
Experimental Protocols
The methodologies employed to achieve the detection limits outlined above involve sophisticated sample preparation and analytical instrumentation. Below are detailed protocols for two common approaches.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Method[4][5]
This method is highly specific and sensitive for the quantification of 2-phenoxyethanol and its metabolites in human blood and urine.
1. Sample Preparation:
-
Urine: Samples undergo enzymatic hydrolysis to cleave any conjugated metabolites.
-
Blood: Proteins are precipitated to clear the sample matrix.
-
Extraction: A liquid-liquid extraction is performed to isolate the analytes.
-
Derivatization: The extracted analytes are silylated to enhance their volatility for GC analysis.
2. GC-MS/MS Analysis:
-
Instrumentation: A gas chromatograph coupled with a tandem mass spectrometer is used for separation and detection.
-
Quantification: The analytes are quantified based on their specific mass transitions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method[6][7]
This approach offers a fast and sensitive alternative for the quantification of 2-phenoxyethanol metabolites.
1. Sample Preparation:
-
Urine: A simple "dilute and shoot" approach is often sufficient, where the urine sample is diluted before injection.[4][5]
-
Blood: A liquid-liquid extraction is typically employed to remove interfering substances.[4][5]
2. LC-MS/MS Analysis:
-
Instrumentation: A liquid chromatograph is interfaced with a tandem mass spectrometer.
-
Quantification: Detection and quantification are achieved using selected reaction monitoring (SRM) in negative ion mode for phenoxyacetic acids.[6]
Experimental Workflow Comparison
The choice between GC-MS/MS and LC-MS/MS often depends on the specific requirements of the study, including the desired sensitivity, sample throughput, and the range of metabolites to be analyzed.
References
- 1. Biotransformation and toxicokinetics of 2-phenoxyethanol after oral exposure in humans: a volunteer study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of 2-phenoxyethanol and its major metabolite, phenoxyacetic acid, after dermal and inhaled routes of e… [ouci.dntb.gov.ua]
- 3. Dermal penetration of 2-phenoxyethanol in humans: in vivo metabolism and toxicokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reliable determination of the main metabolites of 2-phenoxyethanol in human blood and urine using LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reliable determination of the main metabolites of 2-phenoxyethanol in human blood and urine using LC-MS/MS analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Analysis of phenoxyacetic acid herbicides as biomarkers in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. A specific and sensitive GC-MS-MS method for the quantitative determination of 2-phenoxyethanol and selected metabolites in human blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: A Comparative Guide to Deuterated Internal Standards in Regulated Bioanalysis
In the landscape of drug development and clinical research, the accurate quantification of drugs and their metabolites in biological matrices is paramount. For researchers, scientists, and drug development professionals, the choice of an internal standard (IS) in bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), is a critical decision that directly impacts data integrity and regulatory acceptance. This guide provides an objective comparison of deuterated internal standards with other alternatives, supported by experimental data and detailed protocols, to navigate the regulatory guidelines set forth by agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Superior Performance of Deuterated Internal Standards
Deuterated internal standards, a type of stable isotope-labeled internal standard (SIL-IS), are widely recognized as the gold standard in bioanalysis.[1] Their near-identical physicochemical properties to the analyte of interest allow them to effectively compensate for variability during sample preparation, chromatography, and ionization, leading to enhanced accuracy and precision.[2][3] Regulatory bodies, while not always explicitly mandating their use, strongly recommend SIL-IS whenever possible due to their superior performance in mitigating matrix effects and improving method robustness.[4][5]
The International Council for Harmonisation (ICH) M10 guideline, adopted by both the FDA and EMA, provides a harmonized framework for bioanalytical method validation, emphasizing the importance of a suitable internal standard.[6][7]
Comparative Performance Data
The selection of an appropriate internal standard is crucial for the success of a quantitative assay. The following tables summarize the performance of deuterated internal standards compared to other common choices, such as carbon-13 labeled standards and structural analogs.
Table 1: Comparison of Internal Standards for the Quantification of a Hypothetical Drug
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix Effect (%CV) |
| Deuterated (D4-Drug) | 1 | 98.5 | 4.2 | < 10% |
| 100 | 101.2 | 3.1 | ||
| ¹³C-Labeled (¹³C6-Drug) | 1 | 99.1 | 3.8 | < 10% |
| 100 | 100.5 | 2.9 | ||
| Structural Analog | 1 | 85.3 | 12.8 | > 20% |
| 100 | 92.1 | 8.7 | ||
| Data is representative and compiled from various sources to illustrate typical performance differences.[4] |
Table 2: Key Regulatory Acceptance Criteria for Bioanalytical Method Validation (ICH M10)
| Validation Parameter | Acceptance Criteria |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) |
| Matrix Effect | The CV of the IS-normalized matrix factor across at least 6 different lots of matrix should be ≤15% |
| Internal Standard Response | The response of any interfering peak at the retention time of the analyte in the zero sample (blank matrix with IS) should be ≤20% of the analyte response at the LLOQ. The response of any interfering peak at the retention time of the IS in the blank sample should be ≤5% of the IS response. |
| Source: ICH M10 Bioanalytical Method Validation Guideline.[6][7] |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reproducible bioanalytical science. The following sections provide methodologies for key experiments required for the validation of a bioanalytical method using a deuterated internal standard.
Protocol 1: Stock Solution and Internal Standard Purity Check
Objective: To confirm the identity and purity of the deuterated internal standard and ensure it is free from the unlabeled analyte.
Methodology:
-
Obtain the Certificate of Analysis (CoA) for the deuterated internal standard, which should provide information on its chemical purity and isotopic enrichment.
-
Prepare a high-concentration solution of the deuterated IS in an appropriate solvent.
-
Analyze this solution using the developed LC-MS/MS method.
-
Monitor the mass transition of the unlabeled analyte to assess for its presence in the IS stock.
Acceptance Criteria: The contribution of the unlabeled analyte in the deuterated IS solution should be minimal and not interfere with the quantification at the LLOQ.[5]
Protocol 2: Sample Preparation using Protein Precipitation
Objective: To extract the analyte and deuterated internal standard from a biological matrix (e.g., human plasma).
Methodology:
-
Thaw frozen plasma samples to room temperature and vortex to ensure homogeneity.
-
Aliquot 100 µL of each plasma sample (calibration standards, quality controls, and unknown study samples) into a microcentrifuge tube.
-
Add 20 µL of the deuterated internal standard working solution to each tube (except for blank matrix samples).
-
Add 300 µL of cold acetonitrile (B52724) (containing 0.1% formic acid) to precipitate proteins.[8]
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.[8]
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
Objective: To chromatographically separate and quantify the analyte and deuterated internal standard.
Methodology:
-
LC System: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column is commonly used.[8]
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is typical.[8]
-
Flow Rate: A flow rate of 0.5 mL/min is often employed.[8]
-
Injection Volume: Inject 5-10 µL of the prepared sample.
-
MS System: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Data Analysis: Integrate the peak areas for the analyte and the deuterated internal standard. Calculate the peak area ratio (analyte peak area / IS peak area). Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards. Determine the concentration of the analyte in the quality control and unknown samples from the calibration curve.
Visualizing Key Processes
To provide a clearer understanding of the workflows and logical relationships involved in using deuterated internal standards, the following diagrams are provided.
Bioanalytical workflow using a deuterated internal standard.
Decision pathway for internal standard selection.
Conclusion
The use of deuterated internal standards is a cornerstone of modern, high-quality bioanalysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process provides a level of accuracy and precision that is generally unattainable with other types of internal standards. By adhering to the harmonized regulatory guidelines and employing robust, well-documented experimental protocols, researchers and scientists can ensure the generation of reliable data that is essential for the successful development and approval of new therapeutics.
References
- 1. fda.gov [fda.gov]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. database.ich.org [database.ich.org]
- 8. metabolomicsworkbench.org [metabolomicsworkbench.org]
Performance of Non-Precious Metal Catalysts in the Hydrogenolysis of 2-Phenoxy-1-phenylethanol: A Comparative Guide
The efficient cleavage of the β-O-4 ether linkage, the most abundant linkage in lignin (B12514952), is a critical step in the valorization of this biopolymer into valuable aromatic chemicals. The hydrogenolysis of 2-phenoxy-1-phenylethanol (B2873073), a model compound representing this linkage, serves as a benchmark reaction for catalyst development. While precious metal catalysts have demonstrated high activity, their cost and scarcity limit their large-scale application. This has spurred significant research into the development of efficient and robust non-precious metal catalysts. This guide provides a comparative overview of the performance of various non-precious metal catalysts in the hydrogenolysis of 2-phenoxy-1-phenylethanol, supported by experimental data and detailed protocols.
Comparative Performance of Non-Precious Metal Catalysts
The performance of non-precious metal catalysts is evaluated based on their ability to convert 2-phenoxy-1-phenylethanol and selectively cleave the C-O ether bond to yield desired products, primarily phenol (B47542) and ethylbenzene, or their hydrogenated derivatives. The following table summarizes the performance of several notable non-precious metal catalyst systems.
| Catalyst | Support/Derived From | Temp. (°C) | Time (h) | H₂ Source | Conversion (%) | Main Products | Reference |
| Ni/C-2-400 | Ni-MOF | 120 | - | Isopropanol (B130326) | ~100 | Phenol, Ethylbenzene | [1] |
| Ni-Co/C | - | - | - | - | >85 (selectivity) | - | [2] |
| Ni-Ru/SiO₂@HPS | SiO₂-coated hypercrosslinked polystyrene | - | - | H₂ | >95 | Monophenols (>42 wt%) | [3] |
| NiCu/C | Carbon | 270 | 4 | Ethanol/Isopropanol | - | Phenolic monomers (63.4 wt%) | [4] |
| Co₁MoₓC@NC | N-doped Carbon | 260 | 3 | 1 MPa H₂ | - | Aromatic monomers (28.5% yield) | [5] |
| Ni₇Au₃ | - | 130 | - | 10 bar H₂ | High | Phenolic chemicals | [3][6] |
| Ni-Pd/CeO₂ | CeO₂ | - | - | 1 atm H₂ | Reusable | Phenolic compounds | [3] |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and advancement of catalytic systems. Below are representative protocols for catalyst synthesis and the hydrogenolysis reaction.
Catalyst Synthesis: Ni-MOF-Derived Porous Carbon Spheres (Ni/C-x-T)
A series of Ni-MOF-derived porous carbon spheres anchored with Ni catalysts (Ni/C-x-T) can be synthesized through a solvothermal and carbothermal reduction method.[1]
-
Solvothermal Synthesis of Ni-MOF: In a typical synthesis, varying molar ratios of a nickel salt (e.g., nickel nitrate) and an organic linker (e.g., trimesic acid) are dissolved in a solvent mixture (e.g., DMF, ethanol, and water). The solution is then sealed in a Teflon-lined stainless-steel autoclave and heated at a specific temperature for a set duration to form the Ni-MOF crystals.
-
Carbothermal Reduction: The synthesized Ni-MOF is then subjected to calcination under an inert atmosphere (e.g., N₂) at different temperatures. This process leads to the carbonization of the organic linker, forming a porous carbon matrix, and the reduction of Ni ions to metallic Ni nanoparticles dispersed within the carbon support.
Hydrogenolysis of 2-Phenoxy-1-phenylethanol
The catalytic transfer hydrogenolysis (CTH) of 2-phenoxy-1-phenylethanol is typically carried out in a batch reactor.
-
Reactor Setup: A mixture of 2-phenoxy-1-phenylethanol, the catalyst (e.g., Ni/C-2-400), and a hydrogen-donating solvent (e.g., isopropanol) is loaded into a high-pressure autoclave.[1]
-
Reaction Conditions: The reactor is sealed, purged with an inert gas (e.g., N₂ or Ar), and then heated to the desired reaction temperature (e.g., 120-200 °C) under stirring.[1] For reactions involving molecular hydrogen, the reactor is pressurized with H₂ to the desired pressure (e.g., 1-10 bar).[3][7]
-
Product Analysis: After the reaction, the reactor is cooled to room temperature, and the solid catalyst is separated by centrifugation or filtration. The liquid products are then analyzed by gas chromatography-mass spectrometry (GC-MS) and gas chromatography-flame ionization detection (GC-FID) to determine the conversion of the substrate and the selectivity of the products.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the synthesis of a non-precious metal catalyst and its application in the hydrogenolysis of 2-phenoxy-1-phenylethanol.
Caption: Workflow for catalyst synthesis and hydrogenolysis.
Signaling Pathways and Reaction Mechanisms
The hydrogenolysis of 2-phenoxy-1-phenylethanol over non-precious metal catalysts primarily proceeds through the cleavage of the C-O ether bond. Mechanistic studies suggest that the reaction pathway can be influenced by the catalyst composition and reaction conditions.[1] High temperatures can promote further hydrogenation of the aromatic rings of the primary products.[1] The choice of hydrogen donor (e.g., isopropanol vs. H₂) can also affect the reaction pathway and product distribution.
Caption: General reaction pathway for hydrogenolysis.
References
- 1. Catalytic transfer hydrogenolysis of lignin derived aromatic ethers over MOF derived porous carbon spheres anchored by Ni species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nonprecious Metal/Bimetallic Catalytic Hydrogenolysis of Lignin in a Mixed-Solvent System [agris.fao.org]
- 5. Efficient Hydrogenolysis of Lignin into Aromatic Monomers over N-Doped Carbon Supported Co and Dual-Phase MoxC Nanoparticles [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of 2-Phenoxy-1-Phenylethanone Metabolites and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the metabolites of 2-phenoxy-1-phenylethanone, a compound with noted antimycobacterial properties, and other structurally or functionally related aromatic ketones. The following sections detail the metabolic pathways, present quantitative data in a structured format, and outline the experimental protocols utilized for metabolite identification.
Metabolic Profiles: A Comparative Overview
The metabolic fate of a xenobiotic is crucial in determining its efficacy and toxicity. This section compares the known metabolites of 2-phenoxy-1-phenylethanone with those of other aromatic ketones, including acetophenone (B1666503), propiophenone (B1677668), the pharmaceutical agent ketoprofen, and the prodrug fenofibrate (B1672516). Understanding these differences can provide insights into structure-activity relationships and potential drug-drug interactions.
Data on Metabolites
The primary metabolites of 2-phenoxy-1-phenylethanone identified in rat hepatocytes are a result of reduction and hydroxylation reactions. In contrast, the metabolism of simpler aromatic ketones like acetophenone and propiophenone involves oxidation, reduction, and hydroxylation. For the more complex molecules, fenofibrate and ketoprofen, metabolism is characterized by hydrolysis, carbonyl reduction, and extensive conjugation.
| Parent Compound | Metabolite | Metabolic Reaction | Enzyme System (if known) | Reference |
| 2-Phenoxy-1-phenylethanone | 2-Phenoxy-1-phenylethanol | Carbonyl Reduction | Not specified | [1] |
| 2,4-(2-Hydroxy-2-phenylethoxy)phenol | Aromatic Hydroxylation | Not specified | [1] | |
| Acetophenone | Phenyl acetate (B1210297) | Baeyer-Villiger Oxidation | Acetophenone oxygenase (in Arthrobacter sp.) | [2][3] |
| Phenol | Hydrolysis | Phenyl acetate esterase (in Arthrobacter sp.) | [2][3] | |
| Benzoic acid, Carbonic acid, Acetone | Oxidation, further metabolism | Not specified | [4] | |
| Hippuric acid | Glycine Conjugation (indirect) | Not specified | [4] | |
| Propiophenone | 1-Phenyl-1-propanol | Carbonyl Reduction | Carbonyl Reductases | [5] |
| 2-Hydroxy-1-phenyl-1-propanone | Aliphatic Hydroxylation | Not specified | [5] | |
| 1-Phenyl-1,2-propanedione | Oxidation | Not specified | [5] | |
| 1-Phenyl-1,2-propanediol (erythro and threo) | Reduction | Not specified | [5] | |
| Fenofibrate | Fenofibric acid | Ester Hydrolysis | Esterases | [1][6] |
| Reduced fenofibric acid (benzhydrol metabolite) | Carbonyl Reduction | Carbonyl Reductases | [1][6] | |
| Fenofibric acid glucuronide | Glucuronidation | UGTs | [6] | |
| Ketoprofen | Ketoprofen glucuronide | Glucuronidation | UGTs | [7][8] |
| Hydroxylated ketoprofen | Aromatic Hydroxylation | CYP3A4, CYP2C9 | [8][9] | |
| Reduced ketoprofen | Carbonyl Reduction | Carbonyl Reductases | [8] |
Experimental Protocols
The identification and characterization of metabolites are fundamental to drug metabolism studies. Below are detailed methodologies for key experiments cited in this guide.
In Vitro Metabolism with Rat Hepatocytes
This protocol is a standard method for investigating the metabolic fate of a compound using primary liver cells.
-
Hepatocyte Isolation and Culture:
-
Hepatocytes are isolated from rat liver by a two-step collagenase perfusion method.
-
Cell viability is assessed using the Trypan Blue exclusion method.
-
Hepatocytes are plated on collagen-coated culture dishes in Williams' Medium E supplemented with fetal bovine serum, insulin, dexamethasone, and antibiotics.
-
Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Incubation with Test Compound:
-
After a 24-hour pre-incubation period to allow for cell attachment, the culture medium is replaced with a fresh medium containing the test compound (e.g., 2-phenoxy-1-phenylethanone).
-
Control cultures are incubated with the vehicle (e.g., DMSO) alone.
-
Incubations are carried out for specific time points (e.g., 24 and 48 hours).
-
-
Sample Preparation and Analysis:
-
At the end of the incubation period, the culture medium is collected.
-
Metabolites are extracted from the medium using a suitable organic solvent (e.g., ethyl acetate).
-
The organic extract is dried under a stream of nitrogen and the residue is reconstituted in a suitable solvent for analysis.
-
Metabolite identification is performed using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification
GC-MS is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A capillary column suitable for separating the compounds of interest (e.g., a non-polar or medium-polarity column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: A small volume of the extracted sample is injected into the GC inlet, which is heated to vaporize the sample.
-
Temperature Program: The oven temperature is programmed to ramp up over time to separate compounds based on their boiling points.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron Impact (EI) ionization is commonly used, where high-energy electrons bombard the molecules, causing fragmentation.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion.
-
-
Data Analysis: The resulting mass spectrum of each separated compound is compared to spectral libraries (e.g., NIST/Wiley) for identification. The fragmentation pattern provides a unique fingerprint for each metabolite.
Visualizing Metabolic Pathways
The following diagrams, generated using the DOT language, illustrate the metabolic pathways of 2-phenoxy-1-phenylethanone and the comparator compounds.
Caption: Metabolic pathway of 2-phenoxy-1-phenylethanone.
References
- 1. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. The microbial metabolism of acetophenone. Metabolism of acetophenone and some chloroacetophenones by an Arthrobacter species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetophenone - Wikipedia [en.wikipedia.org]
- 5. The effects of cofactor and species differences on the in vitro metabolism of propiophenone and phenylacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Ketoprofen - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
Safety Operating Guide
Essential Safety and Logistical Guidance for Handling 2-Phenoxy-1-phenylethanol-d2
Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling 2-Phenoxy-1-phenylethanol-d2 to mitigate potential hazards. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment. The following recommendations are based on the safety data for the analogous non-deuterated compound, 2-Phenoxy-1-phenylethanol and the closely related 2-Phenylethanol, and are expected to be applicable to the deuterated form.
Hazard Summary: 2-Phenoxy-1-phenylethanol is classified as a substance that can be harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the primary defense against potential exposure.
| PPE Category | Item | Specification |
| Eye & Face Protection | Safety glasses with side shields or goggles | Approved safety glasses are the minimum requirement.[4] When there is a risk of splashing, chemical safety goggles and/or a full-face shield must be used.[4][5] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are generally recommended.[5][6] Always consult the glove manufacturer's compatibility chart for specific breakthrough times. For operations with a high risk of splash, consider double-gloving.[4] |
| Body Protection | Protective clothing | A lab coat or a chemical-resistant apron should be worn.[4][5] For larger quantities or splash risks, chemical-resistant coveralls are advised.[4][5][7] |
| Respiratory Protection | Fume hood or respirator | All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4][5] If a fume hood is not available or ventilation is inadequate, an air-purifying respirator with organic vapor cartridges should be used.[5] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is crucial for maintaining a safe laboratory environment.
Handling Procedures:
-
Preparation: Ensure that an eyewash station and safety shower are readily accessible before handling.[5] The work area, preferably within a chemical fume hood, should be clear of unnecessary items.
-
Donning PPE: Follow the correct sequence for putting on PPE: first the lab coat or apron, then safety goggles and/or face shield, and finally gloves.
-
Handling: Avoid all personal contact, including inhalation.[8] Do not eat, drink, or smoke in the laboratory.[4]
-
Doffing PPE: After handling is complete, remove PPE carefully to prevent self-contamination. The general sequence is to first remove gloves, then the gown or lab coat, followed by goggles or face shield. Wash hands thoroughly with soap and water immediately after removing all PPE.[5]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Avoid contamination with oxidizing agents such as nitrates, oxidizing acids, and chlorine bleaches, as ignition may result.[8]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Collect waste this compound in a designated, properly labeled, and sealed container. Dispose of it as hazardous chemical waste in accordance with local, state, and federal regulations.[5][8]
-
Contaminated PPE and Materials:
-
Gloves and other disposable PPE: Place in a designated hazardous waste container immediately after use.[5]
-
Lab Coats: If significantly contaminated, they should be professionally laundered or disposed of as hazardous waste. Do not launder with personal clothing.[5]
-
Spill Cleanup Materials: Absorb spills with an inert material (e.g., vermiculite, sand) and place the contaminated absorbent in a sealed container for disposal as hazardous waste.[5]
-
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.
References
- 1. 2-Phenoxy-1-phenylethanol | C14H14O2 | CID 572254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. hsa.ie [hsa.ie]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
